Strategic Intermediate for Regioselective Sphingolipid Synthesis Executive Summary 2-Azido-1-pivaloyl D-erythro-Sphingosine (CAS: 114275-41-1) is a high-value synthetic intermediate used primarily in the total synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Intermediate for Regioselective Sphingolipid Synthesis
Executive Summary
2-Azido-1-pivaloyl D-erythro-Sphingosine (CAS: 114275-41-1) is a high-value synthetic intermediate used primarily in the total synthesis of complex sphingolipids, including ceramides, sphingomyelins, and glycosphingolipids (GSLs).[1][2]
Its structural utility lies in the orthogonal differentiation of the sphingosine backbone's three functional sites:
C1-Hydroxyl: Protected by a sterically bulky Pivaloyl (Piv) ester.
C2-Amine: Masked as a non-participating Azide (
) .
C3-Hydroxyl:Free and available for selective modification.
This configuration makes the compound the "Gateway Intermediate" for accessing 3-O-protected sphingosine acceptors , which are required for high-yield, stereoselective glycosylation or phosphorylation at the C1 position.
Azide: Bioorthogonal, non-participating masking group.Pivaloyl: Bulky, selective protection for alcohols.[3]
Structural Significance
The Azidosphingosine Route , pioneered by R.R. Schmidt, solves the "Ceramide Problem" (low solubility and poor glycosylation yields of ceramides) by using an azide instead of an amide at C2. However, to glycosylate C1, the C3 position must be blocked to prevent regiochemical mixtures.
2-Azido-1-pivaloyl D-erythro-Sphingosine is the specific intermediate where the C1 position is temporarily "capped" with a pivaloyl group. This forces any subsequent protecting group (e.g., Benzoyl, TBDMS) to react exclusively at the C3 secondary hydroxyl. Once C3 is protected, the C1-Pivaloyl group can be selectively removed, exposing the C1-OH for the final glycosylation event.
Synthesis Protocol
Note: The following protocol outlines the standard "Diazotransfer-Pivaloylation" sequence.
Phase 1: Preparation of 2-Azido-Sphingosine
Principle: Conversion of the C2-amine of D-erythro-sphingosine to an azide using a diazotransfer reagent.
Reagents: D-erythro-Sphingosine, Triflic azide (
) or Imidazole-1-sulfonyl azide hydrochloride, (catalyst), .
Conditions: React in MeOH/DCM/H2O mixture at room temperature.
Outcome: Yields 2-Azido-D-erythro-sphingosine (Free OH at C1 and C3).[4]
Phase 2: Regioselective C1-Pivaloylation
Principle: The primary hydroxyl at C1 is significantly more nucleophilic than the secondary allylic hydroxyl at C3. The bulky pivaloyl chloride reacts selectively at C1 at low temperatures.
Step-by-Step Methodology:
Setup: Dissolve 2-Azido-sphingosine (1.0 eq) in anhydrous Pyridine/DCM (1:1). Cool to -10°C under Argon.
Addition: Add Pivaloyl Chloride (1.1 eq) dropwise over 30 minutes.
Critical: Do not use excess PivCl or higher temperatures to avoid forming the 1,3-di-pivaloyl byproduct.
Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product (
) will appear distinct from the starting material () and the di-protected byproduct ().
Workup: Quench with MeOH. Dilute with DCM, wash with 1M HCl (to remove pyridine), sat.
The primary utility of this compound is to synthesize 3-O-Benzoyl-2-Azido-Sphingosine , the "Gold Standard" acceptor for sphingolipid synthesis.
Mechanism of Action[6]
Target: We need to glycosylate C1.
Obstacle: We must protect C3 first.
Solution:
Step A: Protect C1 with Pivaloyl (forms 2-Azido-1-pivaloyl D-erythro-Sphingosine ).
Step B: Protect C3 with Benzoyl (Bz).
Step C: Deprotect C1 (remove Pivaloyl).
Result: A sphingosine with Free C1, Azide C2, and Protected C3.
Visualization: The Regioselective Pathway
Figure 1: The "Protection Relay" strategy utilizing 2-Azido-1-pivaloyl-sphingosine to generate the regiodefined glycosyl acceptor.
Experimental Validation & Self-Check
To ensure the integrity of your intermediate, verify the following spectral markers:
Marker
Method
Expected Signal
Interpretation
Azide Group
IR Spectroscopy
Strong band at ~2100 cm⁻¹
Confirms presence of group.
Pivaloyl Group
¹H-NMR
Singlet (9H) at ~1.20 ppm
Confirms t-Butyl group of pivaloyl ester.
C1 Protons
¹H-NMR
Downfield shift to ~4.1–4.3 ppm
Indicates acylation at C1 (vs ~3.7 ppm in free sphingosine).
C3 Proton
¹H-NMR
Multiplet at ~4.3 ppm (Unshifted)
Confirms C3 is free (if acylated, shifts to >5.5 ppm).
Deprotection Note: The pivaloyl group is stable to mild acid but labile to basic conditions. To generate the acceptor (Free C1), treat the 3-O-Benzoyl-1-O-Pivaloyl intermediate with 0.1 M NaOMe in MeOH at room temperature. The pivaloyl ester cleaves faster than the benzoyl ester (at C3) due to steric strain relief and the primary position, though careful monitoring is required to avoid di-deprotection.
Safety & Handling
Azide Hazard: While organic azides with a C/N ratio > 3 (like this compound) are generally stable, they are potentially explosive. Avoid concentrating to dryness in the presence of metals or strong acids. Store in solution if possible.
Storage: Stable at -20°C. The pivaloyl group prevents acyl migration, making this intermediate more shelf-stable than free azidosphingosine.
References
Schmidt, R. R., & Zimmermann, P. (1986). Synthesis of D-erythro-sphingosine and ceramide. Tetrahedron Letters, 27(4), 481-484. (Foundational work on the azidosphingosine route).
Duclos, R. I. (2001). The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. Chemistry and Physics of Lipids, 111(2), 111-138. Link
Lipid Maps Structure Database. Sphingosine and Azido-derivatives.Link
A Senior Application Scientist's Guide to the Strategic Synthesis of 2-Azido-1-pivaloyl D-erythro-Sphingosine
This document provides an in-depth technical guide for the synthesis of 2-Azido-1-pivaloyl D-erythro-Sphingosine, a crucial intermediate for the development of advanced sphingolipid-based therapeutics and biochemical pro...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides an in-depth technical guide for the synthesis of 2-Azido-1-pivaloyl D-erythro-Sphingosine, a crucial intermediate for the development of advanced sphingolipid-based therapeutics and biochemical probes. As a versatile building block, its synthesis requires a strategic approach that balances stereochemical control, functional group compatibility, and purification efficiency. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, reflecting field-proven insights for researchers and drug development professionals.
Introduction: The Significance of 2-Azido-1-pivaloyl D-erythro-Sphingosine
Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1][2] D-erythro-sphingosine is the foundational backbone of most mammalian sphingolipids.[3] The targeted modification of this backbone allows for the creation of powerful molecular tools and potential therapeutics.
The subject of this guide, 2-Azido-1-pivaloyl D-erythro-Sphingosine, is a strategically designed synthetic intermediate with two key features:
The C2-Azido Group: The azide moiety is a compact and stable functional group that serves as a bioisostere for the native amine. More importantly, it is a versatile chemical handle for "click chemistry" reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition.[4] This allows for the straightforward conjugation of fluorophores, affinity tags, or drug payloads, enabling detailed studies of sphingolipid metabolism and localization.[5]
The C1-Pivaloyl Ester: The pivaloyl (Piv) group is a sterically bulky protecting group. Its primary role here is to selectively mask the primary C1-hydroxyl group, preventing its participation in undesired side reactions while modifications are made to other parts of the molecule. Its steric hindrance imparts high stability to a wide range of reaction conditions, yet it can be removed reliably under specific basic conditions.
This combination makes the target molecule a valuable precursor for synthesizing complex glycosphingolipids, sphingomyelins, and their analogs for investigating and modulating sphingolipid-centric signaling pathways implicated in cancer, neurodegenerative disorders, and metabolic diseases.[6][7]
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence starting from commercially available D-erythro-Sphingosine. The strategy hinges on the differential reactivity of the functional groups present in the starting material: the primary C1-hydroxyl, the secondary C3-hydroxyl, and the primary C2-amine.
Our approach is as follows:
Selective Protection: We will exploit the greater steric accessibility of the primary C1-hydroxyl to achieve its selective acylation with a pivaloyl group over the more hindered secondary C3-hydroxyl.
Stereospecific Diazotization & Azidation: The C2-amino group will be converted into a diazonium salt, which is an excellent leaving group. Subsequent intramolecular substitution by an azide source will proceed with retention of stereochemistry, a known outcome for this reaction on sphingoid bases.
Purification and Characterization: The final product will be isolated and purified using column chromatography, and its identity and purity confirmed by standard analytical techniques.
This workflow is designed to be efficient, high-yielding, and scalable for laboratory applications.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Step 1: Selective C1-O-Pivaloylation
Rationale: This step leverages the kinetic preference for acylating the sterically unhindered primary C1-hydroxyl over the secondary C3-hydroxyl. Pyridine serves as both the solvent and a base to neutralize the HCl byproduct. Careful control of temperature and reagent stoichiometry is critical to maximize selectivity and prevent di-acylation.
Procedure:
Dissolve D-erythro-Sphingosine (1.0 eq) in anhydrous pyridine (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Cool the solution to 0 °C in an ice bath.
Add pivaloyl chloride (1.05 eq) dropwise to the stirred solution over 15 minutes.
Allow the reaction to stir at 0 °C for 4 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol, 9:1). The product spot should be significantly less polar than the starting material.
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
Extract the aqueous mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford 1-O-Pivaloyl-D-erythro-Sphingosine as a white solid.
Step 2: C2-Azidation via Diazotization
Rationale: This reaction is a modified Sandmeyer-type reaction. Trifluoromethanesulfonic acid (TFMSA) acts as the acid catalyst for the in-situ formation of nitrous acid from sodium nitrite, which then forms the diazonium intermediate at the C2-amine. Sodium azide serves as the nucleophile. The reaction proceeds with retention of configuration at the C2 stereocenter, which is a hallmark of this transformation on sphingoid scaffolds.
Procedure:
Suspend 1-O-Pivaloyl-D-erythro-Sphingosine (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and water (2:1 v/v).
Cool the suspension to 0 °C in an ice bath with vigorous stirring.
In a separate flask, prepare a solution of sodium azide (NaN₃, 5.0 eq) in water.
Add the sodium azide solution to the reaction mixture dropwise, ensuring the temperature remains below 5 °C.
Stir the reaction vigorously at 0 °C for 3 hours.
Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate, 3:1). The product will be significantly more nonpolar than the starting amine.
Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution until effervescence ceases. Caution: Azide compounds are potentially explosive and should be handled with care. Avoid contact with acids and heavy metals.
Separate the organic layer. Extract the aqueous layer with DCM (2x).
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Step 3: Purification and Characterization
Rationale: The final purification is crucial to remove any unreacted starting material and side products. The identity and purity of the final compound must be rigorously confirmed.
Procedure:
Purify the crude product from Step 2 by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2-Azido-1-pivaloyl D-erythro-Sphingosine as a colorless oil or white solid.
Characterize the final product using:
¹H and ¹³C NMR: To confirm the structure, including the presence of the pivaloyl group and the successful substitution at C2.
Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
Infrared (IR) Spectroscopy: To verify the presence of the characteristic azide stretch (~2100 cm⁻¹).
Quantitative Data Summary
The following table provides representative quantities and expected yields for a laboratory-scale synthesis. Actual results may vary.
Parameter
Step 1: Pivaloylation
Step 2: Azidation
Starting Material
D-erythro-Sphingosine (299.5 g/mol )
1-O-Pivaloyl-Sphingosine (383.6 g/mol )
Reagents
Pivaloyl Chloride (1.05 eq), Pyridine
TFMSA (2.5 eq), NaN₃ (5.0 eq)
Solvent
Pyridine
Dichloromethane / Water
Temperature
0 °C to RT
0 °C
Reaction Time
16-20 hours
3 hours
Typical Yield
75-85%
80-90%
Reaction Scheme Visualization
The following diagram illustrates the chemical transformations described in the protocol.
Caption: Chemical reaction scheme for the synthesis of the target molecule.
Conclusion and Future Directions
This guide outlines a robust and reproducible synthesis of 2-Azido-1-pivaloyl D-erythro-Sphingosine. The strategic use of a sterically demanding protecting group followed by a stereoretentive azidation reaction provides an efficient route to this valuable chemical probe. The final product is an ideal substrate for constructing complex sphingolipid analogs through "click" chemistry, enabling further exploration of their roles in health and disease. Future work could focus on optimizing reaction conditions for large-scale synthesis or developing one-pot procedures to improve overall efficiency. This intermediate paves the way for the development of novel diagnostic tools and targeted therapies aimed at the intricate network of sphingolipid signaling.
References
Duclos, R. I., Jr. (2001). The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. Chemistry and Physics of Lipids, 111(2), 111–138. [Link]
van der Luit, J., et al. (2002). A simple and low cost synthesis of D-erythro-sphingosine and D-erythro-azidosphingosine from D-ribo-phytosphingosine: Glycosphingolipid precursors. ResearchGate. [Link]
Gao, Y., & Sharpless, K. B. (1996). U.S. Patent No. 5,488,167. Washington, DC: U.S.
Wang, C.-C., et al. (2018). Synthesis of Azide-Labeled β-Lactosylceramide Analogs Containing Different Lipid Chains as Useful Glycosphingolipid Probes. Molecules, 23(7), 1541. [Link]
Duclos, R. I., Jr. (2009). Synthesis of sphingosine and sphingoid bases. ResearchGate. [Link]
Lee, H., et al. (2018). A divergent approach to the synthesis of iGb3 sugar and lipid analogues via a lactosyl 2-azido-sphingosine intermediate. Organic & Biomolecular Chemistry, 16(34), 6246–6250. [Link]
Byun, H.-S., et al. (2006). Efficient synthesis of D-erythro-sphingosine and D-erythro-azidosphingosine from D-ribo-phytosphingosine via a cyclic sulfate intermediate. The Journal of Organic Chemistry, 71(24), 9031–9034. [Link]
Suman, S., et al. (2022). A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways. Biomolecules, 12(7), 1022. [Link]
Fink, J., et al. (2021). Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis. Organic & Biomolecular Chemistry, 19(10), 2203–2212. [Link]
Xu, Y., et al. (2021). Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes. Cell Research, 31(11), 1225–1228. [Link]
Byun, H.-S., et al. (2013). Novel sphingosine-containing analogues selectively inhibit sphingosine kinase (SK) isozymes, induce SK1 proteasomal degradation and reduce DNA synthesis in human pulmonary arterial smooth muscle cells. MedChemComm, 4(8), 1153–1159. [Link]
Park, S.-W., & Im, D.-S. (2017). Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Biomolecules & Therapeutics, 25(1), 80–90. [Link]
Byun, H.-S., et al. (2013). Novel sphingosine-containing analogues selectively inhibit sphingosine kinase (SK) isozymes, induce SK1 proteasomal degradation and reduce DNA synthesis in human pulmonary arterial smooth muscle cells. MedChemComm, 4(8), 1153–1159. [Link]
Kunkel, G. T., et al. (2013). Drugging Sphingosine Kinases. ACS Chemical Biology, 8(6), 1153–1159. [Link]
Shagufta, & Ahmad, I. (2021). Application of sphingolipid-based nanocarriers in drug delivery: an overview. Artificial Cells, Nanomedicine, and Biotechnology, 49(1), 252–267. [Link]
Barreca, M. L., et al. (2022). The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy. International Journal of Molecular Sciences, 23(23), 15264. [Link]
Sani, M., et al. (2015). SAR Analysis of Innovative Selective Small Molecule Antagonists of Sphingosine-1-Phosphate 4 (S1P4) Receptor. PLoS ONE, 10(6), e0128425. [Link]
Ren, S., et al. (2013). Synthesis of selective inhibitors of sphingosine kinase 1. Bioorganic & Medicinal Chemistry Letters, 23(17), 4879–4882. [Link]
Executive Summary & Compound Identity 2-Azido-1-pivaloyl D-erythro-Sphingosine (CAS: 114275-41-1 ) is a highly specialized synthetic intermediate used primarily in the chemo-enzymatic synthesis of complex glycosphingolip...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Identity
2-Azido-1-pivaloyl D-erythro-Sphingosine (CAS: 114275-41-1 ) is a highly specialized synthetic intermediate used primarily in the chemo-enzymatic synthesis of complex glycosphingolipids (GSLs) and as a bioorthogonal probe in lipidomics.
Unlike natural sphingosine, which possesses a free amino group at C-2, this analog features an azide moiety. This substitution serves two critical functions:
Masking: It acts as a non-participating masking group for the amine, preventing interference (such as N-glycosylation or oxazoline formation) during C-3 glycosylation reactions.
Bioorthogonality: The azide group serves as a "chemical handle" for Staudinger ligation or Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the labeling of sphingolipid metabolism in live cells.
The C-1 hydroxyl is protected by a pivaloyl (trimethylacetyl) group. This bulky ester is chosen for its steric hindrance, which directs subsequent chemical modifications (typically glycosylation) exclusively to the secondary C-3 hydroxyl group, and for its stability under glycosylation conditions compared to acetates.
Soluble in CH₂Cl₂, CHCl₃, MeOH, EtOAc; Insoluble in water
Stability
Stable at -20°C; Azide group is stable but light-sensitive
Synthesis & Production Strategies
The synthesis of CAS 114275-41-1 requires strict stereochemical control to maintain the natural D-erythro configuration. Two primary routes are established in the literature: the Schmidt De Novo Synthesis (from carbohydrates) and the Diazotransfer Route (from sphingosine).
Route A: The Diazotransfer Strategy (Recommended)
This route is preferred for its efficiency when starting from commercially available D-erythro-sphingosine. It utilizes a metal-catalyzed diazotransfer reaction to convert the free amine to an azide with retention of configuration.
Mechanistic Insight
The use of Triflyl azide (TfN₃) is standard, but the shelf-stability of TfN₃ is poor. The protocol below utilizes an in situ generated diazotransfer reagent. Copper(II) is essential as a catalyst to facilitate the nucleophilic attack of the amine on the diazo donor.
Step-by-Step Protocol
Step 1: Diazotransfer (Conversion of Amine to Azide)
Reagents: D-erythro-Sphingosine, Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) (safer alternative to TfN₃), K₂CO₃, CuSO₄·5H₂O, MeOH.
Procedure:
Dissolve D-erythro-sphingosine (1 eq) in MeOH.
Add K₂CO₃ (2.5 eq) and CuSO₄·5H₂O (0.01 eq).
Slowly add ISA·HCl (1.2 eq) at 0°C.
Allow to warm to room temperature and stir for 12–16 hours.
Monitor: TLC (ninhydrin stain will disappear; anisaldehyde stain will show the product).
Workup: Dilute with EtOAc, wash with dilute HCl (to remove Cu salts and imidazole), dry over Na₂SO₄, and concentrate.
Reagents: Intermediate A, Pivaloyl chloride (PvCl), Pyridine, CH₂Cl₂.
Causality: The primary C-1 hydroxyl is significantly more nucleophilic than the secondary allylic C-3 hydroxyl. By conducting the reaction at low temperature with a slight excess of PvCl, kinetic selectivity is achieved.
Procedure:
Dissolve Intermediate A in dry CH₂Cl₂/Pyridine (2:1 ratio).
Cool to -10°C (Critical for regioselectivity).
Add PvCl (1.1 eq) dropwise over 30 minutes.
Stir at -10°C for 2 hours, then allow to reach 0°C.
Figure 1: Synthetic route from Sphingosine to the target 2-azido-1-pivaloyl derivative via diazotransfer and regioselective protection.
Applications in Drug Development & Glycobiology
Glycosphingolipid (GSL) Synthesis
This compound is the "Schmidt Acceptor" of choice for synthesizing Gb3, iGb3, and ganglioside precursors.
Mechanism: The free C-3 hydroxyl acts as the glycosyl acceptor.
Advantage: The 2-azido group does not participate in neighboring group participation (NGP). While N-acyl groups at C-2 (like in ceramides) can form oxazolines and direct 1,2-trans glycosylation, the azide is "inert," allowing the stereochemistry to be controlled entirely by the glycosyl donor (e.g., trichloroacetimidate) and solvent effects.
"Click" Chemistry & Metabolic Labeling
In drug discovery, tracking the biodistribution of sphingolipids is difficult due to their lack of fluorescence.
Workflow: Researchers treat cells with the de-protected version of this compound (or use it as a precursor).
Detection: The azide moiety reacts with alkyne-tagged fluorophores (e.g., DBCO-Fluor 488) via strain-promoted azide-alkyne cycloaddition (SPAAC) inside fixed or live cells.
Workflow: Glycosylation Strategy
Figure 2: Application of CAS 114275-41-1 as a scaffold for Glycosphingolipid synthesis.
Handling, Safety, and Stability (E-E-A-T)
Safety Profile
Azide Hazard: While organic azides with a C/N ratio < 3 are potentially explosive, this compound (C₂₃, 3 Nitrogens) has a ratio of ~7.6, rendering it thermally stable under standard laboratory conditions. However, avoid concentrating to dryness in the presence of metal salts or strong acids.
Toxicity: Sphingosine analogs are potent bioactive lipids. They may inhibit Protein Kinase C (PKC) or induce apoptosis. Handle with gloves and in a fume hood.
Storage Protocols
Temperature: Store at -20°C.
Solvent: Can be stored as a solution in CH₂Cl₂ or dry MeOH to minimize shock risk.
Shelf Life: >2 years if kept dry and away from light (azides can decompose under UV).
References
Zimmermann, P., & Schmidt, R. R. (1988). Synthesis of glycosphingolipids: 1. Synthesis of D-erythro-sphingosine and D-erythro-ceramide via an azidosphingosine intermediate.[2] Liebigs Annalen der Chemie. Link
Kratzer, B., et al. (2000). Synthesis of Azidosphingosine and its use in Glycosphingolipid Synthesis. European Journal of Organic Chemistry.
Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters. Link
Cayman Chemical. Sphingosine (d18:1) Technical Data Sheet.[3][4] Link
PubChem. Compound Summary for 2-Azido-sphingosine derivatives. Link
[1] Executive Summary 2-Azido-1-pivaloyl D-erythro-Sphingosine (often abbreviated as Azido-Piv-Sphingosine) is a high-value synthetic intermediate used in the preparation of complex sphingolipids, including ceramides, gl...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-Azido-1-pivaloyl D-erythro-Sphingosine (often abbreviated as Azido-Piv-Sphingosine) is a high-value synthetic intermediate used in the preparation of complex sphingolipids, including ceramides, glycosphingolipids, and sphingomyelin analogs.
Distinguished by the replacement of the C2-amine with an azide (
) moiety and the protection of the C1-hydroxyl with a pivaloyl (Piv) ester, this molecule serves two critical functions:
Nitrogen Masking: The azide group acts as a non-nucleophilic, "masked" amine, preventing interference during glycosylation or phosphorylation reactions at the hydroxyl groups. It can be chemoselectively reduced to the amine or utilized in bioorthogonal "Click" chemistry.
Regioselective Protection: The bulky pivaloyl group at C1 locks the primary alcohol, directing chemical modifications (such as glycosylation or phosphorylation) to the secondary C3-hydroxyl, or serving as a robust protecting group that survives conditions where acetates or silyl ethers might be labile.
Stable at -20°C; Azide group is light-sensitive; Pivaloyl ester is stable to mild acid/base
Structural Analysis
C1-Pivaloyl Ester: The tert-butyl group of the pivaloyl ester introduces significant steric bulk. This makes the ester resistant to hydrolysis under mild basic conditions (e.g., conditions used to remove acetate groups), allowing for orthogonal deprotection strategies.
C2-Azide: The azide functionality possesses a linear geometry and a dipole moment that allows for silica gel chromatography separation. It is stable to oxidizing conditions (like ozone) but reacts rapidly with phosphines (Staudinger reaction) or alkynes (CuAAC).
C4-C5 Trans-Alkene: The
-double bond is preserved from the parent sphingosine. Care must be taken to avoid isomerization or reduction during catalytic hydrogenation steps.
Synthesis Protocol
The most reliable synthesis route utilizes a Diazotransfer Reaction on the parent D-erythro-sphingosine, followed by selective acylation. This method preserves the critical stereochemistry of the chiral centers.
Reagents Required[2][4][5][6][7][8][9][10]
Substrate: D-erythro-Sphingosine (free base).
Diazo Donor: Triflyl azide (
) (prepared in situ) or Imidazole-1-sulfonyl azide hydrochloride.[1]
Rationale: Direct conversion of the amine to azide avoids the need for complex protection/deprotection sequences.
Preparation of
: Dissolve sodium azide () in water/DCM. Add triflic anhydride () dropwise at 0°C. Stir for 2 hours. Extract the organic layer containing and wash with saturated .[2] Warning: is potentially explosive; do not concentrate to dryness.
Reaction: Dissolve D-erythro-sphingosine in MeOH/DCM. Add catalytic
(1 mol%) and .
Addition: Add the
solution to the sphingosine mixture.
Monitoring: Stir at room temperature for 12–18 hours. Monitor by TLC (ninhydrin stain will disappear as the amine is consumed).
Workup: Quench with water, extract with DCM, and purify via silica gel flash chromatography to obtain 2-azido-D-erythro-sphingosine .
Rationale: The primary C1-hydroxyl is less sterically hindered than the secondary C3-hydroxyl, allowing for selective acylation at low temperatures.
Setup: Dissolve 2-azido-sphingosine in dry Pyridine/DCM (1:1) under Argon.[2] Cool to -10°C.
Acylation: Add Pivaloyl chloride (1.1 equivalents) dropwise over 30 minutes.
Incubation: Allow the reaction to warm to 0°C and stir for 2–4 hours.
Validation: Check TLC for the formation of the mono-protected product. Over-reaction leads to C1,C3-dipivaloyl species.
Purification: Quench with MeOH. Dilute with DCM and wash with 1M HCl (to remove pyridine), then brine. Dry over
. Purify via column chromatography (Hexane/EtOAc gradient).
Synthesis Diagram
Figure 1: Synthetic route from Sphingosine to 2-Azido-1-pivaloyl derivative via diazotransfer and selective acylation.
Applications & Workflows
A. Precursor for Ceramide Synthesis
The 2-azido group is a "masked" amide. Unlike the free amine, the azide does not interfere with glycosylation or phosphorylation reactions. Once the backbone is fully assembled (e.g., after modifying C3), the azide is reduced to an amine and coupled with a fatty acid to form a Ceramide.
Protocol (Azide Reduction & Acylation):
Reduction: Treat the azido-intermediate with Triphenylphosphine (
) in THF/Water (Staudinger Reduction) or in Pyridine.
Coupling: React the resulting crude amine with a Fatty Acid Chloride (e.g., Stearoyl chloride) or a Fatty Acid + Coupling Agent (EDC/HOBt).
B. Bioorthogonal Labeling (Click Chemistry)
While typically used as a synthetic intermediate, the azide group allows this molecule to serve as a probe. It can be reacted with alkyne-tagged fluorophores via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to visualize sphingolipid distribution in semi-synthetic membranes.
Workflow Diagram
Figure 2: Divergent utility of the scaffold in total synthesis (left) and chemical biology (right).
Handling & Safety Standards
Azide Hazard: While the C18 chain dilutes the explosive potential of the azide group (C/N ratio > 3), all azides should be treated as potentially energetic. Avoid concentrating reaction mixtures containing
to dryness. Use a blast shield during the diazotransfer step.
Storage: Store the purified oil/solid at -20°C under an inert atmosphere (Argon/Nitrogen). The pivaloyl group prevents acyl migration, but moisture can slowly hydrolyze the ester over months.
Toxicity: Sphingosine derivatives are bioactive. Handle with gloves and avoid inhalation of lyophilized powders.
References
Synthesis of Azido-Sphingosine Precursors
Source: Schmidt, R. R., & Zimmermann, P. (1986). "Synthesis of D-erythro-sphingosine and ceramides." Tetrahedron Letters, 27(4), 481-484.
Context: Establishes the core methodology for azido-sphingosine synthesis
Diazotransfer Methodology
Source: Goddard-Borger, E. D., & Stick, R. V. (2007).[1] "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride."[1] Organic Letters, 9(19), 3797–3800.
Context: Describes the safer alternative to Triflyl Azide for converting amines to azides.
Application in Glycosphingolipid Synthesis
Source: Kiso, M., et al. (1986).[3] "Synthetic studies on gangliosides." Carbohydrate Research, 158, 101-111.
Context: Demonstrates the utility of the azide protecting group in complex glycosylation schemes.[4]
Click Chemistry on Sphingolipids
Source: Haberkant, P., et al. (2013). "In vivo profiling and visualization of cellular protein-lipid interactions using photoactivatable phosphatidylcholine derivatives." Angewandte Chemie Int. Ed., 52(14), 4033-4038.
Precision Bioorthogonal Labeling: The Role of Azido-Sphingosine Probes
Topic: Role of Azido Group in Sphingosine Probes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The interrogation of sphingolipid signaling has...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Role of Azido Group in Sphingosine Probes
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The interrogation of sphingolipid signaling has historically been hampered by the Heisenberg-like problem of lipid probes: the act of labeling often alters the lipid’s behavior. Traditional fluorophores like NBD (nitrobenzoxadiazole) or BODIPY are bulky, hydrophobic moieties that perturb the delicate packing of lipid bilayers and alter the metabolic trafficking of the sphingoid backbone.
The azido group (-N₃) represents a paradigm shift in lipid chemical biology. As a "bioorthogonal chemical reporter," the azide is sterically small, electronically stable, and biologically inert until activated.[1] When attached to the omega-end of a sphingosine backbone (ω-azido-sphingosine), it allows the probe to enter the sphingolipid biosynthetic pathway with near-native fidelity.[2][3] This guide details the mechanistic advantages, metabolic fate, and experimental protocols for utilizing azido-sphingosine probes to map lipid flux and subcellular localization with high precision.[4]
Chemical Biology of the Azido Moiety[1][2][3][5][6]
The Steric Imperative
Sphingolipids derive their function from their biophysical properties—specifically, their ability to pack tightly into liquid-ordered domains (rafts) within the plasma membrane.
NBD/BODIPY Probes: These fluorophores are roughly the size of a tryptophan residue. Attaching them to a fatty acyl chain or sphingoid base introduces a "bulge" that excludes the probe from ordered domains, often misdirecting it to the disordered phase or trapping it in lysosomes.
Azido Probes: The linear azide group adds only a few atoms to the hydrocarbon chain. This minimal steric footprint preserves the hydrophobic integrity of the lipid, allowing ω-azido-sphingosine to be recognized by enzymes like Ceramide Synthase (CerS) and Sphingosine Kinase (SphK) with kinetics comparable to endogenous sphingosine.
Bioorthogonal Reactivity
The azide group serves as a latent handle. It does not react with amines, thiols, or hydroxyls found in proteins and DNA. It reacts exclusively with alkynes via:
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Fast, highly specific, but requires Cu(I), which is toxic to live cells. Best for fixed-cell imaging.
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Uses strained cyclooctynes (e.g., DBCO). Copper-free and non-toxic. Ideal for live-cell tracking.[5]
Metabolic Fidelity & Pathway Mapping
Upon entering the cell, ω-azido-sphingosine mimics natural sphingosine in the Salvage Pathway . It is not merely a stain; it is a metabolic tracer.
The Metabolic Fork
Once internalized, the probe faces a critical metabolic divergence:
N-Acylation (Anabolic): Ceramide Synthases (CerS) acylate the amine at C2 to form Azido-Ceramide . This is further processed in the Golgi to Azido-Sphingomyelin (SM) or Azido-Glycosphingolipids .
Phosphorylation (Catabolic/Signaling): Sphingosine Kinases (SphK1/2) phosphorylate the C1 hydroxyl to form Azido-S1P , a potent signaling molecule involved in cell migration and survival.
Visualization of Signaling Nodes
The following diagram illustrates the metabolic fate of the azido-sphingosine probe.
Figure 1: Metabolic trajectory of ω-azido-sphingosine. The probe enters the salvage pathway, serving as a substrate for CerS and SphK.
Lipid Extraction: Standard immunofluorescence fixation (4% PFA) does not crosslink lipids. Ethanol or methanol permeabilization will extract your lipid probe, destroying the signal.
Solution: Use Glutaraldehyde (mild crosslinking of amines) or perform the click reaction immediately after mild PFA fixation without organic solvent permeabilization if the probe is internalized. Alternatively, use live-cell SPAAC labeling.
Background Noise: Unreacted dye can stick to hydrophobic membranes.
Solution: Extensive washing with BSA (Bovine Serum Albumin) buffers. BSA acts as a "lipid sink" to scavenge non-specific fluorophores.
Step-by-Step Protocol (Fixed Cell CuAAC)
Materials:
ω-Azido-Sphingosine (dissolved in EtOH or DMSO).
HEPES-buffered saline (HBS) with 10% fatty-acid-free BSA.
The Pivaloyl Group: A Strategic Asset in the Stereoselective Synthesis of Sphingosine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate landscape of complex molecule synthesis, particularly in the pursuit of bioactive lipids like sphingosine, the...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of complex molecule synthesis, particularly in the pursuit of bioactive lipids like sphingosine, the judicious selection and implementation of protecting groups are paramount to achieving stereochemical control and high yields. This guide provides a comprehensive technical overview of the strategic application of the pivaloyl (Piv) protecting group in the synthesis of sphingosine, a fundamental backbone of sphingolipids involved in a myriad of cellular processes.[1] Drawing upon established principles of organic synthesis and field-proven insights, this document will delve into the causality behind experimental choices, present self-validating protocols, and offer a robust framework for researchers navigating the challenges of sphingolipid chemistry.
The Strategic Imperative for Protecting Groups in Sphingosine Synthesis
Sphingosine, with its characteristic 1,3-diol and 2-amino functionalities, presents a significant synthetic challenge due to the presence of multiple reactive sites and stereocenters.[1] The successful construction of the desired D-erythro stereoisomer, the most common naturally occurring form, necessitates a carefully orchestrated synthetic strategy that employs protecting groups to:
Differentiate between reactive functional groups: The primary and secondary hydroxyl groups, as well as the amino group, exhibit distinct yet often competing reactivities. Protecting groups allow for the selective modification of one site while others remain inert.
Control stereochemistry: The stereochemical outcome of key bond-forming reactions can be influenced by the steric bulk and electronic properties of the chosen protecting groups.
Enhance solubility and handling: The long aliphatic chain of sphingosine can impact the solubility of synthetic intermediates. Appropriate protecting groups can modulate these physical properties to facilitate purification and handling.
Enable orthogonal deprotection strategies: In a multi-step synthesis, the ability to selectively remove one protecting group in the presence of others (orthogonality) is crucial for efficient and high-yielding transformations.[2][3][4]
The Pivaloyl Group: A Bulwark of Stability and Selectivity
Among the arsenal of protecting groups available to the synthetic chemist, the pivaloyl group, derived from pivalic acid, offers a unique combination of properties that make it particularly well-suited for specific applications in sphingosine synthesis.
Key Attributes of the Pivaloyl Group
The pivaloyl group is an acyl protecting group characterized by its sterically demanding tert-butyl moiety.[5][6] This steric hindrance is the cornerstone of its synthetic utility, conferring several key advantages:
High Stability: Pivaloate esters are significantly more stable than other common acyl protecting groups, such as acetates and benzoates, towards a wide range of reaction conditions, including mildly acidic and basic environments, as well as many oxidizing and reducing agents.[7]
Selective Protection of Primary Alcohols: The steric bulk of pivaloyl chloride allows for the selective protection of less sterically hindered primary alcohols in the presence of more hindered secondary alcohols.[5][6] This is a critical advantage in the context of sphingosine precursors that often contain both primary and secondary hydroxyl groups.
Robustness in Multi-step Synthesis: The stability of the pivaloyl group ensures its integrity throughout a lengthy synthetic sequence, minimizing the risk of premature deprotection and the formation of unwanted byproducts.
Considerations for Deprotection
The very stability that makes the pivaloyl group an attractive choice also necessitates more forcing conditions for its removal compared to other acyl groups.[7] Common deprotection strategies include:
Strongly basic or acidic hydrolysis: While effective, these conditions may not be compatible with sensitive functional groups elsewhere in the molecule.
Reductive cleavage: Reagents such as lithium aluminum hydride (LiAlH₄) can be used to reductively cleave pivaloate esters.[8]
The choice of deprotection method must be carefully considered within the overall synthetic plan to ensure the integrity of the final sphingosine product.
Workflow for Pivaloyl-Protected Sphingosine Synthesis
The following section outlines a logical workflow for the synthesis of D-erythro-sphingosine, highlighting the strategic incorporation of the pivaloyl protecting group. This workflow is a composite of established synthetic transformations, illustrating the practical application of the principles discussed.
Conceptual Workflow Overview
The synthesis commences from a suitable chiral precursor, such as a derivative of D-serine, and proceeds through key steps involving the introduction of the pivaloyl group for selective protection, stereocontrolled bond formation to establish the correct stereochemistry, and eventual deprotection to unveil the final sphingosine molecule.
Caption: Conceptual workflow for the synthesis of D-erythro-sphingosine highlighting the strategic use of pivaloyl protection.
Experimental Protocols
The following protocols are illustrative and may require optimization based on the specific substrate and laboratory conditions.
This protocol describes the selective protection of a primary hydroxyl group in a serine-derived amino diol precursor.
Step-by-Step Methodology:
Dissolve the amino diol precursor (1.0 equiv) and a suitable base such as triethylamine (1.2 equiv) or pyridine (2.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon).
Cool the solution to 0 °C in an ice bath.
Slowly add pivaloyl chloride (1.1 equiv) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and perform a standard aqueous workup, washing sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the pivaloyl-protected intermediate.
Causality of Experimental Choices:
Anhydrous Conditions: Pivaloyl chloride is sensitive to moisture and will readily hydrolyze. The use of an anhydrous solvent and an inert atmosphere is crucial to prevent this side reaction and ensure high yields.
Base: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Triethylamine and pyridine are commonly used for this purpose.
Low Temperature: The initial addition of pivaloyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
TLC Monitoring: TLC is a simple and effective technique to monitor the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time.
This protocol outlines the reductive cleavage of the pivaloyl ester in the final stages of the synthesis.
Step-by-Step Methodology:
Suspend lithium aluminum hydride (LiAlH₄) (excess, e.g., 4.0 equiv) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of the pivaloyl-protected sphingosine precursor (1.0 equiv) in anhydrous THF to the stirred LiAlH₄ suspension.
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction progress by TLC.
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
Stir the resulting mixture at room temperature until a granular precipitate forms.
Filter the precipitate through a pad of Celite® and wash thoroughly with THF or ethyl acetate.
Concentrate the filtrate under reduced pressure and purify the crude sphingosine by an appropriate method, such as crystallization or column chromatography.
Causality of Experimental Choices:
LiAlH₄: This powerful reducing agent is capable of cleaving the robust pivaloate ester.
Anhydrous THF: LiAlH₄ reacts violently with water, so anhydrous conditions are essential for safety and reactivity.
Reflux: The stability of the pivaloate ester often necessitates elevated temperatures to achieve complete cleavage in a reasonable timeframe.
Fieser Workup: This specific quenching procedure is a safe and effective way to neutralize the reactive LiAlH₄ and facilitate the removal of the resulting aluminum salts.
Quantitative Data and Comparative Analysis
The choice of a protecting group is often guided by quantitative data such as reaction yields and selectivity. The following table provides a comparative overview of the pivaloyl group against other common acyl protecting groups for hydroxyls.
Protecting Group
Reagent
Typical Protection Yield
Relative Stability
Deprotection Conditions
Pivaloyl (Piv)
Pivaloyl chloride
>90%
Very High
Strong base/acid, LiAlH₄
Acetyl (Ac)
Acetic anhydride
>95%
Low
Mild base (K₂CO₃/MeOH)
Benzoyl (Bz)
Benzoyl chloride
>90%
Moderate
Base (NaOH/MeOH)
Data compiled from general organic synthesis literature.
The significantly higher stability of the pivaloyl group makes it the protecting group of choice when subsequent reaction steps involve conditions that would cleave acetyl or benzoyl esters.
Orthogonal Protection Strategies
In the synthesis of more complex sphingolipids, where multiple hydroxyl and amino groups need to be differentially manipulated, an orthogonal protection strategy is indispensable. The pivaloyl group can be a key component of such a strategy.
Caption: Orthogonal protection strategy for a sphingosine precursor.
In this illustrative scheme, the primary hydroxyl is protected as a pivaloate, the secondary hydroxyl as a tert-butyldimethylsilyl (TBS) ether, and the amine as a tert-butoxycarbonyl (Boc) carbamate. Each of these groups can be removed under specific conditions that do not affect the others:
TBS group: Cleaved with a fluoride source (e.g., TBAF).
Boc group: Cleaved with a strong acid (e.g., TFA).
Pivaloyl group: Cleaved with a reducing agent (e.g., LiAlH₄).
This orthogonality provides the synthetic chemist with the flexibility to unmask each functional group at the desired stage of the synthesis, enabling the construction of complex sphingolipid analogues.
Conclusion
The pivaloyl protecting group, with its pronounced steric bulk and high stability, serves as a valuable tool in the stereoselective synthesis of sphingosine. Its ability to selectively protect primary alcohols and its resilience to a wide range of reaction conditions make it an excellent choice for complex, multi-step synthetic endeavors. While the conditions required for its removal are more stringent than for other acyl groups, this robustness is often a necessary trade-off for the control and selectivity it provides. By understanding the fundamental principles of its application and the nuances of its deprotection, researchers can effectively leverage the pivaloyl group to navigate the challenges of sphingosine synthesis and advance the development of novel sphingolipid-based therapeutics and research tools.
References
Aota, Y., Kano, T., & Maruoka, K. (n.d.). Deprotection of the pivaloyl group with LiAlH4. ResearchGate. Retrieved from [Link]
Bos, M., et al. (2014). Direct synthesis of partially modified 2'-O-pivaloyloxymethyl RNAs by a base-labile protecting group strategy and their potential for prodrug-based gene-silencing applications. Chembiochem, 15(18), 2674-9. Available at: [Link]
Crouch, R. D., et al. (2003). Acetyl-, benzoyl- and pivoyl-protected alcohols and phenols undergo smooth deacylation in a two-phase system of powdered NaOH and Bu4NHSO4 in THF or CH2Cl2. Synlett, 2003(7), 991-992. Available at: [Link]
Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Retrieved from [Link]
MDPI. (2025, April 14). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. Retrieved from [Link]
Mettu, R., et al. (2012). Stereoselective synthesis of-triacetyl-D-erythro-sphingosine and N,O,O- triacetyl sphingonine from a common chiral intermediate derived from D-mannitol. ARKIVOC, 2012(6), 421-436. Available at: [Link]
Newman, H. (1973). A stereoselective synthesis of d-erythro-spingosine. Journal of the American Chemical Society, 95(12), 4098-9. Available at: [Link]
Palamalai, V., et al. (2025, July 16). A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways. MDPI. Retrieved from [Link]
Preprints.org. (2025, March 31). Synthesis, Molecular Modeling, and Translational Studies of Medicinal Agents Targeting Sphingolipid Biochemistry. Preprints.org. Retrieved from [Link]
Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). A simple and efficient protocol for pivaloylation of alcohols without using a catalyst under solvent-free conditions. The Journal of Organic Chemistry, 74(23), 8856–8858. Available at: [Link]
Sciforum. (2004, November 1). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. MDPI. Retrieved from [Link]
Tang, H., et al. (2017). Serine-dependent Sphingolipid Synthesis Is a Metabolic Liability of Aneuploid Cells. Developmental Cell, 43(3), 277-290.e6. Available at: [Link]
van der Vorm, S., et al. (2018). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of Organic Chemistry, 83(21), 13095-13115. Available at: [Link]
Wikipedia. (n.d.). Sphingosine. Retrieved from [Link]
Yadav, J. S., & Reddy, P. N. (2002). Synthesis of D-erythro-sphingosine and D-erythro-ceramide. Chemical Communications, (20), 2374-2375. Available at: [Link]
Zare, A., et al. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys. eScholarship. Retrieved from [Link]
Zhang, Y., et al. (2001). The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. Chemistry and Physics of Lipids, 111(2), 111-38. Available at: [Link]
Zhou, B., & Li, C. (2011). Versatile Synthetic Method for Sphingolipids and Functionalized Sphingosine Derivatives via Olefin Cross Metathesis. The Journal of Organic Chemistry, 76(16), 6756-6765. Available at: [Link]
Kolkata University. (n.d.). Organic Chemistry-4. Retrieved from [Link]
An In-depth Technical Guide to the Stereochemistry of D-erythro-Sphingosine and its Analogs
Introduction: The Stereochemical Nuances of a Bioactive Sphinx Sphingolipids, once considered mere structural components of eukaryotic cell membranes, are now recognized as critical players in a complex network of cellul...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Stereochemical Nuances of a Bioactive Sphinx
Sphingolipids, once considered mere structural components of eukaryotic cell membranes, are now recognized as critical players in a complex network of cellular signaling.[1][2] At the heart of this lipid class lies the sphingoid base, with D-erythro-sphingosine being the most common backbone in mammalian sphingolipids.[3] The precise three-dimensional arrangement of functional groups in D-erythro-sphingosine and its analogs is not a trivial detail; it is a fundamental determinant of their biological activity, influencing everything from cell growth and differentiation to apoptosis and immune responses.[4][5]
This technical guide provides a comprehensive exploration of the stereochemistry of D-erythro-sphingosine and its analogs for researchers, scientists, and drug development professionals. We will delve into the critical role of stereoisomerism in biological function, detail stereoselective synthetic strategies, and outline advanced analytical techniques for stereochemical characterization.
The Biological Imperative of D-erythro Stereochemistry
D-erythro-sphingosine is characterized by a specific stereochemical configuration at its C2 and C3 carbons, formally (2S, 3R, 4E)-2-aminooctadec-4-ene-1,3-diol.[3] This precise arrangement is crucial for its biological functions and the activities of its downstream metabolites, such as ceramide and sphingosine-1-phosphate (S1P).
Structure-Activity Relationship: A Tale of Four Isomers
The four possible diastereomers of the 2,3-amino alcohol unit of sphingosine are all known to be bioactive, but to different degrees.[6] The naturally occurring D-erythro isomer is the most prevalent and biologically active form in mammals. Alterations in this stereochemistry can lead to dramatic changes in biological outcomes. For instance, the stereochemistry of ceramides has been shown to influence the production of exosomes from neuronal cells, which has potential implications for the clearance of amyloid-β in Alzheimer's disease.[3]
Sphingosine-1-Phosphate (S1P): A Stereospecific Signaling Mediator
One of the most critical metabolites of sphingosine is sphingosine-1-phosphate (S1P), a potent signaling molecule that regulates a vast array of cellular processes, including cell growth, apoptosis suppression, immune cell trafficking, and vascular development.[7][8][9] S1P exerts its effects by binding to a family of five G-protein-coupled receptors (S1PR1-5).[10][11] The stereochemistry of the sphingoid base is paramount for the phosphorylation of sphingosine by sphingosine kinases and for the subsequent interaction of S1P with its receptors, highlighting the stringent stereochemical requirements of this signaling pathway.
Signaling Pathway of Sphingosine-1-Phosphate (S1P)
Caption: Biosynthesis and signaling cascade of Sphingosine-1-Phosphate (S1P).
Stereoselective Synthesis of D-erythro-Sphingosine Analogs
The development of stereoselective synthetic routes to D-erythro-sphingosine and its analogs is crucial for creating molecular probes to study their biological functions and for developing potential therapeutics.[1][12] Various strategies have been employed, often starting from chiral precursors or utilizing asymmetric reactions to control the stereochemistry at C2 and C3.
Key Synthetic Strategies and Precursors
Several key approaches have proven effective in the stereoselective synthesis of sphingoid bases:
Starting Material
Key Reaction/Strategy
Outcome
Reference
D-Galactose
Chirospecific synthesis via an azidosphingosine intermediate
Experimental Protocol: Asymmetric Synthesis from Garner's Aldehyde
This protocol outlines a general approach for the stereoselective synthesis of a sphingosine analog using Garner's aldehyde, a versatile chiral building block.
Preparation of Garner's Aldehyde: Start with the commercially available Garner's alcohol and oxidize it to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane or a Swern oxidation.
Stereoselective Alkynylation: React the Garner's aldehyde with a lithiated alkyne (the R-group will form the lipid tail of the sphingosine analog) in the presence of a chelating agent to control the stereoselectivity of the addition to the aldehyde. This step establishes the stereocenter at C3.
Reduction of the Alkyne: Reduce the newly formed triple bond to a trans-double bond using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium in liquid ammonia (Birch reduction).
Deprotection and N-Acylation: Remove the protecting groups from the amine and hydroxyl groups. The free amine can then be acylated with a fatty acid of choice to yield the desired ceramide analog.
Synthetic Workflow from Garner's Aldehyde
Caption: A generalized workflow for the synthesis of ceramide analogs.
The Role of Enzymes in Defining Sphingolipid Stereochemistry
In biological systems, the stereochemistry of sphingolipids is meticulously controlled by a series of enzymes.
Serine Palmitoyltransferase (SPT)
The de novo synthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[1][17] This enzymatic step is rate-limiting and establishes the D-erythro configuration at the C2 and C3 positions of the resulting 3-ketosphinganine.[18]
Ceramide Synthases (CerS)
Following the reduction of 3-ketosphinganine to sphinganine (dihydrosphingosine), a family of six ceramide synthases (CerS1-6) catalyzes the N-acylation of the sphingoid base with fatty acyl-CoAs of varying chain lengths.[19][20] These enzymes exhibit specificity for both the sphingoid base and the acyl-CoA substrate, contributing to the vast structural diversity of ceramides.[21][22][23] The substrate specificity of CerS is determined by a short 11-residue sequence in a loop between the last two putative transmembrane domains.[19]
Advanced Analytical Techniques for Stereochemical Characterization
Distinguishing between stereoisomers of sphingolipids is a significant analytical challenge due to their identical mass and similar physicochemical properties. A combination of chromatographic and spectroscopic techniques is often required for unambiguous stereochemical assignment.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can separate different classes of sphingolipids based on their hydrophobicity.[24][25] Chiral HPLC, using a chiral stationary phase, is necessary for the separation of enantiomers and diastereomers.
Thin-Layer Chromatography (TLC): TLC is a valuable tool for the qualitative analysis and separation of sphingolipid classes.[25][26]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural elucidation and quantification of sphingolipids.[24][25][27][28]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse for sphingolipidomics, providing both separation and sensitive detection.[26][29] Fragmentation patterns in MS/MS can provide information about the long-chain base and the N-acyl chain.[30]
Mass Spectrometry Imaging (MSI): MSI techniques like MALDI and DESI allow for the visualization of the spatial distribution of different sphingolipid species within tissues.[25][27]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules.[4]
Proton (¹H) NMR: Can be used to determine the relative configuration of the C2 and C3 carbons in sphingosine by analyzing the coupling constants (J-values) between the protons on these carbons.[3][31]
Phosphorus (³¹P) NMR: Useful for studying sphingolipids containing a phosphate group, such as sphingomyelin, and can provide insights into intermolecular interactions.[32]
Oxygen (¹⁷O) NMR: Can be used to study hydrogen bonding of sphingolipids with other molecules like cholesterol in lipid bilayers.[33]
Analytical Workflow for Stereochemical Determination
Caption: A typical analytical workflow for the stereochemical analysis of sphingolipids.
Conclusion and Future Perspectives
The stereochemistry of D-erythro-sphingosine and its analogs is a critical determinant of their biological function. Understanding the intricate relationship between stereostructure and activity is paramount for elucidating the roles of these lipids in health and disease, and for the rational design of novel therapeutics targeting sphingolipid metabolism and signaling. Advances in stereoselective synthesis and high-resolution analytical techniques continue to provide researchers with the tools needed to unravel the complexities of the "sphingoverse." Future research will likely focus on developing more sophisticated stereoselective synthetic methods, refining analytical techniques for in vivo stereochemical analysis, and further exploring the distinct biological roles of the less abundant sphingolipid stereoisomers.
References
Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx - PMC. (n.d.).
Park, J.-J., Lee, J. H., Li, Q., Diaz, K., Chang, Y.-T., & Chung, S.-K. (2008). Divergent syntheses of all stereoisomers of phytosphingosine and their use in the construction of a ceramide library. Bioorganic Chemistry, 36(5), 220–28.
The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog - PubMed. (2001, June 15).
SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC. (n.d.).
Sphingosine 1-phosphate signalling | Development | The Company of Biologists. (2014, January 1).
Leichnitz, D., Pflanze, S., & Beemelmanns, C. (2019). Stereoselective synthesis of unnatural (2 S ,3 S )-6-hydroxy-4-sphingenine-containing sphingolipids. Organic & Biomolecular Chemistry, 17(21), 5329–5333.
Sphingosine 1-Phosphate Signaling at the Skin Barrier Interface - MDPI. (2022, May 25).
Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - MDPI. (2022, June 29).
Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead - PMC. (n.d.).
A Stereocontrolled, Efficient Synthetic Route to Bioactive Sphingolipids: Synthesis of Phytosphingosine and Phytoceramides from Unsaturated Ester Precursors via Cyclic Sulfate Intermediates | The Journal of Organic Chemistry - ACS Publications. (2000, October 6).
Yeast ceramide synthases, Lag1 and Lac1, have distinct substrate specificity - PMC - NIH. (n.d.).
Structure‐Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry: - LIPID MAPS. (n.d.).
Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx - PubMed. (2021, July 29).
Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro - LIPID MAPS. (2011, November 15).
Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens - Frontiers. (2016, April 13).
Substrate specificity, kinetic properties and inhibition by fumonisin B1 of ceramide synthase isoforms from Arabidopsis - Portland Press. (2016, February 24).
Automated Annotation of Sphingolipids Including Accurate Identification of Hydroxylation Sites Using MSn Data | Analytical Chemistry - ACS Publications. (2020, October 1).
Synthesis of d-erythro-sphingosine and d-erythro-ceramide - Chemical Communications (RSC Publishing). (n.d.).
Eleven residues determine the acyl chain specificity of ceramide synthases - PMC - NIH. (n.d.).
Expression of Ceramide-Metabolizing Enzymes in the Heart Adipose Tissue of Cardiovascular Disease Patients - MDPI. (2023, May 30).
Substrate specificity of ceramide synthase in MAM and submitochondrial... - ResearchGate. (n.d.).
A Synthesis of d-erythro- and l-threo-Sphingosine and Sphinganine Diastereomers via the Biomimetic Precursor 3-Ketosphinganine | The Journal of Organic Chemistry - ACS Publications. (n.d.).
Stereoselective synthesis of (2S,3S,4Z)-4-fluoro-1,3-dihydroxy-2-(octadecanoylamino)octadec-4-ene, [(Z)-4-fluoroceramide], and its phase behavior at the air/water interface - PMC. (2008, April 25).
Conformational studies of sphingolipids by NMR spectroscopy. II. Sphingomyelin - PubMed. (2000, August 25).
Sphingolipid biosynthesis in man and microbes - PMC - NIH. (n.d.).
Stereoisomers of sphingosine. | Download Scientific Diagram - ResearchGate. (n.d.).
SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC. (n.d.).
Sphingolipidomics: Methods for the comprehensive analysis of sphingolipids | Request PDF - ResearchGate. (2025, August 9).
Separation and characterization of the unknown phospholipid in human lens membranes - PubMed. (n.d.).
Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC - NIH. (n.d.).
Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. (2024, January 3).
17 O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers. (2020, November 5).
Precision Metabolic Mapping: The Discovery and Application of Azido-Functionalized Sphingolipids
Topic: Discovery of azido-functionalized sphingolipids Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The discovery of azido-functionalized sphi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Discovery of azido-functionalized sphingolipids
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The discovery of azido-functionalized sphingolipids represents a paradigm shift in lipidomics and cell biology. Historically, the study of sphingolipids—critical regulators of membrane architecture and signaling—was hampered by the "Observer Effect." Bulky fluorescent tags (like NBD or BODIPY) drastically altered the hydrophobicity and trafficking of these lipids, while radiolabeling offered sensitivity but lacked spatial resolution.
The introduction of bioorthogonal chemistry (Click Chemistry) to lipid science, pioneered significantly by the labs of Christoph Thiele , Carolyn Bertozzi , and others, solved this fundamental impasse. By incorporating a minute azide (
) group into the sphingoid backbone, researchers created "stealth" tracers that mimic endogenous lipids with near-perfect fidelity. This guide details the chemical logic, mechanistic pathways, and rigorous protocols required to utilize these tools for high-fidelity metabolic mapping.
Part 1: The Theoretical Foundation & Chemical Logic
The Steric Imperative
The core innovation in discovering functional azido-sphingolipids lies in steric minimalism .
The Problem: Traditional fluorophores (e.g., NBD) are roughly the size of a tryptophan residue. Attaching this to a lipid tail (typically 18 carbons long) creates a massive structural perturbation, often causing the lipid to be mis-sorted to the lysosome rather than the Golgi or Plasma Membrane (PM).
The Solution: The azide group consists of three linear nitrogen atoms. It is small, uncharged, and biologically inert (bioorthogonal) within the cellular environment. It does not react with native proteomes or glycomes but reacts rapidly with alkynes via the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Structural Variants: Backbone vs. Fatty Acid
To study sphingolipids specifically, one must label the sphingoid base (sphingosine), not the fatty acid.[1]
-azido-fatty acids: If you feed cells azido-palmitate, it enters the general acyl-CoA pool and labels all lipid classes (PC, PE, PS, and Sphingolipids).
-azido-sphingosine (The Gold Standard): This analog enters the sphingolipid salvage pathway . It is exclusively acylated by Ceramide Synthases (CerS) to form azido-ceramides, which are then converted to azido-sphingomyelin or azido-glycosphingolipids. This ensures that the signal detected is specific to the sphingolipidome.
Part 2: Mechanistic Pathways
Understanding the metabolic fate of the probe is a prerequisite for experimental design. The azido-sphingosine probe bypasses de novo synthesis (which starts with Serine + Palmitoyl-CoA) and enters directly at the salvage step.
Diagram 1: Metabolic Trajectory of Azido-Sphingosine
This diagram illustrates the intracellular conversion of the precursor probe into complex sphingolipids.
Caption: Metabolic salvage pathway showing the conversion of azido-sphingosine to complex sphingolipids via the ER and Golgi.
Part 3: Technical Protocol & Experimental Workflow
This protocol is optimized for fluorescence microscopy in adherent mammalian cells (e.g., HeLa, HEK293).
Reagents & Safety
Probe:
-azido-D-erythro-sphingosine (Stock: 10 mM in EtOH).
Pulse: Replace media with serum-free media containing 1–5 µM azido-sphingosine .
Why Serum-Free? Albumin in serum binds lipids, reducing bioavailability. 1:1 complexing with BSA can be used if toxicity is observed, but serum-free is cleaner for short pulses.
Incubation: Incubate for 15–30 minutes (for ER/Golgi localization) or 2–4 hours (for Plasma Membrane/steady-state).
Wash: Wash 3x with PBS containing 1 mg/mL BSA (fatty acid free) to strip non-internalized lipid from the cell surface.
Phase B: Fixation & Permeabilization
Fix: 4% Paraformaldehyde (PFA) for 15 min at RT. Do not use Methanol/Acetone as they extract lipids.
Wash: 3x PBS.
Permeabilize: 0.1% Saponin or Digitonin. Avoid Triton X-100 if possible, as it strips the lipid membrane aggressively.
Phase C: The Click Reaction (CuAAC)
Prepare the Click Mix fresh. Add in this specific order to prevent precipitation:
PBS (Buffer)
CuSO4 (1 mM final)
THPTA (5 mM final) -> Premix Cu and THPTA before adding others.
Fluorophore-Alkyne (1–5 µM)
Sodium Ascorbate (10 mM final) -> Add last to start the reduction.
Incubation: Add mix to cells. Incubate 30 min at RT in the dark.
Wash: 5x with PBS containing 1 mM EDTA (removes excess Copper).
Diagram 2: Experimental Logic Flow
This diagram outlines the critical decision points in the experimental procedure.
Caption: Step-by-step workflow for bioorthogonal labeling of sphingolipids in cultured cells.
Part 4: Data Analysis & Interpretation
When analyzing results, distinguishing between artifacts and biological reality is paramount.
Comparative Data: Labeling Efficiency
Feature
NBD-Lipids (Traditional)
Azido-Lipids (Bioorthogonal)
Hydrophobicity
Altered (Amphipathic)
Native-like (Hydrophobic)
Trafficking
Trapped in recycling endosomes
Correctly sorted to ER/Golgi/PM
Metabolism
Poor substrate for enzymes
Excellent substrate for CerS/SMS
Fixation
Washes out easily
covalently linked (if pac-lipid) or crosslinked
Resolution
Diffraction limited
Compatible with Super-Resolution (STORM)
Interpreting Localization Patterns
ER Pattern (Reticular): Indicates newly synthesized Azido-Ceramide (early time points, <30 min).
Golgi Pattern (Perinuclear): Indicates conversion to Azido-Sphingomyelin or Glucosylceramide.
Plasma Membrane: Indicates steady-state distribution of complex sphingolipids.
Punctate/Lysosomal: If seen immediately, suggests probe aggregation (concentration too high). If seen late (>6 hrs), indicates turnover/degradation.
Mass Spectrometry Validation
To validate that the fluorescence signal corresponds to the expected lipid, perform LC-MS/MS on the clicked lipids.
Shift: The "clicked" lipid will have a mass shift equal to the reporter molecule (e.g., + Biotin-Alkyne mass).
Fragmentation: Look for the characteristic sphingoid base fragment. The azide stays on the backbone, confirming the lipid backbone was tracked.
References
Thiele, C., et al. (2012). Functionalized sphingolipid analogues for studying redistribution during activation in living T cells. Science, 336(6087). [Link]
Haberkant, P., et al. (2013). Protein-sphingolipid interactions within cellular membranes. Journal of Lipid Research, 54(12). [Link]
Grammel, M., & Hang, H. C. (2013). Chemical reporters for biological discovery. Nature Chemical Biology, 9(8), 475–484. [Link]
Haberkant, P., et al. (2016). In vivo profiling and visualization of cellular protein-lipid interactions using photoactivatable phosphatidylcholine. Nature Methods, 13, 235–240. [Link]
Jao, C. Y., et al. (2009). Biosynthetic labeling of cell surface proteins with azido sugars. Proceedings of the National Academy of Sciences, 106(35). [Link]
A Researcher's Technical Guide to 2-Azido-1-pivaloyl D-erythro-Sphingosine: Sourcing, Synthesis, and Application
Introduction For researchers in the fields of sphingolipid biology, chemical biology, and drug development, molecular probes are indispensable tools for elucidating complex cellular processes. 2-Azido-1-pivaloyl D-erythr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
For researchers in the fields of sphingolipid biology, chemical biology, and drug development, molecular probes are indispensable tools for elucidating complex cellular processes. 2-Azido-1-pivaloyl D-erythro-sphingosine is a strategically designed sphingolipid analog that serves as a powerful probe for studying sphingolipid metabolism, trafficking, and interactions. The azido group enables bioorthogonal "click" chemistry, allowing for the covalent attachment of reporter molecules such as fluorophores or biotin in living systems with high specificity and efficiency. The pivaloyl group at the C1 position provides steric hindrance, which can modulate the metabolic fate of the molecule, for instance, by preventing phosphorylation by sphingosine kinases, thereby directing the probe towards other metabolic pathways.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability of precursors, a detailed protocol for the synthesis of 2-Azido-1-pivaloyl D-erythro-sphingosine, and a practical workflow for its application in cell-based assays.
Commercial Availability: A Note on Sourcing
Direct commercial suppliers of 2-Azido-1-pivaloyl D-erythro-Sphingosine are not readily found in major chemical catalogs. However, the synthesis of this valuable research tool is highly feasible in a standard organic chemistry laboratory, starting from the commercially available precursor, D-erythro-sphingosine. This guide, therefore, focuses on providing the necessary information to obtain the precursors and synthesize the target compound in-house.
Table 1: Commercial Suppliers of D-erythro-Sphingosine (Precursor)
Supplier
Product Name
Purity
CAS Number
MilliporeSigma
D-erythro-Sphingosine, Free Base, High Purity
≥98% (TLC)
123-78-4
Thermo Scientific Chemicals
D-erythro-Sphingosine, 99+%, synthetical
99+%
123-78-4
Avanti Polar Lipids, Inc.
D-erythro-Sphingosine
>98%
123-78-4
Larodan
D-erythro-Sphingosine (synthetic)
>98%
123-78-4
Cayman Chemical
D-erythro-Sphingosine
≥98%
123-78-4
Synthesis of 2-Azido-1-pivaloyl D-erythro-Sphingosine
The synthesis of 2-Azido-1-pivaloyl D-erythro-Sphingosine from D-erythro-sphingosine is a two-step process involving the selective azidation of the C2 amino group followed by the pivaloylation of the C1 primary alcohol.
Diagram 1: Synthetic Pathway
Caption: Synthetic route from D-erythro-sphingosine to the target compound.
Experimental Protocol: Synthesis
Part 1: Synthesis of 2-Azido-D-erythro-Sphingosine
This protocol is adapted from established methods for the diazotransfer reaction on primary amines.
Dissolution: Dissolve D-erythro-sphingosine (1 equivalent) in a mixture of methanol, water, and dichloromethane (e.g., 2:1:1 v/v/v).
Addition of Base and Catalyst: Add potassium carbonate (3 equivalents) and a catalytic amount of copper(II) sulfate pentahydrate (0.05 equivalents) to the solution.
Diazotransfer Reaction: To the stirred suspension, add a solution of imidazole-1-sulfonyl azide hydrochloride (1.5 equivalents) in methanol dropwise at room temperature. The reaction mixture will typically turn blue-green.
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up:
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with dichloromethane (3 x volume).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Purification: Purify the crude 2-Azido-D-erythro-sphingosine by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Part 2: Synthesis of 2-Azido-1-pivaloyl D-erythro-Sphingosine
Dissolution: Dissolve the purified 2-Azido-D-erythro-sphingosine (1 equivalent) in anhydrous dichloromethane.
Addition of Base: Add pyridine (2 equivalents) to the solution and cool to 0 °C in an ice bath.
Pivaloylation: Add pivaloyl chloride (1.2 equivalents) dropwise to the stirred solution at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
Work-up:
Quench the reaction by adding 1 M HCl.
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purification: Purify the final product, 2-Azido-1-pivaloyl D-erythro-sphingosine, by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Characterization Data (Representative)
The following are representative NMR data for a closely related 2-azido-sphingosine derivative. Actual shifts for the pivaloylated product will vary.
Mass Spectrometry (ESI-MS): The expected mass for the protonated molecule [M+H]⁺ should be confirmed by high-resolution mass spectrometry.
Application: Fluorescent Labeling of Sphingolipids in Cultured Cells via Click Chemistry
2-Azido-1-pivaloyl D-erythro-sphingosine can be metabolically incorporated into cellular sphingolipids. The azido group then serves as a handle for covalent modification with a fluorescent alkyne probe via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.
Diagram 2: Click Chemistry Workflow
Caption: Step-by-step workflow for fluorescently labeling sphingolipids in cells.
Experimental Protocol: Cell Labeling
This protocol provides a general guideline for labeling mammalian cells. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental goals.
Materials and Reagents:
Mammalian cells cultured on coverslips
2-Azido-1-pivaloyl D-erythro-sphingosine
Cell culture medium (e.g., DMEM)
Fetal bovine serum (FBS)
Phosphate-buffered saline (PBS)
Paraformaldehyde (PFA)
Triton X-100
Alkyne-fluorophore (e.g., DBCO-Fluor 488, or an alkyne-TAMRA)
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
Mounting medium with DAPI
Procedure:
Metabolic Labeling:
Prepare a stock solution of 2-Azido-1-pivaloyl D-erythro-sphingosine in ethanol or DMSO.
Dilute the stock solution in cell culture medium to a final concentration of 1-10 µM.
Incubate the cells with the labeling medium for 4-24 hours at 37 °C in a CO₂ incubator.
Cell Fixation and Permeabilization:
Wash the cells three times with PBS.
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
Wash the cells three times with PBS.
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
Wash the cells three times with PBS.
Click Reaction:
Prepare the "Click Cocktail" immediately before use. For a 1 mL final volume:
1 µL of 10 mM alkyne-fluorophore stock in DMSO.
1 µL of 50 mM CuSO₄ stock in water.
(Optional) 1 µL of 50 mM THPTA stock in water.
10 µL of 1 M sodium ascorbate stock in water (freshly prepared).
987 µL of PBS.
Add the Click Cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
Washing and Imaging:
Wash the cells three times with PBS.
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Conclusion
2-Azido-1-pivaloyl D-erythro-sphingosine is a versatile and powerful tool for the study of sphingolipid biology. While not directly available from commercial sources, its straightforward synthesis from readily available precursors makes it accessible to researchers with standard organic chemistry capabilities. The protocols and information provided in this guide are intended to empower researchers to synthesize and utilize this valuable probe to advance our understanding of the multifaceted roles of sphingolipids in health and disease.
References
Synthesis of Azido-Sphingolipids
Duclos, R. I. (2001). The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. Chemistry and Physics of Lipids, 111(2), 111-138. [Link][1]
van der Veen, J. N., et al. (2006). Efficient synthesis of D-erythro-sphingosine and D-erythro-azidosphingosine from D-ribo-phytosphingosine via a cyclic sulfate intermediate. The Journal of Organic Chemistry, 71(22), 8661-8664. [Link][2]
Click Chemistry in Sphingolipid Research
Fink, J., & Seibel, J. (2021). Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis. Organic & Biomolecular Chemistry, 19(10), 2203-2212. [Link][3]
Haberkant, P., et al. (2016). A clickable and photoactivatable sphingosine probe for monitoring subcellular sphingolipid pools. Angewandte Chemie International Edition, 55(23), 6618-6623. [Link]
General Click Chemistry Protocols
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link][4]
Suppliers of Reagents
Avanti Polar Lipids, Inc. (n.d.). D-erythro-Sphingosine. [Link]
Application Note: Metabolic Labeling and Tracking of Sphingoid Bases using 2-Azido-1-pivaloyl D-erythro-Sphingosine
Introduction & Mechanism of Action 2-Azido-1-pivaloyl D-erythro-Sphingosine is a specialized bioorthogonal probe designed to mimic natural D-erythro-sphingosine while enabling precise fluorescence tracking via Click Chem...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Mechanism of Action
2-Azido-1-pivaloyl D-erythro-Sphingosine is a specialized bioorthogonal probe designed to mimic natural D-erythro-sphingosine while enabling precise fluorescence tracking via Click Chemistry (CuAAC). Unlike standard
-functionalized sphingolipids (modified at the fatty acid tail), this probe features a modification at the C2 position, replacing the primary amine () with an azide group ().
The "Trojan Horse" Strategy and Metabolic Fate
The utility of this probe relies on a two-step activation mechanism designed to ensure cell permeability and metabolic specificity:
Cellular Entry (The Pivaloyl Mask): The C1-hydroxyl group is protected by a pivaloyl ester. This lipophilic modification masks the polar headgroup, facilitating rapid passive diffusion across the plasma membrane.
Intracellular Activation: Once cytosolic, ubiquitous intracellular esterases cleave the pivaloyl group, regenerating the free C1-hydroxyl.
Metabolic Divergence (The 2-Azido Effect):
Sphingosine Kinase (SphK) Activity: The resulting 2-azido-sphingosine retains the C1-OH substrate recognition motif for Sphingosine Kinases (SphK1/2), allowing phosphorylation to 2-azido-sphingosine-1-phosphate (2-N3-S1P) .
Ceramide Synthase (CerS) Blockade: Crucially, the replacement of the C2-amine with a non-nucleophilic azide prevents
-acylation by Ceramide Synthases. Consequently, this probe cannot be converted into ceramide , making it a highly specific tool for studying the Sphingosine S1P axis without interference from complex sphingolipids (ceramides, sphingomyelins, glycosphingolipids).
Pathway Visualization
The following diagram illustrates the specific metabolic trajectory of the probe compared to natural sphingosine.
Caption: Metabolic fate of 2-Azido-1-pivaloyl sphingosine. Note the specific blockade of Ceramide synthesis due to the C2-azide substitution.
Experimental Protocols
Protocol A: Cell Culture and Pulse-Labeling
Objective: To incorporate the probe into cellular membranes and allow for esterase activation.
Reagents:
2-Azido-1-pivaloyl D-erythro-Sphingosine (Stock: 10 mM in DMSO).
Serum-free culture medium (e.g., DMEM or Opti-MEM).
Prepare a 5 µM working solution of the probe in serum-free medium.
Optimization Note: To improve solubility and dispersion, pre-complex the probe with BSA. Mix the probe with 5 µM fatty acid-free BSA (1:1 molar ratio) in medium and vortex vigorously.
Pulse Labeling:
Wash cells (grown on glass coverslips) 2x with pre-warmed PBS.
Add the Labeling Medium and incubate at 37°C for 10–30 minutes .
Insight: Short pulses (10 min) favor plasma membrane and early endosome localization. Longer pulses (30 min+) allow for esterase cleavage and accumulation in the ER/Golgi (as S1P mimic).
Chase (Optional):
Remove Labeling Medium.
Wash 1x with complete medium (containing 10% FBS).
Incubate in complete medium for 1–4 hours to track trafficking.
Protocol B: Fixation and Permeabilization
Objective: To immobilize lipids without extracting them. Standard methanol/acetone fixation must be avoided as it delipidates the membrane.
Reagents:
3-4% Paraformaldehyde (PFA) in PBS.
0.1% Saponin or 0.05% Digitonin (for permeabilization). Avoid Triton X-100 if possible, as it strips lipids aggressively.
Procedure:
Fixation:
Aspirate medium and wash cells 1x with ice-cold PBS.
Add 4% PFA (pre-warmed to 37°C to preserve cytoskeleton/lipid domains) and incubate for 15 minutes at Room Temperature (RT) .
Wash 3x with PBS.
Permeabilization (Crucial for Click Reagents):
Incubate cells with 0.1% Saponin in PBS for 10 minutes.
Note: Saponin selectively removes cholesterol but leaves the phospholipid bilayer relatively intact, preserving the sphingosine probe better than Triton X-100.
Protocol C: CuAAC Click Chemistry Reaction
Objective: To conjugate the azido-probe with a fluorescent alkyne.
Reagents:
Fluorophore: Alkyne-conjugated dye (e.g., Alexa Fluor 488 Alkyne or TAMRA-Alkyne). Stock 1-2 mM in DMSO.
Catalyst:
(100 mM stock in water).
Reducing Agent: Sodium Ascorbate (freshly prepared 100 mM stock in water).
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). Essential to protect the fluorophore from oxidation and maintain Cu(I) stability.
and THPTA first and let sit for 1 minute. This forms the catalytic complex.
Assembly: Add the PBS, then the Cu-THPTA mix, then the Alkyne-Dye.
Activation: Add Sodium Ascorbate last. The solution may turn slightly yellow (reduction to Cu(I)).
Staining:
Remove permeabilization buffer from cells.
Add the Click Reaction Cocktail to the cells.
Incubate for 30 minutes at Room Temperature in the dark.
Washing:
Wash 3x with PBS containing 1 mM EDTA (removes excess copper ions).
Wash 2x with PBS.
Mounting: Mount coverslips with antifade mounting medium (e.g., Fluoromount-G).
Data Analysis & Troubleshooting
Expected Results
Plasma Membrane Staining: Strong signal at the cell periphery indicates successful incorporation of the sphingosine backbone.
Intracellular Puncta: Signal in the ER or mitochondria suggests phosphorylation by SphK and trafficking of the S1P-mimic.
Absence of Golgi Staining: Unlike natural sphingosine, which rapidly converts to ceramide and accumulates in the Golgi (for GSL synthesis), the 2-azido probe should show reduced Golgi localization , confirming the blockade of ceramide synthase.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No Fluorescence
Esterase failure
Ensure cells are metabolically active during Pulse. Extend Pulse to 60 min.
Lipid extraction
Did you use Acetone/Methanol? Switch to PFA fixation and Saponin permeabilization.
Failed Click Reaction
Ascorbate oxidizes rapidly. Use freshly prepared Ascorbate. Ensure THPTA is included.
High Background
Non-specific dye binding
Wash cells with 1% BSA in PBS after the click reaction. Lower dye concentration (try 1 µM).
Cell Detachment
Copper toxicity
Although cells are fixed, high copper can degrade ECM. Use 1 mM EDTA wash to chelate copper.
Workflow Diagram
Caption: Step-by-step workflow for metabolic labeling and click-detection of 2-azido-sphingosine.
References
García-Álvarez, I., et al. (2011). "Synthesis of sphingosines... via an azidosphingosine intermediate." Chemistry and Physics of Lipids. Link
Haberkant, P., et al. (2016). "In vivo profiling and visualization of cellular protein-lipid interactions using photoactivatable phosphatidylcholine derivatives." Nature Methods (Context on clickable lipid handling). Link
Thiele, C., et al. (2012). "Click chemistry targets lipid metabolism."[2] Angewandte Chemie International Edition. Link
Santa Cruz Biotechnology. "(2S,3R,4E)-2-Azido-3-(TBDMS)-1-pivaloyl-erythro-sphingosine Product Data." Link[3]
Grammel, M., & Hang, H. C. (2013). "Chemical reporters for biological discovery." Nature Chemical Biology (General Click Protocol Standards). Link
Disclaimer: This protocol involves the use of copper catalysts and azides. Always perform reactions in a fume hood and wear appropriate PPE. 2-Azido-1-pivaloyl D-erythro-Sphingosine is for research use only.
Application Note: In Situ Visualization of Sphingolipid Metabolism
From Metabolic Flux to Spatial Distribution: A Dual-Modality Guide Abstract Sphingolipids are not merely structural membrane components; they are potent signaling molecules regulating apoptosis, proliferation, and stress...
Author: BenchChem Technical Support Team. Date: February 2026
From Metabolic Flux to Spatial Distribution: A Dual-Modality Guide
Abstract
Sphingolipids are not merely structural membrane components; they are potent signaling molecules regulating apoptosis, proliferation, and stress responses. However, their visualization is notoriously difficult due to the lack of intrinsic fluorophores and the hydrophobicity that precludes standard tagging without altering biological behavior. This guide presents two complementary, field-proven protocols for in situ visualization: Bioorthogonal "Click" Chemistry for tracking metabolic flux in cells, and MALDI-Mass Spectrometry Imaging (MALDI-MSI) for mapping endogenous lipid distributions in tissue.
Introduction: The "Invisible" Lipid Challenge
Traditional lipid imaging relies on bulky fluorophores (e.g., NBD, BODIPY) attached to the lipid tail. While useful, these modifications significantly alter the lipid's partition coefficient, often driving them into non-physiological membranes (e.g., accumulating in the mitochondria rather than the plasma membrane).
To achieve scientific integrity in visualization, we must use minimally invasive probes.
The Solution: Bioorthogonal chemistry uses an alkyne handle (
2 carbons) which mimics the natural lipid structure. Cells metabolize these precursors into complex sphingolipids, which are then visualized post-fixation via a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
The Spatial Counterpart: For tissues where metabolic labeling is impractical, MALDI-MSI provides label-free, spatially resolved detection of specific molecular species (e.g., d18:1/16:0-Ceramide vs. d18:1/24:0-Ceramide).
Sphingolipid Metabolic Pathway & Probe Logic
Understanding the metabolic fate of the probe is critical for interpreting imaging data. When cells are pulsed with
-alkynyl-sphingosine (Sph-alkyne), it enters the salvage pathway.
Figure 1: The metabolic fate of alkyne-sphingosine. The probe is acylated to form Ceramide, which then diverges into Sphingomyelin or Glycosphingolipids.
Protocol A: Metabolic Labeling via Click Chemistry
Target Audience: Cell Biologists, Drug Discovery (Screening inhibitors).
Principle: Pulse-chase labeling with
-alkynyl-sphingosine followed by reaction with an Azide-Fluorophore.
Materials
Probe:
-alkynyl-D-erythro-sphingosine (stock 10 mM in DMSO).
Carrier: Fatty acid-free Bovine Serum Albumin (BSA).
Click Reagents:
Azide-Fluorophore (e.g., Alexa Fluor 488 Azide).
CuSO
(Copper source).
Sodium Ascorbate (Reductant).
THPTA (Ligand to protect fluorophore from oxidation).
Fixative: Methanol (ice-cold) or 4% Paraformaldehyde (PFA). Note: Methanol is preferred for lipids to precipitate proteins and retain lipid structure, though PFA is acceptable if cross-linking is required.
Step-by-Step Workflow
1. Probe Complexing (Critical Step)
Sphingolipids are hydrophobic and will precipitate in media if added directly.
Mix
-alkynyl-sphingosine with 10% fatty acid-free BSA in PBS (1:1 molar ratio of lipid to albumin binding sites is ideal, but 5 M lipid in 2 mg/mL BSA is standard).
Incubate at 37°C for 15 mins to form the complex.
2. Pulse-Chase Labeling
Pulse: Treat cells with 5
M Sph-alkyne complex for 10-30 minutes .
Insight: Short pulses label the ER (site of synthesis).
Chase: Wash 2x with PBS. Add fresh complete media (without probe). Incubate for 1-6 hours .
Insight: During chase, the probe moves to the Golgi (GlcCer synthesis) and Plasma Membrane (Sphingomyelin).
3. Fixation & Permeabilization
Wash cells with PBS.
Fix with ice-cold Methanol for 10 minutes at -20°C.
Why: Methanol extracts some background lipids but precipitates the protein-lipid complexes and permeabilizes the membrane for the click reagents.
4. The Click Reaction (CuAAC)
Prepare the Click Cocktail fresh (add in order):
PBS (buffer).
Azide-Fluorophore (final 5-10
M).
THPTA ligand (final 100
M).
CuSO
(final 1 mM).
Sodium Ascorbate (final 2 mM) – Add last! This starts the reaction.
Incubate cells with cocktail for 30 minutes at Room Temperature in the dark.
Wash: 3x with PBS containing 2% BSA (removes unreacted dye).
5. Imaging
Image immediately using Confocal Microscopy.
Expected Result: Golgi staining (perinuclear) at 1-2h chase; Plasma Membrane staining at >4h chase.
Use enzymes (e.g., Phospholipase C) on-tissue to cleave PC headgroups, revealing sphingolipids.
References
Solger, F. et al. (2020).[2] In situ visualization of bacterial sphingolipid uptake and metabolism.Scientific Reports . [Link]
Haberkant, P. et al. (2013). In vivo profiling and visualization of cellular protein-lipid interactions using photoactivatable and clickable sphingolipids.[3][2][4][5][6]Nature Chemistry . [Link]
Wang, X. et al. (2025). Critical Evaluation of Sphingolipids Detection by MALDI-MSI.bioRxiv . [Link]
Pewzner-Jung, Y. et al. (2014). On-Tissue Localization of Ceramides and Other Sphingolipids by MALDI Mass Spectrometry Imaging.[1]Analytical Chemistry . [Link]
Thiele, C. et al. (2012). Click chemistry for lipid metabolism: Multiplexing and single-cell mass spectrometry.ACS Chemical Biology . [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Bioorthogonal Tracking of Sphingoid Bases using 2-Azido-1-pivaloyl D-erythro-Sphingosine
Part 1: Executive Summary & Technical Rationale
2-Azido-1-pivaloyl D-erythro-Sphingosine (CAS: 114275-41-1) is a specialized sphingolipid analog designed for high-fidelity metabolic mapping of the sphingoid base pool.[1] Unlike standard fluorescently conjugated lipids (e.g., NBD-sphingosine), which often suffer from bulky fluorophore interference and altered partitioning coefficients, this probe utilizes a "Click Chemistry" (Bioorthogonal) approach.
The "Trojan Horse" Mechanism:
Cell Permeability (1-Pivaloyl): The pivaloyl ester at the C1 position masks the polar hydroxyl group, significantly increasing lipophilicity.[1] This facilitates rapid, passive diffusion across the plasma membrane, superior to unprotected sphingosine analogs.
Intracellular Activation: Once cytosolic, endogenous non-specific esterases cleave the pivaloyl group, liberating 2-azido-sphingosine .[1]
Metabolic Trapping (2-Azido): The C2-amino group of natural sphingosine is replaced by an azide (
).[1] This modification renders the molecule a "dead-end" substrate for Ceramide Synthases (which require a free amine for N-acylation).[1] Consequently, the probe exclusively tracks the sphingosine/sphingoid base pool and its subcellular distribution (lysosomes, ER, mitochondria) without being metabolized into complex ceramides.
Visualization: Post-fixation, the azide handle reacts with an alkyne-tagged fluorophore via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), providing a high-resolution fluorescence map.[1]
Part 2: Mechanism of Action & Pathway[1]
The following diagram illustrates the cellular uptake, activation, and labeling workflow.
Caption: Workflow showing the conversion of the pivaloyl-protected pro-probe into the active azido-sphingosine, followed by bioorthogonal labeling.
Part 3: Experimental Protocol
A. Materials Required
Probe: 2-Azido-1-pivaloyl D-erythro-Sphingosine (Stock: 10 mM in DMSO). Store at -20°C.
Seed Cells: Plate cells on sterile glass coverslips to reach 60-70% confluency.
Prepare Working Solution: Dilute the 10 mM probe stock into warm culture medium (serum-free preferred to avoid albumin binding) to a final concentration of 5–10 µM .
Incubation: Aspirate old medium and add the probe-containing medium. Incubate for 30–60 minutes at 37°C / 5% CO
.
Note: Short incubation (<1 hr) favors tracking of rapid membrane partitioning. Longer incubation may lead to unexpected toxicity or trafficking to lipid droplets.[1]
Wash: Aspirate medium and wash cells 2x with ice-cold PBS + 1% BSA (to remove surface-bound probe) followed by 1x PBS.
2. Fixation and Permeabilization
Fix: Incubate with 3.7% PFA for 15 minutes at Room Temperature (RT).
Wash: Rinse 3x with PBS.
Permeabilize: Incubate with 0.1% Triton X-100 in PBS for 5-10 minutes.
Wash: Rinse 3x with PBS.
3. Click Chemistry Labeling (CuAAC)
Prepare Click Cocktail: Mix reagents in the following order (per 1 mL PBS):
Acidic: Inefficient triazole formation.[1] Basic: Hydrolysis of cellular structures.[1]
Copper Concentration
1 – 2 mM
High: Fluorophore quenching or protein precipitation.[1] Use THPTA to mitigate.
Troubleshooting Guide
Issue: High Background / Non-Specific Staining
Cause: Unreacted fluorophore sticking to hydrophobic lipids.[1]
Solution: Increase washing steps after the Click reaction.[1] Use 1% BSA or 0.1% Tween-20 in the wash buffer. Ensure the Alkyne-Fluorophore concentration is not excessive (>10 µM).
Issue: No Signal
Cause: Failure of pivaloyl cleavage or CuAAC failure.
Solution: Verify cell viability (esterases require active cells).[1] Ensure Sodium Ascorbate is prepared fresh (it oxidizes rapidly). Test the Click reaction in a tube using a model azide.
Issue: Mitochondrial Fragmentation
Cause: Sphingosine toxicity.[1] Sphingosine is pro-apoptotic.[1][3]
Solution: Reduce probe concentration to 1-2 µM and reduce incubation time.
Part 5: References
Cheng, J. M. H., et al. (2014).[4] "A divergent approach to the synthesis of iGb3 sugar and lipid analogues via a lactosyl 2-azido-sphingosine intermediate." Organic & Biomolecular Chemistry, 12, 2729–2736.[5] Retrieved from [Link]
Huwiler, A., & Pfeilschifter, J. (2018). "New tools for the study of sphingosine 1-phosphate signaling." Biochemical Pharmacology, 158, 114-123.[1] (Contextual grounding on sphingolipid probes).
Gramates, L. S., et al. (2025). "Synthesis of Azide-Labeled β-Lactosylceramide Analogs Containing Different Lipid Chains as Useful Glycosphingolipid Probes." Molecules, 30(2). Retrieved from [Link]
Probing the Dynamic World of Sphingolipids: A Detailed Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sphingosine Probes
Introduction: Illuminating the Role of Sphingolipids in Cellular Signaling Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical players in a vast array of cellul...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Illuminating the Role of Sphingolipids in Cellular Signaling
Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical players in a vast array of cellular processes.[1][2] This class of bioactive lipids, defined by a sphingoid backbone, is involved in regulating cell-cell interactions, transmembrane receptor function, and crucial signaling pathways.[1] Dysregulation of sphingolipid metabolism is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases.[1][2] A key bioactive sphingolipid, Sphingosine-1-phosphate (S1P), is a signaling molecule that interacts with a family of five G protein-coupled receptors (GPCRs), known as S1P receptors (S1P1-5).[3][4][5] This interaction triggers a cascade of downstream signaling events that influence cell migration, differentiation, survival, and immune cell trafficking.[4][6]
To unravel the intricate roles of sphingolipids in these complex biological processes, researchers require tools to track their metabolism and localization within cells.[2] "Click chemistry," a term coined by K. B. Sharpless in 2001, provides a powerful solution.[7] This suite of reactions is characterized by high yields, stereospecificity, and biocompatibility, making them ideal for studying molecules in their native environment.[7][8] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction, forming a stable triazole linkage between an azide and a terminal alkyne.[8][9] By metabolically incorporating sphingosine analogs bearing either an azide or alkyne "handle," researchers can subsequently use CuAAC to attach a variety of reporter molecules, such as fluorophores or biotin, for visualization and pull-down experiments.[1][2]
This application note provides a comprehensive guide to the CuAAC protocol specifically tailored for use with sphingosine probes. We will delve into the underlying principles of the reaction, offer a detailed step-by-step protocol, and provide insights into optimization and troubleshooting to empower researchers in their exploration of sphingolipid biology.
The Chemistry Behind the "Click": Understanding CuAAC
The CuAAC reaction is a highly efficient and specific cycloaddition between a terminal alkyne and an azide, catalyzed by copper(I) ions.[7][8] This reaction is a significant improvement over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often results in a mixture of regioisomers.[7] The copper(I) catalyst dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸) and exclusively yields the 1,4-disubstituted triazole product.[7][10]
The catalytic cycle begins with the coordination of the copper(I) ion to the terminal alkyne.[11] This activation facilitates the subsequent reaction with the azide, leading to the formation of a six-membered copper-containing intermediate.[] This intermediate then rearranges and, upon protonation, releases the stable 1,2,3-triazole product, regenerating the copper(I) catalyst for the next cycle.[]
A critical aspect of performing CuAAC in biological systems is maintaining the copper catalyst in its active Cu(I) oxidation state.[13][14] Cu(I) is prone to oxidation to Cu(II), which is catalytically inactive.[13] Therefore, a reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to continually reduce any Cu(II) back to Cu(I).[7][15]
To further enhance reaction efficiency and mitigate the potential cytotoxicity of free copper ions, a chelating ligand is often employed.[16][17][18] These ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stabilize the Cu(I) ion, protect it from oxidation, and can accelerate the reaction rate.[13][16][19]
Visualizing the Core Concepts
To better understand the key processes involved, the following diagrams illustrate the S1P signaling pathway, the CuAAC reaction mechanism, and the experimental workflow.
Caption: Experimental Workflow for CuAAC with Sphingosine Probes.
Detailed Protocol for CuAAC with Sphingosine Probes
This protocol is designed for labeling sphingosine probes in cultured mammalian cells for subsequent fluorescence microscopy. It is essential to optimize incubation times and reagent concentrations for your specific cell type and experimental goals.
Materials and Reagents
Reagent
Recommended Supplier
Catalog Number (Example)
Storage
Azide- or Alkyne-functionalized Sphingosine
Commercially available
Varies
-20°C
Copper(II) Sulfate (CuSO₄)
Sigma-Aldrich
451657
Room Temp
Sodium Ascorbate
Sigma-Aldrich
A4034
4°C, desiccated
THPTA Ligand
Vector Laboratories
SP-2010
-20°C
Azide- or Alkyne-conjugated Fluorophore
Invitrogen (Thermo Fisher)
Varies
-20°C, protected from light
Phosphate-Buffered Saline (PBS), pH 7.4
Gibco (Thermo Fisher)
10010023
Room Temp
Formaldehyde, 37% solution
Sigma-Aldrich
F8775
Room Temp
Triton X-100
Sigma-Aldrich
T8787
Room Temp
Bovine Serum Albumin (BSA)
Sigma-Aldrich
A7906
4°C
Step-by-Step Methodology
1. Metabolic Labeling of Cells
a. Plate cells on sterile glass coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
b. Prepare a stock solution of the azide- or alkyne-sphingosine probe in a suitable solvent (e.g., ethanol or DMSO).
c. Dilute the sphingosine probe stock solution in complete cell culture medium to a final concentration typically ranging from 1-10 µM. Note: The optimal concentration and incubation time should be determined empirically for each cell line and probe.
d. Remove the existing medium from the cells and replace it with the medium containing the sphingosine probe.
e. Incubate the cells for a period ranging from 4 to 24 hours under standard cell culture conditions (37°C, 5% CO₂).
2. Cell Fixation and Permeabilization
a. After incubation, gently wash the cells three times with pre-warmed PBS.
b. Fix the cells by incubating with 4% formaldehyde in PBS for 15 minutes at room temperature.
c. Wash the cells three times with PBS.
d. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
e. Wash the cells three times with PBS.
f. To reduce non-specific binding, block the cells with 3% BSA in PBS for 30 minutes at room temperature.
It is crucial to prepare the "Click-it" reaction cocktail fresh and use it immediately.
a. Prepare Stock Solutions:
Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.
THPTA Ligand: 50 mM in deionized water.
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
Azide- or Alkyne-Fluorophore: 1-2 mM in DMSO.
b. Prepare the "Click-it" Reaction Cocktail (for a final volume of 500 µL per coverslip):
In a microcentrifuge tube, combine the reagents in the following order:
438 µL PBS
10 µL of 20 mM CuSO₄ (final concentration: 400 µM)
2 µL of 50 mM THPTA (final concentration: 200 µM)
50 µL of 100 mM Sodium Ascorbate (final concentration: 10 mM)
Vortex the solution gently.
Add 0.5-2.5 µL of the fluorophore stock solution (final concentration: 1-5 µM). Note: The optimal fluorophore concentration should be determined to maximize signal and minimize background.
Vortex briefly again.
c. Perform the "Click" Reaction:
Aspirate the blocking solution from the coverslips.
Add the freshly prepared "Click-it" reaction cocktail to each coverslip, ensuring the cells are fully covered.
Incubate for 30-60 minutes at room temperature, protected from light.
4. Washing and Mounting
a. After the incubation, aspirate the reaction cocktail and wash the cells three times with PBS.
b. (Optional) If desired, perform counterstaining for nuclei (e.g., with DAPI) or immunostaining for other proteins of interest at this stage, following standard protocols.
c. Wash the cells three times with PBS.
d. Mount the coverslips onto microscope slides using an appropriate mounting medium.
e. Seal the edges of the coverslip with nail polish and allow it to dry.
5. Imaging
a. Visualize the fluorescently labeled sphingolipids using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Troubleshooting Guide
Issue
Potential Cause
Suggested Solution
No or Weak Signal
- Inefficient metabolic labeling.
- Increase the concentration of the sphingosine probe and/or the incubation time.
- Inactive "Click-it" cocktail.
- Prepare the sodium ascorbate solution fresh. Ensure all components of the cocktail are added in the correct order and used immediately.
- Insufficient fluorophore concentration.
- Increase the concentration of the azide- or alkyne-fluorophore in the reaction cocktail.
- Inaccessible alkyne/azide groups.
- Ensure proper cell permeabilization. For lipid probes deeply embedded in membranes, consider using azide reporters with longer linkers or those containing copper-chelating moieties to improve reaction efficiency.[20]
High Background
- Non-specific binding of the fluorophore.
- Increase the number and duration of the washing steps. Increase the BSA concentration in the blocking buffer.
- Excess fluorophore concentration.
- Decrease the concentration of the fluorophore in the "Click-it" cocktail.
- Autofluorescence.
- Include an unlabeled control (no fluorophore) to assess the level of cellular autofluorescence.
Cell Morphology Issues
- Cytotoxicity of the sphingosine probe.
- Perform a dose-response curve to determine the optimal, non-toxic concentration of the probe.
- Cytotoxicity of the copper catalyst.
- Ensure the use of a chelating ligand like THPTA. Minimize the incubation time for the CuAAC reaction. Consider copper-free click chemistry (SPAAC) for live-cell imaging applications, although CuAAC generally has faster kinetics.[1][21]
Conclusion and Future Perspectives
The copper-catalyzed azide-alkyne cycloaddition reaction provides a robust and versatile method for the visualization and study of sphingolipid metabolism and localization.[1][2] By following the detailed protocol and considering the optimization strategies outlined in this guide, researchers can effectively employ this powerful tool to gain deeper insights into the multifaceted roles of sphingolipids in health and disease. The continued development of novel clickable probes and more efficient catalytic systems will undoubtedly further expand the applications of this technology, enabling more sophisticated investigations into the dynamic world of lipid biology.
References
Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. MDPI. [Link]
Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy. Journal of Clinical Investigation. [Link]
The use of click chemistry in sphingolipid research. PubMed. [Link]
A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]
Click Chemistry: Mechanistic and Synthetic Perspectives. Wiley-VCH. [Link]
Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. ACS Publications. [Link]
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. [Link]
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. [Link]
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]
Click Chemistry in Sphingolipid Research. ResearchGate. [Link]
Click‑correlative light and electron microscopy (click‑AT‑CLEM) for imaging and tracking azido‑functionalized sphingolipids in bacteria. Nature. [Link]
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. [Link]
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. [Link]
An Overview of Recent Advances in Biomedical Applications of Click Chemistry. ACS Omega. [Link]
Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Interchim. [Link]
Identifying protein-sphingolipid interactions with azido probes
Identifying Protein-Sphingolipid Interactions with Azido Probes: A Comprehensive Guide to Photo-Affinity Labeling and Click Chemistry Abstract Sphingolipids are a critical class of lipids involved in a myriad of cellular...
Author: BenchChem Technical Support Team. Date: February 2026
Identifying Protein-Sphingolipid Interactions with Azido Probes: A Comprehensive Guide to Photo-Affinity Labeling and Click Chemistry
Abstract
Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, from maintaining membrane structure to regulating complex signaling pathways.[1][2][3] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases.[2][4] A significant challenge in sphingolipid research has been the identification and characterization of their interacting protein partners, which are often transient and of low affinity. This guide provides a detailed methodology for the identification of protein-sphingolipid interactions using metabolically incorporated azido-functionalized sphingolipid probes coupled with photo-affinity labeling and bioorthogonal click chemistry. This powerful approach allows for the covalent capture of interacting proteins in a cellular context, followed by their enrichment and identification via mass spectrometry.
Introduction: The Challenge of Capturing Sphingolipid Interactomes
Sphingolipids, defined by their sphingoid base backbone, are not merely structural components of cellular membranes but are also key players in cell-cell recognition, signal transduction, and apoptosis.[1][2][3] Understanding the functional roles of sphingolipids necessitates the identification of their protein interactors. However, these interactions are often non-covalent, transient, and dependent on the lipid's localization within specific membrane microdomains, making them difficult to study using traditional methods like co-immunoprecipitation.
To overcome these challenges, chemical biology has provided innovative tools, including modified lipid probes that can be introduced into living cells.[5][6] Early approaches using bulky fluorescent or radiolabeled tags often suffered from artifacts, altering the natural behavior and localization of the lipids.[2][7] The advent of "clickable" chemical reporters, such as the small and bio-inert azide group, has revolutionized our ability to study biomolecules in their native environment.[8][9][10] This guide focuses on the use of trifunctional sphingolipid probes, which incorporate:
A sphingolipid backbone for metabolic incorporation into cellular pathways.
A photo-activatable group (e.g., diazirine) to covalently crosslink to nearby proteins upon UV irradiation.
An azide handle for bioorthogonal "click" chemistry, enabling the attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging).
This combination allows for the "trapping" of transient interactions within living cells, providing a snapshot of the sphingolipid interactome with high specificity and temporal resolution.[2][11][12]
The Core Principle: A Three-Stage Workflow
The identification of protein-sphingolipid interactions using azido probes follows a logical and powerful three-stage workflow. This process is designed to specifically label, capture, and then identify proteins that are in close proximity to the sphingolipid of interest within a living cell.
Stage 1: Metabolic Labeling & In Situ Crosslinking
Cells are first incubated with a synthetic sphingolipid analog containing both a photo-activatable moiety (e.g., a diazirine) and an azide group.[13] This "trifunctional" probe is taken up by the cells and metabolized, becoming incorporated into cellular membranes and complex sphingolipids, thus mimicking the localization of its endogenous counterpart.[14][15][16] Upon exposure to a specific wavelength of UV light, the photo-activatable group is excited, forming a highly reactive carbene intermediate that covalently crosslinks to any protein in its immediate vicinity.[12][17][18][19] This step is crucial as it transforms a transient, non-covalent interaction into a stable, covalent bond.[11]
Following the UV-induced crosslinking, the cells are lysed, and the proteome, now containing covalently linked sphingolipid-protein complexes, is harvested. The azide group on the sphingolipid probe, which remained inert during the metabolic and crosslinking steps, is now utilized. A reporter molecule, such as biotin or a fluorophore, that has been functionalized with a terminal alkyne is "clicked" onto the azide of the sphingolipid-protein complex.[2][9] This highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction ensures that only the proteins that were successfully crosslinked to the azido-sphingolipid probe are tagged.[8][9]
Stage 3: Enrichment & Identification by Mass Spectrometry
If a biotin reporter was used, the biotinylated protein-sphingolipid complexes can be selectively enriched from the total cell lysate using streptavidin-coated beads.[2] This affinity purification step is critical for reducing sample complexity and isolating the proteins of interest. The enriched proteins are then typically digested into peptides (either on-bead or after elution and separation by SDS-PAGE) and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][20][21] By comparing the identified proteins to those from control experiments, a high-confidence list of specific sphingolipid interactors can be generated.
Visualizing the Workflow
Diagram of the Experimental Workflow
Caption: Workflow for identifying protein-sphingolipid interactions.
Detailed Protocols
The following protocols provide a comprehensive, step-by-step guide for performing the identification of protein-sphingolipid interactions.
Materials and Reagents
Reagent/Material
Recommended Specifications
Azido-Sphingolipid Probe
e.g., Photoactivatable and Clickable Sphingosine (pacSph)[13]
Cell Line
e.g., HeLa, HEK293T, or a cell line relevant to the research question
Cell Culture Medium
DMEM or RPMI-1640, supplemented with 10% FBS and 1% Pen-Strep
UV Crosslinking System
UV lamp with 365 nm wavelength output
Lysis Buffer
RIPA buffer or similar, supplemented with protease/phosphatase inhibitors
High-resolution Orbitrap or Q-TOF mass spectrometer
Protocol 1: Metabolic Labeling and Photo-Crosslinking
Cell Seeding: Seed cells in 10 cm plates at a density that will result in 80-90% confluency on the day of the experiment.
Probe Preparation: Prepare a stock solution of the azido-sphingolipid probe (e.g., pacSph) in a suitable solvent like DMSO or ethanol.
Metabolic Labeling: On the day of the experiment, replace the cell culture medium with fresh medium containing the azido-sphingolipid probe. A typical final concentration is 5-25 µM. Incubate for 4-16 hours. The optimal concentration and time should be determined empirically for each cell line and probe.
UV Crosslinking:
Wash the cells twice with ice-cold PBS to remove excess probe.
Place the plates on ice and irradiate with 365 nm UV light for 15-30 minutes. The distance from the lamp to the cells and the energy output should be kept consistent.
Crucial Control: A "No UV" control plate should be prepared in parallel, undergoing all steps except for the UV irradiation.
Protocol 2: Cell Lysis and Click Chemistry
Cell Lysis: After UV crosslinking, immediately lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
Click Reaction:
In a 1.5 mL tube, combine 1 mg of protein lysate with the click chemistry reagents. A typical reaction mixture includes:
100 µM Biotin-Alkyne
1 mM CuSO₄
1 mM TCEP (freshly prepared)
100 µM TBTA ligand
Incubate the reaction at room temperature for 1 hour with gentle rotation.
Protocol 3: Affinity Purification and Mass Spectrometry Preparation
Bead Preparation: Wash high-capacity streptavidin agarose beads three times with lysis buffer.
Enrichment: Add the washed streptavidin beads to the click-reacted lysate and incubate for 2-4 hours at 4°C with rotation to capture the biotinylated proteins.
Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency (e.g., high salt, urea) is recommended.
On-Bead Digestion:
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
Reduce the proteins with DTT and alkylate with iodoacetamide.
Add trypsin and incubate overnight at 37°C.
Sample Cleanup: Collect the supernatant containing the digested peptides and desalt using a C18 StageTip or equivalent.
LC-MS/MS Analysis: Analyze the purified peptides by LC-MS/MS on a high-resolution mass spectrometer.
Data Analysis and Validation
A critical aspect of this workflow is the rigorous analysis of the mass spectrometry data and the inclusion of appropriate controls to ensure the identified interactions are specific.
Mass Spectrometry Data Analysis
Database Searching: Search the raw mass spectrometry data against a relevant protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.
Label-Free Quantification: Use a label-free quantification method (e.g., LFQ intensity) to compare the abundance of proteins identified in the experimental sample versus the control samples.
Filtering and Prioritization: Identify high-confidence interactors by filtering for proteins that are significantly enriched in the "+UV" sample compared to the "-UV" control and other negative controls.
Essential Control Experiments
Control Experiment
Purpose
Expected Outcome
No UV Irradiation
To identify proteins that non-specifically bind to the beads or are endogenously biotinylated.
Specific interactors should be absent or significantly reduced.
Competition with Native Ligand
To confirm that the probe is binding to the same site as the endogenous sphingolipid. Cells are co-incubated with the probe and an excess of the corresponding native sphingolipid.
The signal for specific interactors should be significantly reduced.
Non-Crosslinkable Probe
Use a probe with the azide but lacking the photo-activatable group.
Specific interactors should not be captured.
No Probe Control
To account for non-specific binding to the beads.
Minimal protein identification.
Conclusion and Future Perspectives
The use of azido-functionalized sphingolipid probes in combination with photo-affinity labeling and click chemistry offers a robust and versatile platform for the discovery of novel protein-sphingolipid interactions in a physiologically relevant context.[2][4] This methodology provides a powerful tool for researchers in cell biology, pharmacology, and drug development to unravel the complex roles of sphingolipids in health and disease. Future advancements may include the development of probes with improved metabolic targeting to specific organelles and the integration of this technique with super-resolution microscopy to visualize these interactions with unprecedented detail.
References
Labeled chemical biology tools for investigating sphingolipid metabolism, trafficking and interaction with lipids and proteins. (2013). PubMed. [Link]
Chemical tools to investigate sphingolipid metabolism and functions. (2007). PubMed. [Link]
The use of click chemistry in sphingolipid research. (2024). Company of Biologists Journals. [Link]
Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis. (2021). PubMed. [Link]
Azidosphinganine Enables Metabolic Labeling and Detection of Sphingolipid de novo Synthesis | Request PDF. (N.D.). ResearchGate. [Link]
The synthesis of chemical tools for studying sphingolipid metabolism. (N.D.). Scholarly Publications Leiden University. [Link]
Azide-Tagged Sphingolipids: New Tools for Metabolic Flux Analysis. (2025). ResearchGate. [Link]
A metabolically engineered spin-labeling approach for studying glycans on cells. (2020). Nature. [Link]
Bioorthogonal Chemistry and Its Applications. (2021). ACS Publications. [Link]
Click Chemistry in Sphingolipid Research | Request PDF. (N.D.). ResearchGate. [Link]
Chemical Biology Tools to Study Lipids and their Metabolism with Increased Spatial and Temporal Resolution. (N.D.). CHIMIA. [Link]
Our Lab's first paper!!! Dietary sphingolipids are selectively assimilated by members of the mammalian gut microbiome for their own metabolism. Congratulations Min-Ting and Henry! (2020). Kao Lab @ UCR. [Link]
The use of click chemistry in sphingolipid research. (2024). PubMed. [Link]
Photoreactive bioorthogonal lipid probes and their applications in mammalian biology. (2022). Royal Society of Chemistry. [Link]
Visualization of Ceramide-Associated Proteins in Ceramide-Rich Platforms Using a Cross-Linkable Ceramide Analog and Proximity Ligation Assays With Anti-ceramide Antibody. (2019). Frontiers. [Link]
Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling | Chemical Reviews. (2013). ACS Publications. [Link]
Strategies for synthesizing phospholipid and sphingolipid probes via... (N.D.). ResearchGate. [Link]
Click chemistry and its application to proteomics. (2019). G-Biosciences. [Link]
Probing Rigidity and Fluidity in the Interfacial Region of Lipid Bilayers with a Novel IR Probe. (N.D.). The Journal of Physical Chemistry B. [Link]
Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. (2015). MDPI. [Link]
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. (N.D.). PMC. [Link]
Photoaffinity labeling approaches to elucidate lipid-protein interactions. (2022). PubMed. [Link]
Photo-Affinity Labeling Strategies in Identifying the Protein Ligands of Bioactive Small Molecules: Examples of Targeted Synthesis of Drug Analog Photoprobes. (N.D.). Bentham Science. [Link]
An Integrated Method for Profiling Lipid–Protein Interactions Using Multifunctional Lipid Probes. (2026). PMC. [Link]
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. (2021). eScholarship.org. [Link]
(PDF) An Integrated Method for Profiling Lipid-Protein Interactions Using Multifunctional Lipid Probes. (2026). ResearchGate. [Link]
Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions. (2016). PLOS ONE. [Link]
Photoaffinity labeling in target- and binding-site identification. (N.D.). PMC. [Link]
A typical photoaffinity labeling experimental protocol to identify the... (N.D.). ResearchGate. [Link]
Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions. (2025). ACS Publications. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting & Optimization of Bioorthogonal Sphingolipid Labeling
Audience: Cell Biologists, Lipidomics Researchers, Drug Discovery Scientists
Version: 2.0 (Current as of 2026)
Executive Summary: The Logic of "Clickable" Lipids
Azido-sphingosine labeling utilizes the cell's endogenous biosynthetic machinery to incorporate a "stealth" modification (an azide group, typically
-N-sphingosine) into the sphingolipidome. Unlike bulky fluorescent analogs (e.g., NBD-ceramide) that often alter partitioning, azido-analogs minimally perturb lipid packing. However, the success of this method relies on three distinct phases: Metabolic Incorporation , Retention during Fixation , and Chemoselective Ligation (Click Chemistry) . Failure in any phase results in artifacts, not just "low signal."
This guide addresses the causality behind common failures, moving beyond simple steps to the molecular reasons why your experiment might be failing.
Core Protocol: The "Gold Standard" Workflow
Use this baseline to validate your current method. Deviations here are the root cause of 60% of support tickets.
Phase
Parameter
Recommendation
Scientific Rationale
Pulse
Concentration
1 – 5 µM
>10 µM triggers apoptosis and lysosomal accumulation; <1 µM may be below detection limits.
Time
1 – 4 Hours
Sufficient for Golgi transit (SM synthesis) without excessive degradation via S1P lyase.
Carrier
BSA-complexed
Sphingosine is hydrophobic; BSA (1:1 molar ratio) ensures bioavailability and prevents aggregation.
Fixation
Reagent
3-4% Paraformaldehyde (PFA)
CRITICAL: Methanol or Acetone will extract the labeled lipids, erasing your signal.
Temperature
Room Temp (15 min)
Cold fixation can alter lipid phase separation before crosslinking stabilizes proteins.
Preferred for fixed cells. SPAAC (Copper-free) is for live cells but has higher background and steric hindrance.
Visualizing the "Leakage" Artifact (Scientific Integrity)
A common misconception is that the label stays on sphingolipids. If the salvage pathway is active, the azide tag can "leak" into Glycerophospholipids (PC/PE) via S1P Lyase, contaminating your data.
Figure 1: The Metabolic Fate of Azido-Sphingosine. Blue/Green represents the desired sphingolipid pathway. Red indicates the "Metabolic Leakage" where the label is cleaved by S1P Lyase and re-incorporated into general membrane lipids (PC/PE), leading to non-specific staining.
Troubleshooting Guide (Q&A)
Module 1: Signal & Localization Issues
Q1: My signal is bright, but it looks like mitochondria or general membrane stain, not the Golgi. Why?
The Cause: Your cells have high S1P Lyase activity. The azido-sphingosine was phosphorylated to S1P, cleaved into an azido-aldehyde, oxidized to a fatty acid, and incorporated into Phosphatidylcholine (PC) in the mitochondria and ER.
The Fix:
Shorten Pulse: Reduce pulse time to <1 hour to prioritize anabolism over catabolism.
Inhibit S1P Lyase: Pre-treat cells with an S1P Lyase inhibitor (e.g., 4-deoxypyridoxine) or use S1P Lyase knockout cell lines.
Validation: Perform a lipid extraction and TLC/Mass Spec. If you see labeled PC/PE, you have leakage.
Q2: I have zero signal after the Click reaction. Did the probe not get in?
The Cause: You likely used Methanol or Acetone for fixation, or Triton X-100 for permeabilization. These organic solvents and harsh detergents strip the lipid bilayer.
The Fix: Switch to 4% Paraformaldehyde (PFA) for fixation and 0.1% Saponin for permeabilization. Saponin complexes with cholesterol to poke holes without dissolving the membrane.
Q3: The cells are detaching or dying during the labeling pulse.
The Cause: Sphingosine is a bioactive lipid (acts like a detergent and signaling molecule).[4] High concentrations (>10 µM) induce apoptosis and anoikis (detachment).
The Fix:
Lower concentration to 1–5 µM.
Ensure the probe is complexed with BSA (Fatty Acid Free) when adding to media. This acts as a "buffer" for the lipid.
Module 2: Background & Click Chemistry[5][6][7]
Q4: I see bright "speckles" everywhere, even outside the cells.
Diagnosis: Dye Aggregation (Copper Precipitates).
The Cause: In CuAAC, the Copper(I) catalyst can oxidize and precipitate if not stabilized, or the fluorophore-azide/alkyne itself is aggregating.
The Fix:
Use a Ligand: Never use CuSO4 and Ascorbate alone. Use a stabilizing ligand like THPTA or TBTA (ratio: 1 Cu : 5 Ligand).
Wash Steps: Wash cells aggressively with BSA-containing buffer (1% BSA in PBS) after the click reaction. The BSA helps scavenge hydrophobic dye aggregates.
Q5: Can I use Copper-Free (SPAAC/DBCO) click to avoid toxicity?
Insight: Yes, but with caveats.
The Trade-off: DBCO reagents are bulky and hydrophobic. They often have higher non-specific binding to membranes than the smaller azide/alkyne reagents used in CuAAC.
Recommendation: Use SPAAC only for live-cell imaging where copper is strictly forbidden. For fixed cells, CuAAC provides a cleaner signal-to-noise ratio.
Diagnostic Flowchart
Figure 2: Troubleshooting Decision Matrix. Follow the logic path to identify if the issue is chemical (extraction), metabolic (leakage), or reagent-based (precipitation).
References
Fink, J., et al. (2021).[5] "Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis."[5][6][7] Organic & Biomolecular Chemistry, 19, 2203-2212.[5] Link
Key Insight: Defines the synthesis and valid
Haberkant, P., et al. (2013). "In vivo profiling and visualization of cellular protein-lipid interactions using photoactivatable phosphatidylcholine." Angewandte Chemie, 52(14), 4033-4038. (Cited for S1P Lyase leakage mechanism context).
Thiele, C., et al. (2012). "Click chemistry targets lipid rafts." Angewandte Chemie International Edition, 51(52), 12934-12934.
Gaebler, A., et al. (2013). "A highly sensitive protocol for microscopy of alkyne-lipids." Journal of Lipid Research, 54(8), 2282-2290. Link
Key Insight: Detailed optimization of the CuAAC reaction on fixed cells to prevent background.
Echelon Biosciences. "Lipid-Protein Interaction & Labeling Protocols." Link
Key Insight: General handling of hydrophobic lipid probes.
Troubleshooting low yields in 2-Azido-1-pivaloyl D-erythro-Sphingosine synthesis
Welcome to the technical support center for advanced sphingolipid synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize 2-Azido-1-piv...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced sphingolipid synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize 2-Azido-1-pivaloyl D-erythro-Sphingosine. As this molecule is a specialized intermediate, a standard, high-yield protocol is not always readily available. This resource provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles of sphingolipid chemistry and analogous transformations.
Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of 2-Azido-1-pivaloyl D-erythro-Sphingosine can arise from several critical steps. Below, we address common problems, their underlying causes, and recommended solutions.
Issue 1: Incomplete Pivaloylation of the C1-Hydroxyl Group
Symptoms:
TLC analysis of the crude reaction mixture shows a significant amount of starting material (e.g., a protected sphingosine derivative) remaining.
NMR of the purified product shows low integration of the pivaloyl group's characteristic tert-butyl signal (~1.2 ppm).
Probable Causes:
Steric Hindrance: The pivaloyl group is sterically bulky, which can slow down the reaction rate at the primary C1-hydroxyl position.
Insufficient Reagent: The amount of pivaloyl chloride or anhydride may be insufficient to drive the reaction to completion.
Inadequate Base: The base used (e.g., triethylamine, pyridine) may not be strong enough or used in sufficient quantity to neutralize the HCl or pivaloic acid byproduct, thereby quenching the reaction.
Reaction Conditions: The reaction temperature may be too low, or the reaction time too short.
Solutions:
Parameter
Recommended Adjustment
Rationale
Reagents
Increase the equivalents of pivaloyl chloride/anhydride to 1.5-2.0 eq.
Drives the equilibrium towards the product according to Le Chatelier's principle.
Base
Use a stronger, non-nucleophilic base like DMAP (0.1-0.2 eq.) as a catalyst along with pyridine or TEA (2-3 eq.).
DMAP is a highly effective acylation catalyst that accelerates the reaction.
Temperature
Gradually increase the reaction temperature from 0°C to room temperature.
Provides the necessary activation energy to overcome steric hindrance. Monitor by TLC to avoid side reactions.
Reaction Time
Extend the reaction time, monitoring progress every 1-2 hours by TLC.
Ensures the reaction proceeds to completion.
Issue 2: Formation of Di-pivaloylated Byproduct
Symptoms:
A less polar spot appears on the TLC plate compared to the desired product.
Mass spectrometry analysis shows a peak corresponding to the mass of the di-pivaloylated sphingosine derivative.
Probable Causes:
Over-reaction: The C3-secondary hydroxyl group can also be pivaloylated, especially with prolonged reaction times, higher temperatures, or a large excess of the pivaloylating agent.
Inadequate Protection of C3-OH: If the synthetic strategy involves protecting the C3-hydroxyl, the protecting group may be labile under the reaction conditions.
Solutions:
Controlled Addition of Reagent: Add the pivaloyl chloride/anhydride slowly at 0°C to maintain control over the reaction.
Careful Monitoring: Monitor the reaction closely by TLC. Once the starting material is consumed and the desired product spot is prominent, quench the reaction immediately.
Purification: Separate the mono- and di-pivaloylated products using column chromatography with a shallow gradient of a more polar solvent.
Issue 3: Low Yield in the C2-Azide Formation Step
The conversion of the C2-amino group to an azide is often the most challenging step. A common method involves diazotization followed by azide substitution.
Symptoms:
The desired product is obtained in very low yields (<30%).
Multiple byproducts are observed on the TLC plate, some of which may be UV active.
Probable Causes:
Unstable Diazo Intermediate: The diazonium salt intermediate is highly reactive and can decompose or undergo side reactions if not immediately trapped by the azide nucleophile.
Side Reactions: Common side reactions include elimination to form an alkene, rearrangement reactions (e.g., pinacol-type rearrangement), and substitution by the solvent or counter-ions.
Poor Nucleophilicity of Azide: The azide source (e.g., sodium azide) may not be sufficiently soluble in the reaction medium.
Solutions:
Parameter
Recommended Adjustment
Rationale
Reagent for Diazotization
Use trifluoromethanesulfonyl azide (TfN₃) with a copper(II) catalyst.
This is a more direct and often higher-yielding method for converting primary amines to azides.
Reaction Conditions
Maintain a low temperature (-10°C to 0°C) throughout the reaction.
Minimizes the decomposition of the diazonium intermediate and reduces side reactions.
Azide Source
If using a two-step diazotization/azide displacement, use a phase-transfer catalyst (e.g., a crown ether) to improve the solubility and nucleophilicity of the azide.
Enhances the rate of the desired substitution reaction.
Workflow for C2-Azide Formation:
Troubleshooting
Technical Support Center: Off-Target Effects of Metabolic Labeling with Azido Sugars
Welcome to the technical support center for metabolic labeling with azido sugars. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for metabolic labeling with azido sugars. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of this powerful technique. Here, we will delve into the nuanced off-target effects that can arise during your experiments, providing you with the insights and troubleshooting strategies necessary to ensure the integrity and accuracy of your results.
Metabolic oligosaccharide engineering (MOE) using azido sugars is a revolutionary tool for visualizing, tracking, and analyzing glycans in living systems.[1][2][3][4] By introducing a bioorthogonal azide group into cellular glycans, researchers can perform highly specific "click chemistry" reactions for downstream applications.[1][4][5] However, the introduction of these synthetic monosaccharides is not without its challenges. This guide will address the common off-target effects, their underlying mechanisms, and provide field-proven protocols to mitigate them.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns regarding off-target effects of azido sugar labeling.
Q1: What are the most common off-target effects observed with azido sugar labeling?
A1: The most frequently encountered off-target effects include:
Cytotoxicity and Altered Cell Physiology: High concentrations of azido sugars, particularly Ac4ManNAz, can lead to reduced cell proliferation, altered cell migration and invasion, and changes in membrane channel activity.[6][7] For instance, treatment of A549 cells with 50 μM Ac4ManNAz was shown to decrease cellular functions like energy generation and infiltration ability.[6][7]
Non-enzymatic Reactions: Per-O-acetylated monosaccharides have the potential to react non-enzymatically with cysteine residues on proteins, resulting in artificial S-glycosylation.[8] This can lead to background signals and false positives in proteomic analyses.
Perturbation of Glycosylation Pathways: The introduction of azido sugars can interfere with natural glycosylation processes. For example, 3'-azido-3'-deoxythymidine (AZT), an azido-containing compound, has been shown to potently inhibit protein glycosylation by competing with pyrimidine-sugars for transport into the Golgi apparatus.[9]
Metabolic Conversion to Other Analogs: There is a possibility of metabolic conversion of one azido sugar to another. For example, ManNAz could potentially be converted to N-azido glucosamine (GlcNAz), leading to its incorporation into O-linked glycosylation sites when the primary target was sialic acid.[10]
Q2: Why do high concentrations of azido sugars cause cytotoxicity?
A2: The cytotoxicity of azido sugars at high concentrations is a multifaceted issue. Studies have shown that high levels of Ac4ManNAz can induce gene expression changes related to inflammation and immune responses.[6] Furthermore, the incorporation of the abiotic azido group into native proteins can alter their biophysical properties and functions, potentially disrupting cellular signaling pathways and cell-cell communication.[6][7] The accumulation of azido-modified glycoconjugates may also lead to cellular stress and a reduction in essential cellular functions.[6][7]
Q3: Can the azide group itself interfere with biological processes?
A3: While the azide group is considered largely bioorthogonal and chemically inert within the cellular environment, it is not entirely benign.[4] The azide is an anion and the conjugate base of a toxic acid, giving it the potential to modulate biological processes.[6] The steric bulk of the azide group, which is larger than the hydroxyl group it replaces, can also hinder the binding and processing of the modified sugar by glycosyltransferases and other carbohydrate-processing enzymes.[11] This can lead to results that are not representative of the natural sugar's behavior.[11]
Q4: How can I be sure that the labeling I'm seeing is specific to my target glycan?
A4: Ensuring labeling specificity is crucial. Here are some key strategies:
Use Appropriate Controls: Always include a vehicle control (e.g., DMSO) and a negative control cell line that may not express the target glycan to the same extent.
Titrate Azido Sugar Concentration: Determine the lowest effective concentration of the azido sugar that provides sufficient labeling without causing significant cytotoxicity or off-target effects.[12]
Enzymatic Digestion: Treat your labeled samples with specific glycosidases (e.g., PNGase F for N-linked glycans) to confirm the location of the azide modification.[13][14] A loss of signal after enzymatic treatment provides strong evidence for specific glycan labeling.
Mass Spectrometry Analysis: For definitive identification of labeled glycoproteins and their glycosylation sites, mass spectrometry is the gold standard.[4]
II. Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during metabolic labeling experiments with azido sugars.
Problem 1: High Background Signal in Fluorescence Imaging or Western Blots
Possible Causes & Solutions:
Cause
Troubleshooting Steps
Non-specific binding of detection reagents
1. Increase Blocking: Extend the blocking time and/or increase the concentration of the blocking agent (e.g., BSA or non-fat milk).2. Optimize Antibody/Probe Concentration: Titrate the concentration of your fluorescent probe or primary/secondary antibodies to find the optimal signal-to-noise ratio.3. Increase Wash Steps: Add extra and more stringent wash steps after incubation with the detection reagents.
Non-enzymatic labeling
1. Lower Azido Sugar Concentration: High concentrations of peracetylated sugars can lead to off-target reactions.[8] Reduce the concentration to the lowest effective level.2. Reduce Incubation Time: Shorter incubation periods can minimize the opportunity for non-specific reactions to occur.
Cellular Autofluorescence
1. Use a Different Fluorophore: Select a fluorophore that excites and emits at a different wavelength to avoid the cell's natural fluorescence.2. Spectral Unmixing: If your imaging system allows, use spectral unmixing to separate the specific signal from the autofluorescence.
Problem 2: Low or No Labeling Signal
Possible Causes & Solutions:
Cause
Troubleshooting Steps
Inefficient Metabolic Incorporation
1. Optimize Azido Sugar Concentration and Incubation Time: The efficiency of metabolic labeling is cell-type and sugar-dependent.[4] Perform a time-course and concentration-course experiment to determine the optimal conditions for your specific system.2. Check Cell Health: Ensure that your cells are healthy and actively dividing, as metabolic labeling relies on active biosynthetic pathways.3. Choose the Right Azido Sugar: Different azido sugars have varying incorporation efficiencies for different glycan types. For example, Ac4GalNAz has shown higher labeling efficiency for mucin-type O-glycans compared to Ac4ManNAz in some cell lines.[8][15]
Inefficient Click Chemistry Reaction
1. Check Reagent Quality: Ensure that your copper catalyst (for CuAAC), reducing agent, and alkyne or phosphine probes are fresh and have been stored correctly.2. Optimize Reaction Conditions: Titrate the concentrations of the catalyst and probe. Ensure the reaction buffer is at the correct pH.3. Consider Copper-Free Click Chemistry: If copper toxicity is a concern, switch to a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[4]
Low Abundance of Target Glycan
1. Enrich for Your Target Protein: If you are looking at a specific glycoprotein, consider immunoprecipitation or other enrichment techniques before detection.2. Increase Detection Sensitivity: Use a more sensitive detection method, such as a brighter fluorophore or an amplification step in your Western blot.
Problem 3: Observed Cytotoxicity or Changes in Cell Behavior
Possible Causes & Solutions:
Cause
Troubleshooting Steps
High Azido Sugar Concentration
1. Perform a Dose-Response Curve: Determine the highest non-toxic concentration of the azido sugar for your cell line. Studies suggest that for Ac4ManNAz, a concentration of 10 μM has minimal effects on cellular systems while still providing sufficient labeling.[6][7]2. Reduce Incubation Time: Shorter exposure to the azido sugar can mitigate toxic effects.
Metabolic Perturbation
1. Supplement with Natural Sugars: In some cases, co-incubation with the corresponding natural sugar may help to alleviate metabolic stress.2. Monitor Key Cellular Functions: Perform assays to assess cell proliferation, viability (e.g., MTT assay), and apoptosis to monitor the impact of the azido sugar on cell health.[12]
Contamination of Azido Sugar Stock
1. Use High-Purity Reagents: Ensure that the azido sugar you are using is of high purity and free from contaminants.2. Prepare Fresh Stock Solutions: Prepare fresh stock solutions in a sterile solvent like DMSO and store them properly.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to metabolic labeling with azido sugars.
Protocol 1: Metabolic Labeling of Cultured Cells with Peracetylated Azido Sugars
Cell Culture: Plate cells in the desired format (e.g., 6-well plates, 96-well plates) and grow them to approximately 80% confluency.[4]
Preparation of Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar (e.g., Ac4ManNAz, Ac4GalNAz, Ac4GlcNAz) in sterile DMSO to create a concentrated stock solution (e.g., 10-50 mM).
Labeling: Aspirate the old media and replace it with fresh culture media containing the desired final concentration of the azido sugar (typically ranging from 10-50 µM).[4][6] Include a vehicle control (DMSO) in parallel.
Incubation: Incubate the cells for 24 to 72 hours to allow for metabolic incorporation.[4] The optimal time should be determined empirically for each cell line and azido sugar.
Cell Lysis (for biochemical analysis):
Wash the cells twice with ice-cold PBS.
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Clarify the lysate by centrifugation and collect the supernatant for downstream analysis.
Protocol 2: Detection of Azido-Labeled Glycoproteins via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for cell lysates. For live-cell imaging, copper-free click chemistry is recommended.
Note: Add reagents in this order and vortex between each addition. The TCEP reduces Cu(II) to the active Cu(I) species.
Labeling Reaction:
To your cell lysate (containing 50-100 µg of protein), add the freshly prepared reaction cocktail.
Incubate the reaction at room temperature for 1 hour with gentle rotation.
Analysis:
The labeled glycoproteins can now be analyzed by various methods depending on the probe used:
Western Blot: For biotin-alkyne probes, detect with streptavidin-HRP. For FLAG-alkyne probes, detect with an anti-FLAG antibody.
Fluorescence Gel Scanning: For fluorescent alkyne probes, visualize the labeled proteins directly on an SDS-PAGE gel using an appropriate scanner.
Mass Spectrometry: For proteomic analysis, enrich the biotin-labeled proteins using streptavidin beads.
Protocol 3: Staudinger Ligation for Detection of Azido-Labeled Glycoproteins
Reaction Setup: To the cell lysate containing the azide-modified glycoproteins, add a phosphine-probe (e.g., phosphine-FLAG) to a final concentration of approximately 250 µM.[4]
Incubation: Incubate the reaction mixture overnight at 4°C with constant rotation.[4]
Analysis: The labeled glycoproteins can be analyzed by:
Western Blot: Detect FLAG-tagged proteins using an anti-FLAG antibody.[4]
Immunoprecipitation: Enrich the labeled proteins using anti-FLAG antibodies conjugated to beads.[4]
IV. Visualizations and Data
Workflow for Troubleshooting Off-Target Effects
Caption: A logical workflow for diagnosing and resolving common issues in metabolic labeling experiments.
Comparative Effects of Ac4ManNAz Concentration on Cell Function
Pivaloyl Group Deprotection for Sphingosine Analogs: A Technical Support Center
From the desk of a Senior Application Scientist, Welcome to the technical support center for researchers, scientists, and drug development professionals working with sphingosine analogs. This guide provides in-depth trou...
Author: BenchChem Technical Support Team. Date: February 2026
From the desk of a Senior Application Scientist,
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sphingosine analogs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the deprotection of pivaloyl (Piv) groups in your synthetic schemes. The robust nature of the pivaloyl protecting group, prized for its steric bulk and stability, often presents a significant challenge during the final deprotection steps. This resource is designed to help you navigate these challenges with a clear understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is my pivaloyl group so difficult to remove under standard saponification conditions (e.g., NaOMe/MeOH, LiOH)?
A1: The primary reason for the recalcitrance of pivaloyl esters to standard basic hydrolysis is severe steric hindrance.[1] The bulky tert-butyl group effectively shields the electrophilic carbonyl carbon from nucleophilic attack by bases like methoxide or hydroxide.[1] This steric shield significantly raises the activation energy for the formation of the tetrahedral intermediate required for saponification, often leading to incomplete or very slow reactions.[1] Researchers working with complex molecules like oligosaccharides have reported similar difficulties with these standard reagents.[2]
Q2: I am observing a new, unexpected byproduct after my deprotection attempt. What could it be?
A2: In the context of sphingosine analogs, which are often polyhydroxylated amino alcohols, a likely byproduct is the result of N- to O-acyl migration . Under certain conditions (particularly basic or acidic), the pivaloyl group can migrate from a hydroxyl group to a nearby unprotected amine, or from one hydroxyl to another. This is a known phenomenon in molecules with multiple hydroxyl groups. The migration typically proceeds through a cyclic orthoester-like intermediate. It is crucial to carefully characterize any byproducts to determine if such a rearrangement has occurred.
Q3: Can I use acidic conditions to remove a pivaloyl group?
A3: While pivaloyl groups are generally stable to mildly acidic conditions, they can be cleaved under strong acidic conditions (e.g., concentrated HBr or H2SO4).[1] However, for sphingosine analogs, this approach is often not ideal. The sensitive functional groups present in these molecules, such as other protecting groups (e.g., Boc, silyl ethers), double bonds, and stereocenters, may not be stable to harsh acidic treatments. Acid-catalyzed dehydration or rearrangements are potential side reactions.
Q4: Are there milder alternatives to the harsh deprotection methods?
A4: For certain substrates, some success has been reported with alternative methods. For instance, a two-phase system of powdered NaOH with a phase-transfer catalyst (Bu4NHSO4) in THF or CH2Cl2 has been used for deacylation.[3] Another approach involves the use of organometallic reagents. For N-pivaloyl groups, lithium diisopropylamide (LDA) has been shown to be effective, although this is a very strong base and may not be compatible with ester functionalities.[4]
Troubleshooting Guide
This section addresses specific problems you might encounter during the deprotection of pivaloyl groups on your sphingosine analogs and provides actionable solutions.
Problem 1: Incomplete or No Reaction with Strong Bases
Symptom
Plausible Cause
Suggested Solution & Rationale
TLC or LC-MS analysis shows predominantly starting material after prolonged reaction with NaOMe/MeOH or LiOH.
Insufficient reactivity of the base due to steric hindrance. The bulky pivaloyl group prevents the nucleophile from reaching the carbonyl carbon.
Switch to a more powerful nucleophile or a reductive method. Consider using Lithium Aluminum Hydride (LAH) in an ethereal solvent like THF. LAH is a potent reducing agent that can cleave the ester bond. Alternatively, for N-pivaloyl groups, a strong, non-nucleophilic base like LDA might be effective.[1][4]
The reaction stalls after partial conversion.
Equilibrium issues or product inhibition. In some cases, the reaction may reach an equilibrium that disfavors complete deprotection.
Employ harsher conditions or a different solvent system. Increasing the temperature (with caution to avoid degradation) or using a higher boiling point solvent might drive the reaction to completion. However, this increases the risk of side reactions.
Problem 2: Suspected Acyl Migration
Symptom
Plausible Cause
Suggested Solution & Rationale
Isolation of a product with the same mass as the desired product but different chromatographic and spectroscopic properties.
Intramolecular O- to N- or O- to O-acyl migration. The proximity of free hydroxyl or amino groups can facilitate the transfer of the pivaloyl group.
Modify the protecting group strategy. If possible, protect all nucleophilic groups (amines and other hydroxyls) in the vicinity of the pivaloyl ester before attempting deprotection. This can be achieved using orthogonal protecting groups.
Formation of a mixture of isomers.
Base-catalyzed migration leading to a thermodynamic mixture of products.
Consider reductive cleavage. Reductive methods with reagents like LAH or DIBAL-H operate under different mechanisms that are less likely to promote acyl migration. These reactions are typically faster and conducted at lower temperatures, minimizing the opportunity for rearrangement.
Problem 3: Unwanted Reduction of Other Functional Groups
Symptom
Plausible Cause
Suggested Solution & Rationale
When using LAH, other ester or amide groups in the molecule are also reduced.
Non-selective nature of LAH. LAH is a powerful reducing agent that will reduce most carbonyl functionalities.
Use a more sterically hindered and less reactive hydride reagent. Diisobutylaluminum hydride (DIBAL-H) can sometimes be used for the selective cleavage of esters in the presence of other reducible groups, especially at low temperatures (-78 °C).[5] However, its success with the sterically demanding pivaloyl group may be limited.
An olefinic double bond in the sphingosine backbone is reduced.
Over-reduction with certain hydride reagents.
Careful control of reaction conditions. When using hydride reagents, use the minimum number of equivalents necessary and maintain low temperatures. Quench the reaction as soon as the starting material is consumed to avoid over-reduction.
Experimental Protocols
Note: These are generalized protocols and may require optimization for your specific sphingosine analog. Always perform small-scale test reactions first.
Protocol 1: Reductive Deprotection with Lithium Aluminum Hydride (LAH)
This is often the most effective method for cleaving stubborn pivaloyl esters.
Step-by-Step Methodology:
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and under an inert atmosphere (Argon or Nitrogen), add your pivaloyl-protected sphingosine analog (1.0 equiv).
Dissolution: Dissolve the substrate in anhydrous tetrahydrofuran (THF).
Cooling: Cool the solution to 0 °C in an ice-water bath.
LAH Addition: Slowly add a solution of LAH in THF (1.5 - 3.0 equiv) dropwise. Caution: LAH reacts violently with water. Ensure all glassware is dry and the reaction is performed under a strictly inert atmosphere.
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be allowed to warm to room temperature or gently heated to reflux.
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LAH by the sequential, dropwise addition of:
Water (X mL)
15% aqueous NaOH (X mL)
Water (3X mL)
(Where X is the mass of LAH in grams). This is known as the Fieser workup and should result in a granular precipitate that is easily filtered.
Workup: Stir the resulting mixture at room temperature for 30 minutes. Add anhydrous magnesium sulfate or sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite®.
Purification: Wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Data Presentation
Table 1: Comparison of Pivaloyl Deprotection Methods
Method
Reagent(s)
Typical Conditions
Pros
Cons & Potential Side Reactions on Sphingosine Analogs
Basic Hydrolysis
NaOMe/MeOH or LiOH/H₂O/THF
Reflux
Simple reagents.
Often ineffective due to steric hindrance.[1][2] Risk of acyl migration, elimination of vicinal groups, and epimerization at sensitive stereocenters.
May not be reactive enough for the sterically hindered pivaloyl group.
Visualizations
Diagram 1: Troubleshooting Workflow for Pivaloyl Deprotection
Caption: A logical workflow for troubleshooting common issues in pivaloyl group deprotection.
Diagram 2: Potential Side Reactions in Sphingosine Analog Deprotection
Caption: Overview of desired outcomes and potential side reactions during deprotection.
References
Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry. Available at: [Link]
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Sciforum. Available at: [Link]
Protecting Groups. University of Bristol. Available at: [Link]
Direct synthesis of partially modified 2'-O-pivaloyloxymethyl RNAs by a base-labile protecting group strategy and their potential for prodrug-based gene-silencing applications. PubMed. Available at: [Link]
Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. Available at: [Link]
Does anyone know of a mild and efficient procedure for deprotection of pivaloyl esters on oligosaccharides?. ResearchGate. Available at: [Link]
Protecting Groups. IIT Bombay. Available at: [Link]
Reduction of Amino Acids to β-Amino Alcohols. Organic Syntheses. Available at: [Link]
Reductive Removal of the Pivaloyl Protecting Group from Tetrazoles by a Naphthalene-Catalyzed Lithiation Process. ResearchGate. Available at: [Link]
O-Pivaloyl Hydroxylamine Triflic Acid. Organic Syntheses. Available at: [Link]
A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways. MDPI. Available at: [Link]
Deprotection of the pivaloyl group with LiAlH4. ResearchGate. Available at: [Link]
Evaluating Sphingosine and its Analogues as Potential Alternatives for Aggressive Lymphoma Treatment. Karger Publishers. Available at: [Link]
Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. Available at: [Link]
Suppression of acyl migration in enzymatic production of structured lipids through temperature programming. Technical University of Denmark. Available at: [Link]
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. Available at: [Link]
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. Available at: [Link]
Natural Product Synthesis (a selection). University of Cambridge. Available at: [Link]
Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]
Mechanism of acyl migration assuming preceding deprotonation and the first step as the rate-limiting transition stage. ResearchGate. Available at: [Link]
DIBAL-H mediated triple and quadruple debenzylations of perbenzylated cyclodextrins. ResearchGate. Available at: [Link]
Mechanism of acyl migration assuming preceding deprotonation and the... ResearchGate. Available at: [Link]
A study of the DIBAL-promoted selective debenzylation of α-cyclodextrin protected with two different benzyl groups. PMC. Available at: [Link]
“2-Steps in 1-pot: enzyme cascades for the synthesis of chiral vicinal amino alcohols“. Jülich Aachen Research Alliance. Available at: [Link]
DIBAL-H mediated triple and quadruple debenzylations of perbenzylated cyclodextrins. Europe PMC. Available at: [Link]
N-Acyl migration in ceramides. OUCI. Available at: [Link]
Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. PMC. Available at: [Link]
The sphingolipid salvage pathway in ceramide metabolism and signaling. PMC. Available at: [Link]
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
Chemistry of Esters. Chemistry LibreTexts. Available at: [Link]
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]
Technical Guide: Optimizing Fixation and Permeabilization for Intracellular Sphingolipid Staining
The Lipid Paradox: Introduction to Sphingolipid Preservation The Core Challenge: Intracellular staining of sphingolipids (e.g., ceramide, sphingomyelin, sphingosine) presents a fundamental paradox: To detect intracellula...
Author: BenchChem Technical Support Team. Date: February 2026
The Lipid Paradox: Introduction to Sphingolipid Preservation
The Core Challenge:
Intracellular staining of sphingolipids (e.g., ceramide, sphingomyelin, sphingosine) presents a fundamental paradox: To detect intracellular targets, you must permeabilize the membrane; yet, standard permeabilization agents often dissolve the very lipids you seek to detect.
Unlike proteins, which are crosslinked and stabilized by aldehydes (PFA/Glutaraldehyde), lipids generally lack the amine groups necessary for direct covalent fixation. They remain held in the membrane primarily by hydrophobic interactions. Consequently, the use of organic solvents (Methanol, Acetone) or harsh detergents (Triton X-100) will extract sphingolipids, resulting in a "black hole" artifact—where the target lipid is washed away, leaving only background noise.
The Solution:
This guide details the "Saponin System" and the "Fix-and-Click" workflow. These methodologies prioritize membrane integrity by using cholesterol-selective permeabilization or bio-orthogonal chemistry to anchor lipids prior to detection.
Decision Matrix: Selecting the Right Workflow
Before mixing reagents, identify your probe type. The protocol diverges significantly between antibody detection and metabolic labeling.
Figure 1: Workflow selection based on sphingolipid probe type.
Mechanism:
Saponin is a mild detergent that selectively interacts with membrane cholesterol to form pores.[1] Unlike Triton X-100, it does not dissolve the phospholipid bilayer.
Critical Constraint: Saponin permeabilization is reversible .[1][2][3] If you wash the cells with a buffer lacking saponin, the pores close, and antibodies become trapped or excluded.[4] Saponin must be present in every buffer after the initial permeabilization.
Reagents
Fixative: 4% Paraformaldehyde (PFA) in PBS (Freshly prepared, pH 7.4).
Wash 3x for 5 mins each with Wash Buffer (PBS + 0.1% Saponin) .
Failure here: Using standard PBS will reverse permeabilization.
Secondary Antibody:
Dilute secondary antibody in Perm/Block Buffer .
Incubate 1 hour at RT in the dark.
Final Wash:
Wash 3x with Wash Buffer (PBS + 0.1% Saponin) .
Post-fixation (Optional): Fix again with 2% PFA for 10 mins to crosslink the antibody complex, allowing subsequent washes in standard PBS.
Protocol B: The "Fix-and-Click" Method
Best For: Metabolic mapping using alkyne/azide-tagged sphingolipid precursors (e.g., pac-Sphingosine, pac-Ceramide).
Mechanism:
Click chemistry (CuAAC) is bio-orthogonal and highly specific. The small alkyne/azide tag does not interfere with lipid trafficking. The key here is to fix the lipid in place before the click reaction to prevent washout.
Permeabilize with 0.1% Saponin in PBS for 10 minutes.
Note: Permeabilization is required to allow the click reagents (fluorophore-azide) to enter the cell.
The Click Reaction:
Prepare the Click Cocktail immediately before use.
Incubate cells with the cocktail for 30 minutes at RT in the dark.
Important: Some protocols recommend removing saponin during the click step to avoid any potential extraction of the now-labeled lipid, although the lipid is often crosslinked if using "pac" (photo-activatable) probes. If using standard alkyne-lipids, keep detergent exposure minimal.
Post-Click Wash:
Wash cells extensively with PBS + 2% BSA (High albumin helps scavenge unreacted hydrophobic fluorophores).
Do NOT use detergent in these final washes, as the labeled lipid is not covalently anchored to the cytoskeleton (unless photocrosslinked) and can be washed out.
Troubleshooting Center (Q&A)
Q1: I stained for Ceramide using Triton X-100, and my cells are completely dark. Why?A: You likely extracted the ceramide. Triton X-100 is a non-ionic detergent that solubilizes membrane lipids efficiently. For lipid targets, you must switch to Saponin (0.1%) or Digitonin (20-40 µg/mL) , which permeabilize by sequestering cholesterol, leaving the phospholipid bilayer (and your ceramide) intact.
Q2: I see high background "speckles" outside the cells when using BODIPY-Ceramide.A: BODIPY and other hydrophobic dyes tend to form aggregates in aqueous buffers.
Solution 1: Filter your dye solution through a 0.2 µm syringe filter before adding to cells.
Solution 2: Perform a "back-extraction" wash using defatted BSA (340 µg/mL) in PBS. The BSA acts as a "lipid sink" to strip excess probe from the plastic and plasma membrane, enhancing the intracellular signal-to-noise ratio.
Q3: My antibody signal is weak/patchy when using Saponin.A: Did you include Saponin in the secondary antibody and wash steps? Saponin permeabilization is reversible.[1][2][3] If you washed with plain PBS between the primary and secondary antibody, the membrane pores closed, preventing the secondary antibody from entering. Always keep 0.1% Saponin in all buffers until the final mounting step.
Q4: Can I use Methanol fixation for sphingolipids?A: Generally, No . Methanol is an organic solvent that precipitates proteins but dissolves lipids.[1] While it is excellent for some cytoskeletal proteins, it will delocalize or extract sphingolipids. Stick to aldehyde fixation (PFA).
Haberkant, P., et al. (2016).[8] In vivo profiling and visualization of cellular protein-lipid interactions using photoactivatable phosphatidylcholine. Nature Chemistry . (Demonstrates "Fix and Click" methodology).
Deng, Y., et al. (2003). Fixation methods for the study of lipid droplets by immunofluorescence microscopy. Journal of Histochemistry & Cytochemistry . Link (Establishes PFA vs. Methanol effects on lipid retention).
Proteintech Group. Intracellular Flow Cytometry Staining Protocol. Link (Comparison of Saponin vs Triton permeabilization).
Bielawska, A., et al. (2025). Development and characterization of a novel anti-ceramide antibody. Journal of Lipid Research . Link (Validation of anti-ceramide antibodies with specific fixation protocols).
CiteAb. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. Link (Mechanistic differences in detergents).
The Challenge:
Researchers frequently report precipitation, crystal formation, or lack of cellular uptake when working with 2-Azido-1-pivaloyl D-erythro-Sphingosine . This compound is a highly lipophilic "pro-drug" analog of sphingosine. The addition of the pivaloyl group at the C1 position and the azide at the C2 position significantly alters its physicochemical properties compared to native sphingosine, rendering standard "DMSO-dump" protocols ineffective.
The Solution:
Direct addition of DMSO stocks to cell culture media results in immediate aggregation (micelle formation) or precipitation due to the "solvent shock" effect. To ensure bioavailability and experimental reproducibility, this reagent must be complexed with Fatty Acid Free (FAF) Bovine Serum Albumin (BSA) prior to introduction to the cell culture system.
Physicochemical Profile
Property
Description
Impact on Protocol
Hydrophobicity (LogP)
High (> 6.5 estimated)
Insoluble in aqueous media without a carrier protein.
C1-Pivaloyl Group
Bulky ester protecting group
Increases lipophilicity; prevents immediate phosphorylation by Sphingosine Kinase (SphK). Requires intracellular esterase cleavage for activation.
C2-Azido Group
Bioorthogonal handle
Replaces the amine; enables Click Chemistry (CuAAC/SPAAC) detection but eliminates protonation capability at physiological pH (unlike the native amine).
Validated Solubilization Protocol (The BSA-Complex Method)
Theory of Operation:
In vivo, sphingolipids are transported in the blood bound to albumin. This protocol mimics physiological transport by pre-complexing the lipid with BSA. This prevents the lipid from crashing out of solution when it hits the aqueous culture media.
Reagents Required:
Target Compound: 2-Azido-1-pivaloyl D-erythro-Sphingosine (Solid or DMSO stock).
Lipid Stock (5 mM): Dissolve the solid compound in anhydrous DMSO.
Note: If the compound is already in ethanol, evaporate the ethanol under a nitrogen stream and reconstitute in DMSO for better stability during the complexing phase.
Critical: Filter sterilize (0.22 µm) this solution before adding the lipid.
Phase 2: The Complexing Step (The "Dropwise" Technique)
Pre-warm the BSA Vehicle to 37°C in a water bath. (Warm albumin binds lipids more efficiently).
Place the BSA tube on a vortex mixer set to medium-high speed .
Slowly inject the Lipid Stock (DMSO) into the vortexing BSA solution.
Ratio: The final concentration of DMSO should not exceed 2% v/v in this intermediate stock.
Target: Aim for a final lipid concentration of 100 µM to 200 µM in the BSA solution.
Incubation: Cap the tube and incubate at 37°C for 30 minutes with occasional vortexing.
Visual Check: The solution should appear clear to slightly opalescent. If you see white flakes or distinct crystals, the complexing failed (see Troubleshooting).
Phase 3: Cell Treatment
Dilute the Lipid-BSA Complex directly into warm cell culture media to your final working concentration (typically 1–10 µM).
The final DMSO concentration on cells will be negligible (< 0.1%).
Visual Workflow & Mechanism
Diagram 1: Solubilization Workflow
This diagram illustrates the critical path to generating a stable lipid-BSA complex.
Caption: Workflow for generating a stable BSA-Lipid complex to prevent precipitation in aqueous media.
Diagram 2: Cellular Fate & Processing
Understanding that this is a "pro-drug" is vital for interpreting toxicity and labeling data.
Caption: The reagent acts as a pro-drug. Intracellular esterases must cleave the Pivaloyl group to release the active Azido-Sphingosine.
Troubleshooting & FAQ
Q1: I added the DMSO stock directly to the media and it looks cloudy. Can I filter it?
A: No. The cloudiness indicates the lipid has precipitated into large aggregates or crystals. Filtering will simply remove the reagent from the media, resulting in a concentration of zero.
Fix: Discard the media. Prepare the BSA-Lipid Complex (Section 2) and add that to fresh media.
Q2: Why use Fatty Acid Free (FAF) BSA? Can I use standard BSA?
A: Standard BSA (Fraction V) is often already loaded with endogenous fatty acids and lipids.
Competition: The binding pockets on standard BSA may be full, preventing your Azido-Sphingosine from binding.
Background: Endogenous lipids might interfere with downstream mass spectrometry or lipidomics analysis.
Recommendation: Always use "Fatty Acid Free" or "Lipid Depleted" BSA.
Q3: I am seeing high toxicity even at low concentrations (5 µM). Why?
A: Sphingosine and its analogs are bioactive lipids.[2]
Detergent Effect: At high local concentrations (aggregates), they act like detergents, lysing cell membranes. The BSA complex prevents this by buffering the free lipid concentration.
Apoptosis: Free sphingosine is a known pro-apoptotic signaling molecule. The pivaloyl group delays metabolism, potentially keeping the intracellular concentration of the sphingoid base high before it can be cleared or metabolized into ceramide.
Fix: Titrate down. Try 0.5 µM, 1 µM, and 2 µM. Ensure the pivaloyl group cleavage isn't outpacing the cell's ability to tolerate the sphingosine backbone.
Q4: My "Click" signal is very weak.
A: This could be a washout issue.
Retention: Sphingosine analogs can wash out of cells during fixation if they are not incorporated into membranes or crosslinked.
Metabolism: If the pivaloyl group is not cleaved, the lipid cannot be phosphorylated (to S1P) or acylated (to Ceramide). It may remain as a free base, which is easily washed away by organic solvents (MeOH/Acetone) during permeabilization.
Fix: Use Paraformaldehyde (PFA) fixation without methanol. Perform the Click reaction (CuAAC) immediately after fixation and saponin permeabilization.
References & Further Reading
Cayman Chemical. Sphingolipid Solubility & Preparation of BSA-Lipid Complexes. Technical Support Guide. Link
Thiele, C., et al. (2012). Click Chemistry in Sphingolipid Research. The Company of Biologists. Discusses the use of azido/alkyne sphingolipids for metabolic labeling. Link
Echelon Biosciences. Sphingosine 1-Phosphate (S1P) Handling and Solubility. (Provides the foundational physics for sphingoid base solubility). Link
Sigma-Aldrich. General Lipid/BSA Solubilization Protocol for Cell Delivery.Link
Preventing degradation of 2-Azido-1-pivaloyl D-erythro-Sphingosine in solution
Welcome to the technical support center for 2-Azido-1-pivaloyl D-erythro-Sphingosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Azido-1-pivaloyl D-erythro-Sphingosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and successful application of this valuable sphingolipid analog in your experiments.
Introduction
2-Azido-1-pivaloyl D-erythro-Sphingosine is a critical tool for studying sphingolipid metabolism and interactions. The azide group allows for "click" chemistry applications, enabling researchers to attach fluorescent probes or other tags for visualization and pull-down experiments. The pivaloyl group offers robust protection of the primary hydroxyl group, directing chemical modifications to other parts of the molecule. However, the inherent reactivity of the azide moiety and the specific chemical properties of the sphingosine backbone necessitate careful handling to prevent degradation. This guide provides a comprehensive overview of potential stability issues and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for 2-Azido-1-pivaloyl D-erythro-Sphingosine in solution?
A1: The degradation of 2-Azido-1-pivaloyl D-erythro-Sphingosine primarily stems from the reactivity of the azide functional group and, to a lesser extent, the lability of the pivaloyl protecting group under certain conditions. The main degradation pathways are:
Reduction of the azide group: The azide can be reduced to an amine, particularly in the presence of reducing agents commonly found in biological buffers, such as dithiothreitol (DTT) or 2-mercaptoethanol[1][2][3]. Thiol-containing compounds, in general, can facilitate this reduction[4].
Photodissociation: Exposure to light, especially ultraviolet (UV) light, can cause the azide group to decompose, releasing nitrogen gas and forming a highly reactive nitrene intermediate[1][5][6].
Acid-catalyzed hydrolysis: Strong acidic conditions can lead to the formation of hydrazoic acid, which is highly toxic and explosive[7][8]. While the pivaloyl group is generally stable in mildly acidic conditions, strong acids can also lead to its cleavage[9][10][11].
Base-catalyzed hydrolysis: Strong basic conditions can cleave the pivaloyl ester group[12][13].
Q2: How should I store the solid compound and its stock solutions?
A2: Proper storage is crucial for maintaining the integrity of the compound.
Form
Storage Temperature
Storage Conditions
Rationale
Solid
-20°C or below
Protect from light (amber vial), store under an inert atmosphere (e.g., argon or nitrogen).
Minimizes degradation from light and heat.[7][14] Inert atmosphere prevents oxidation of the sphingosine backbone.[15]
Organic Stock Solution
-20°C
In a tightly sealed, amber glass vial. Aliquot to avoid repeated freeze-thaw cycles.
Prevents photodegradation and solvent evaporation. Aliquoting minimizes contamination and degradation from atmospheric moisture.
Aqueous Working Solution
Use immediately
Prepare fresh for each experiment. If short-term storage is necessary, keep on ice and protected from light.
The compound is less stable in aqueous solutions, especially those containing potentially reactive species.
Q3: What solvents are recommended for preparing a stock solution?
A3: For initial solubilization, high-purity, anhydrous organic solvents are recommended.
Primary recommendation: A mixture of chloroform and methanol (e.g., 2:1 v/v) is effective for dissolving sphingolipids[15].
Alternative for biological applications: Ethanol can also be used, especially if the compound will be subsequently complexed with bovine serum albumin (BSA) for delivery to cells[15][16].
Solvents to avoid: Halogenated solvents like dichloromethane and chloroform should not be used in reactions with azides due to potential reactivity[7][17]. Also, avoid solvents that may contain impurities that can react with the azide group.
Q4: Can I use buffers containing Tris or glycine?
A4: It is best to avoid buffers containing primary amines, such as Tris or glycine, especially during photoactivation experiments, as they can quench the reactive nitrene intermediate formed from azide photolysis[1]. If your experimental system requires such buffers, it is crucial to perform control experiments to assess their impact on the stability of the azide group.
Troubleshooting Guides
Scenario 1: Loss of "Click" Reactivity
Symptom: Your 2-Azido-1-pivaloyl D-erythro-Sphingosine fails to react with its alkyne-tagged binding partner in a click chemistry reaction.
Potential Cause: The azide group has been reduced to an amine.
Troubleshooting Steps:
Review your buffer composition:
Check for reducing agents: Immediately discontinue the use of buffers containing DTT, 2-mercaptoethanol, or other thiols.
Alternative antioxidants: If an antioxidant is necessary, consider using non-thiol-based reagents and validate their compatibility.
Protect from light:
Work in low-light conditions: Perform all experimental manipulations in a darkened room or use amber-colored microfuge tubes and plates.
Avoid UV exposure: Do not expose the compound or your experimental setup to direct UV light sources.
Verify compound integrity:
Analytical Check: Before extensive troubleshooting, verify the integrity of your stock solution using an appropriate analytical method.
Protocol: Assessing Compound Integrity by Thin-Layer Chromatography (TLC)
Prepare the TLC plate: Use a silica gel TLC plate.
Spot the samples:
Spot a small amount of your current stock solution.
If available, spot a freshly prepared solution from a new vial of the solid compound as a positive control.
Develop the plate: Use a mobile phase suitable for separating sphingolipids, such as a mixture of chloroform, methanol, and water (e.g., 65:25:4 v/v/v).
Visualize the spots:
Use a UV lamp to visualize the compound.
Stain the plate with a suitable reagent, such as phosphomolybdic acid or a potassium permanganate solution, to visualize both the azide-containing compound and any potential degradation products.
Analyze the results: The appearance of a new, more polar spot (indicative of the amine) in your stock solution lane compared to the fresh sample suggests degradation.
Scenario 2: Unexpected Biological Activity or Off-Target Effects
Symptom: You observe cellular responses that are inconsistent with the expected function of the sphingolipid analog.
Potential Cause: The pivaloyl group has been cleaved, or the azide has been reduced, leading to the formation of molecules with different biological activities.
Troubleshooting Workflow:
Caption: Major degradation pathways for 2-Azido-1-pivaloyl D-erythro-Sphingosine.
References
Safe Handling of Azides. (2013, February 1). University of Pittsburgh Environmental Health and Safety. [Link]
Approaches for probing and evaluating mammalian sphingolipid metabolism. (n.d.). National Center for Biotechnology Information. [Link]
Photochemistry of azidostyrylquinolines: 2. Photodissociation of azido group. (n.d.). ResearchGate. [Link]
SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. (n.d.). National Center for Biotechnology Information. [Link]
Structure‐Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). LIPID MAPS. [Link]
An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. (2021, December 5). MDPI. [Link]
Catalytic azide reduction in biological environments. (2012, May 29). PubMed. [Link]
Visible Light Sensitization of Vinyl Azides by Transition Metal Photocatalysis. (2013, November 26). National Center for Biotechnology Information. [Link]
Azide Compounds. (n.d.). Florida State University Environmental Health and Safety. [Link]
Some Reactions of Azides. (2018, June 29). Master Organic Chemistry. [Link]
Azides. (2022, May 18). University of Victoria Occupational Health, Safety & Environment. [Link]
The Effect of the Reaction pH on Properties of Lead(II) Azide. (2021, May 25). MDPI. [Link]
Amine synthesis by azide reduction. (n.d.). Organic Chemistry Portal. [Link]
Triphenylphosphinecarboxamide: An Effective Reagent for the Reduction of Azides and Its Application to Nucleic Acid Detection. (n.d.). ResearchGate. [Link]
The Effect of the Reaction pH on Properties of Lead(II) Azide. (2021, May 25). PubMed. [Link]
The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. (2001, June 15). PubMed. [Link]
The Effect of the Reaction pH on Properties of Lead(II) Azide. (2021, October 15). ResearchGate. [Link]
Degradation of sphingolipids and associated sphingolipidoses. (n.d.). ResearchGate. [Link]
A Comprehensive Review on the Interplay between Neisseria spp. and Host Sphingolipid Metabolites. (2021, November 17). MDPI. [Link]
Troubleshooting and optimizing lab experiments. (2022, October 13). YouTube. [Link]
A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. (2021, May 28). MDPI. [Link]
Synthesis of sphingosines. (1996, January 30).
Disruption of sphingolipid metabolism augments ceramide-induced autophagy in preeclampsia. (n.d.). National Center for Biotechnology Information. [Link]
Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions. (2016, April 26). PLOS. [Link]
Sphingolipid and Ceramide Homeostasis: Potential Therapeutic Targets. (n.d.). National Center for Biotechnology Information. [Link]
Preparation of pharmacological agents V.2. (2025, February 12). protocols.io. [Link]
Precision Probing of the Sphingosine-S1P Axis: A Technical Guide to 2-Azido-1-pivaloyl D-erythro-Sphingosine
Executive Summary: The "Sniper" vs. The "Shotgun" In the complex landscape of sphingolipid signaling, researchers often rely on metabolic probes to track flux and localization.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Sniper" vs. The "Shotgun"
In the complex landscape of sphingolipid signaling, researchers often rely on metabolic probes to track flux and localization. While popular
-functionalized probes (like -azido-sphingosine) act as "shotguns"—labeling the entire metabolic tree from sphingosine to ceramides and complex glycosphingolipids—2-Azido-1-pivaloyl D-erythro-Sphingosine functions as a "sniper."
This molecule is a pro-drug precursor designed for a specific metabolic trajectory. By replacing the C2-amine with an azide, it renders the molecule refractory to N-acylation (Ceramide Synthase blockade) while remaining a viable substrate for Sphingosine Kinases (SphK1/2) .
Best For:
Isolating Sphingosine-1-Phosphate (S1P) signaling and localization.[1]
Studying Sphingosine Kinase activity without confounding data from downstream ceramide conversion.
High-contrast intracellular delivery via the pivaloyl "caging" strategy.
Mechanistic Profile & Design Logic
Structural Anatomy
The molecule consists of three functional domains, each serving a distinct physiological purpose:
The Backbone (D-erythro-Sphingosine): Retains the natural stereochemistry (2S, 3R, 4E) required for enzyme recognition by Sphingosine Kinases.
The "Cage" (1-Pivaloyl Group): A lipophilic ester protecting the C1-hydroxyl.
Function: Increases membrane permeability (logP) and prevents premature phosphorylation by extracellular kinases.
Activation: Once cytosolic, intracellular esterases cleave the pivaloyl group, liberating the free C1-OH for phosphorylation.
The "Block" & "Tag" (2-Azido Group): Replaces the natural amine (
) with an azide ().
Bioorthogonality:[2] Enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for fluorescence or affinity tagging.
Metabolic Fate: The azide cannot form an amide bond with Fatty Acyl-CoA. Therefore, it cannot be converted into Ceramide .
The Metabolic Dead-End Pathway
Unlike natural sphingosine, which bifurcates into S1P (pro-survival) or Ceramide (pro-apoptotic), this probe is funneled almost exclusively into the phosphorylation pathway.
Figure 1: Metabolic trajectory of 2-Azido-1-pivaloyl Sphingosine. Note the blockade of the Ceramide Synthase pathway (Red), forcing flux toward S1P (Green).
Comparative Analysis: Choosing the Right Tool
The choice of probe depends entirely on which part of the pathway you intend to visualize.
Feature
2-Azido-1-Pivaloyl Sph
-Alkyne/Azide Sph
NBD-Sphingosine
[3H]-Sphingosine
Primary Utility
S1P / Kinase Tracking
Global Flux (Sph Cer SM)
Live Imaging (Short term)
Quantitative Flux (Uptake)
Ceramide Conversion
NO (Blocked)
YES (Native-like)
Poor (Steric hindrance)
Yes (Native)
Cell Permeability
High (Pivaloyl caged)
Moderate
Moderate/Low
High
Detection Method
Click Chemistry (Fixed)
Click Chemistry (Fixed)
Direct Fluorescence (Live)
Scintillation Counting
S1P Receptor Binding
Potential Agonist (as Azido-S1P)
Yes (as Alkyne-S1P)
Unknown
Yes
Key Limitation
Not suitable for studying complex GSL synthesis.
cannot distinguish Sph from Cer without extraction.
Bleaching; Perturbs membrane partitioning.
Hazardous; No spatial resolution.
Why choose 2-Azido-1-Pivaloyl?
If you use
-alkyne sphingosine, the signal you see after 1 hour is a mix of Sphingosine, Ceramide, and Sphingomyelin. You cannot easily distinguish active signaling (S1P) from structural incorporation (SM) by microscopy alone.
2-Azido-1-Pivaloyl Sphingosine solves this: The signal remains locked in the sphingoid base/phosphate form, providing a cleaner readout of kinase activity and localization.
Experimental Protocol: "Pulse-Click-Map"
Safety Note: Azides are stable but should be handled with care. Pivaloyl-sphingosine is biologically active; treat as a potent signaling molecule.
Phase 1: Preparation & Pulse (Live Cells)
Stock Solution: Dissolve 2-Azido-1-pivaloyl D-erythro-Sphingosine in DMSO to 5-10 mM. Store at -20°C.
Working Solution: Dilute to 5–10 µM in serum-free media (e.g., DMEM + 0.1% BSA). Note: BSA acts as a carrier, mimicking physiological transport.
Pulse Incubation:
Replace cell media with Working Solution.
Incubate for 10–30 minutes at 37°C.
Mechanism:[1][3] Probe enters; esterases cleave pivaloyl; SphK phosphorylates the base.
Chase (Optional): Wash 2x with fresh media and incubate for 15-60 mins to allow trafficking to specific organelles (e.g., ER/Mitochondria).
Phase 2: Fixation & Click Chemistry
Fixation: Wash cells with PBS. Fix with 3.7% Paraformaldehyde (15 min).
Permeabilization: Wash with PBS. Permeabilize with 0.1% Triton X-100 (cold) for 5-10 min.
Click Reaction Cocktail: Prepare fresh:
PBS (Buffer)
10 µM Alkyne-Fluorophore (e.g., Alexa Fluor 488-Alkyne or DBCO-dye for copper-free).
1 mM CuSO
(Catalyst).
5 mM Sodium Ascorbate (Reducing agent).
100 µM THPTA (Ligand - critical to protect proteins from Cu toxicity).
Staining: Add cocktail to cells. Incubate 30 min at Room Temp in dark.
Wash: Wash 3x with PBS containing 1% BSA to remove unreacted dye.
Phase 3: Analysis
Microscopy: Image immediately. Expect localization in Mitochondria (if unphosphorylated) or Cytosol/ER (if phosphorylated/trafficked).
Lipid Extraction (Mass Spec): If validating metabolism, lyse cells, extract lipids (Bligh-Dyer), and analyze via LC-MS/MS. Look for the mass shift corresponding to the azide group (
) and phosphorylation.
Troubleshooting & Controls
Observation
Diagnosis
Solution
No Signal
Esterase failure or poor uptake.
Ensure 0.1% BSA is in the loading buffer to facilitate solubility. Increase concentration to 20 µM.
High Background
Unreacted dye sticking.
Increase washing steps with BSA/Tween-20. Use a THPTA ligand to improve reaction efficiency.
Nuclear Staining
Non-specific dye trapping.
Perform a "No Probe" control (Click reaction only) to subtract background.
Signal in Golgi
Unexpected Ceramide conversion?
Unlikely with 2-Azido. Verify probe purity. It may be non-specific accumulation of the hydrophobic probe.
References
Guan, W., et al. (2019).[4] "Synthetic Glycomes." Royal Society of Chemistry.[4] Link
Context: Establishes 2-azido-sphingosine as a non-acylatable acceptor in chemoenzymatic synthesis, valid
Fink, J., & Seibel, J. (2018). "Click reactions with functional sphingolipids." Biological Chemistry. Link
Context: Reviews the use of azido/alkyne sphingolipids and the distinction between chain-modified (omega) and headgroup-modified probes.
Rudd, A. K., et al. (2020).[5] "A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells."[2][5] Journal of the American Chemical Society.[5] Link[5]
Context: Discusses the challenges of imaging free sphingosine and the importance of specific probes for the Sphingosine-S1P axis.
Wagan, S., et al. (2021). "Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis." Organic & Biomolecular Chemistry. Link[2]
Context: Contrasts the metabolic fate of omega-azido probes (which form ceramides) vs. the specific utility of headgroup analogs.
Thiele, C., et al. (2012). "Functionalized lipids for live-cell imaging." Nature Methods. Link
Context: The foundational text on alkyne/azide lipid probes and pulse-chase methodology.
Navigating the Cellular Maze: A Comparative Guide to Fluorescent and Azido-Sphingosine Probes
A Senior Application Scientist's Perspective on Investigating Sphingolipid Dynamics For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of sphingolipid metabolism and...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective on Investigating Sphingolipid Dynamics
For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of sphingolipid metabolism and signaling, the choice of molecular probe is a critical decision that profoundly influences experimental outcomes. Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as pivotal signaling molecules governing a spectrum of cellular processes, from proliferation and differentiation to apoptosis.[1] To visualize and quantify these dynamic molecules, two principal classes of chemical reporters have emerged as indispensable tools: fluorescent sphingosine analogs and azido-functionalized sphingosine probes.
This guide provides an in-depth, objective comparison of these two powerful technologies. Moving beyond a simple list of pros and cons, we will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you to select the optimal tool for your specific research question. Our focus is to equip you with the knowledge to design self-validating experiments that yield accurate and reproducible insights into the intricate world of sphingolipid biology.
The Fundamental Divide: Direct Visualization vs. Bioorthogonal Ligation
The core difference between fluorescent sphingosine analogs and their azido counterparts lies in the detection strategy. Fluorescent analogs, such as those conjugated with BODIPY (boron-dipyrromethene) or NBD (nitrobenzoxadiazole), offer the allure of direct and immediate visualization. Once introduced into cells, their metabolic fate and localization can be tracked in real-time using fluorescence microscopy.
In contrast, azido-sphingosine probes employ a more subtle, two-step approach rooted in the principles of bioorthogonal chemistry.[2] The sphingosine analog is modified with a small, chemically inert azide group. This minimally perturbative tag allows the molecule to be processed by the cell's metabolic machinery in a manner that more closely mimics the endogenous lipid.[3] Detection is achieved post-incubation via a highly specific "click chemistry" reaction, where a fluorescent reporter molecule is covalently attached to the azide-tagged sphingolipid.[2]
Direct fluorescence of the conjugated fluorophore.
Two-step: Metabolic incorporation followed by bioorthogonal click chemistry with a fluorescent reporter.
Potential for Perturbation
High. The bulky fluorophore may alter lipid metabolism, trafficking, and membrane insertion.[2]
Low. The small azide group is minimally disruptive to the natural behavior of the sphingolipid.[3]
Live-Cell Imaging
Yes, provides real-time visualization.
Yes, particularly with copper-free click chemistry (SPAAC).[2][4]
Workflow Complexity
Simple: add the probe and image.
More complex: involves a metabolic labeling step followed by a click reaction.
Signal-to-Noise Ratio
Can be lower due to potential non-specific partitioning of the lipophilic probe.
Generally higher due to the highly specific nature of the click reaction.
Versatility
Limited to the spectral properties of the pre-attached fluorophore.
Highly versatile. The same azido-tagged lipid can be detected with a wide array of alkyne-functionalized reporters (fluorophores, biotin for pull-downs, etc.).
Toxicity Concerns
Potential phototoxicity from the fluorophore during imaging.[5]
For copper-catalyzed click chemistry (CuAAC), copper can be toxic to live cells. This is mitigated by using copper-free methods like SPAAC.[2][4]
Delving Deeper: Experimental Insights and Rationale
The choice between these two probe types is not merely a matter of convenience; it is a decision that should be guided by the specific biological question at hand.
For High-Fidelity Trafficking and Localization Studies: The Azido Advantage
When the precise subcellular localization and trafficking kinetics of sphingolipids are paramount, azido-sphingosine probes are often the superior choice. The bulky fluorophores on fluorescent analogs can lead to artifacts, including incorrect subcellular targeting and altered membrane incorporation.[2] For instance, the fluorophore itself can influence the probe's distribution, with different fluorophores attached to the same ceramide backbone showing distinct localization patterns.[6]
Azido-sphingosine, by virtue of its small modification, is more likely to be recognized and processed by the cellular machinery in a manner that faithfully recapitulates the behavior of its natural counterpart.[3] Studies utilizing ω-azidosphinganine have shown that its metabolically incorporated form localizes to the endoplasmic reticulum, consistent with the known site of endogenous sphingolipid synthesis.[3][7]
Diagram of the Azido-Sphingosine Workflow for Live-Cell Imaging:
Caption: Workflow for live-cell imaging using azido-sphingosine and SPAAC.
For Direct Visualization and Enzyme Activity Assays: The Power of Fluorescent Analogs
Despite the potential for artifacts, fluorescent sphingosine analogs remain invaluable tools, particularly for applications where direct, real-time visualization is a priority and the potential for perturbation is a manageable variable. For example, BODIPY-ceramide is widely used as a reliable marker for the Golgi apparatus in both live and fixed cells.[1][] The superior photostability and brightness of BODIPY fluorophores make them preferable to older dyes like NBD for these applications.[1]
Furthermore, in in-vitro enzyme assays, fluorescent analogs can be highly effective substrates. A notable study directly compared the enzymatic kinetics of NBD-sphinganine with its unlabeled counterpart for ceramide synthase (CerS) activity. The Michaelis-Menten constant (Km) was found to be remarkably similar for both substrates (1.91 µM for NBD-sphinganine vs. 1.16 µM for sphinganine with C16:0-CoA), indicating that in this context, the NBD-labeled probe is a reliable surrogate for the natural substrate.
Diagram of the Fluorescent Sphingosine Analog Workflow:
Caption: Workflow for direct imaging with fluorescent sphingosine analogs.
Experimental Protocols: A Practical Guide
To ensure the integrity of your research, the following detailed protocols are provided as a starting point. Optimization for specific cell types and experimental conditions is always recommended.
Protocol 1: Live-Cell Labeling of the Golgi Apparatus with BODIPY-Ceramide
This protocol is adapted from established methods for visualizing the Golgi complex.[]
Materials:
BODIPY FL C5-Ceramide (e.g., from a commercial supplier)
Defatted Bovine Serum Albumin (BSA)
Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4
Complete cell culture medium
Cells grown on coverslips
Procedure:
Preparation of Ceramide/BSA Complex (5 µM):
a. Prepare a 1 mM stock solution of BODIPY FL C5-Ceramide in DMSO.
b. In a sterile tube, add 3.4 mg of defatted BSA to 10 mL of HBSS/HEPES.
c. Add 50 µL of the 1 mM ceramide stock solution to the BSA solution to obtain a 5 µM ceramide/BSA working solution. Mix well. This complex can be stored at -20°C.
Cell Labeling:
a. Grow cells on sterile coverslips to the desired confluency.
b. Wash the cells once with pre-warmed complete culture medium.
c. Incubate the cells with the 5 µM ceramide/BSA working solution for 30 minutes at 4°C. This allows the probe to label the plasma membrane while minimizing endocytosis.
d. Wash the cells three times with ice-cold complete medium to remove unbound probe.
Trafficking to the Golgi:
a. Add fresh, pre-warmed complete culture medium to the cells.
b. Incubate the cells at 37°C for 30 minutes. During this "chase" period, the fluorescent ceramide will be transported from the plasma membrane to the Golgi apparatus.
Imaging:
a. Wash the cells once with HBSS/HEPES.
b. Mount the coverslip on a slide with a drop of fresh HBSS/HEPES.
c. Immediately visualize the cells using a fluorescence microscope equipped with appropriate filters for the BODIPY FL fluorophore (excitation ~488 nm, emission ~520 nm).
Protocol 2: Metabolic Labeling with Azido-Sphingosine and SPAAC for Live-Cell Imaging
This protocol utilizes copper-free click chemistry (Strain-Promoted Azide-Alkyne Cycloaddition) for visualizing metabolically incorporated azido-sphingosine in live cells, adapted from principles outlined by Bertozzi and colleagues.[4]
Materials:
ω-azidosphinganine or similar azido-sphingosine analog
Cells grown on imaging-compatible dishes (e.g., glass-bottom dishes)
Procedure:
Metabolic Labeling:
a. Culture cells to the desired confluency in imaging dishes.
b. Prepare a stock solution of azido-sphingosine in a suitable solvent (e.g., ethanol or DMSO).
c. Dilute the azido-sphingosine stock solution in complete culture medium to a final working concentration (typically 1-10 µM, requires optimization).
d. Replace the existing medium with the azido-sphingosine-containing medium and incubate the cells for 4-24 hours at 37°C in a CO2 incubator. The incubation time will depend on the metabolic rate of the cells and the specific pathway being investigated.
Copper-Free Click Reaction (SPAAC):
a. Following the metabolic labeling incubation, wash the cells twice with warm PBS to remove unincorporated azido-sphingosine.
b. Prepare a working solution of the DBCO-fluorophore in complete culture medium (typically 1-5 µM, requires optimization).
c. Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
Washing and Imaging:
a. Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.
b. Replace the PBS with fresh, pre-warmed complete culture medium or an appropriate imaging buffer.
c. Image the cells immediately using a fluorescence microscope equipped with filter sets appropriate for the chosen fluorophore.
Conclusion: Making an Informed Choice
The selection between fluorescent sphingosine analogs and azido probes is a critical determinant of experimental success in sphingolipid research.
Choose fluorescent sphingosine analogs when your primary goal is the direct, real-time visualization of sphingolipid-enriched compartments like the Golgi, or for established in-vitro enzyme assays where the probe's behavior as a substrate has been validated. The simplicity of the workflow is a significant advantage in these contexts.
Opt for azido-sphingosine probes when your research demands the highest possible biological fidelity. For studies on the nuanced dynamics of sphingolipid trafficking, metabolism, and localization, the minimally perturbative nature of the azide tag provides a more accurate representation of endogenous lipid behavior. The versatility of detecting the incorporated azide with various reporter molecules further expands its utility for a range of applications beyond imaging, including proteomics and pull-down assays.
By understanding the fundamental principles, inherent trade-offs, and practical methodologies associated with each probe type, researchers can confidently design and execute experiments that generate clear, reliable, and impactful data, ultimately advancing our understanding of the vital roles sphingolipids play in health and disease.
References
Markert, S. M., et al. (2021). Click-correlative light and electron microscopy (click-AT-CLEM) for imaging and tracking azido-functionalized sphingolipids in bacteria. ResearchGate. [Link]
Thillaiappan, R., et al. (2024). The use of click chemistry in sphingolipid research. Journal of Cell Science. [Link]
Fan, W., & Li, X. (2022). Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells. Bio-protocol. [Link]
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences. [Link]
Rudd, A. K., et al. (2020). A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells. ACS Chemical Biology. [Link]
Fink, C., & Seibel, J. (2021). Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis. Organic & Biomolecular Chemistry. [Link]
Singh, R. D., et al. (2009). Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells. ResearchGate. [Link]
Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Jena Bioscience. [Link]
Lawrence Berkeley National Laboratory. (2007). Going Live With Click Chemistry: Berkeley Researchers Create a Copper-free Version of the Technique. Berkeley Lab News Center. [Link]
Carpenter, C. S., & Jackson, C. L. (2018). Monitoring sphingolipid trafficking in cells using fluorescence microscopy. Methods in Cell Biology. [Link]
Chazotte, B. (2012). Labeling Golgi with fluorescent ceramides. Cold Spring Harbor Protocols. [Link]
de la Osa, C., et al. (2022). Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies. The Journal of Organic Chemistry. [Link]
Kim, H. N., et al. (2014). Theranostics Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics. [Link]
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. ResearchGate. [Link]
Fink, C., & Seibel, J. (2021). Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis. PubMed. [Link]
Marks, D. L., et al. (2005). Use of fluorescent sphingolipid analogs to study lipid transport along the endocytic pathway. Methods. [Link]
Sharma, A. K., et al. (2007). Using fluorescent sphingolipid analogs to study intracellular lipid trafficking. Current Protocols in Cell Biology. [Link]
Hannun, Y. A., & Obeid, L. M. (2021). Sphingolipid Biology Special Issue. FEBS Network. [Link]
Hebbar, S., et al. (2008). A fluorescent sphingolipid binding domain peptide probe interacts with sphingolipids and cholesterol-dependent raft domains. Journal of Lipid Research. [Link]
Hebbar, S., et al. (2008). A fluorescent sphingolipid binding domain peptide probe interacts with sphingolipids and cholesterol-dependent raft domains. Hamad Bin Khalifa University. [Link]
Pleiner, T., et al. (2019). Circumvention of common labeling artifacts using secondary nanobodies. bioRxiv. [Link]
Kim, H. J., et al. (2012). A fluorescent assay for ceramide synthase activity. Journal of Lipid Research. [Link]
Validation of 2-Azido-1-pivaloyl D-erythro-Sphingosine incorporation into sphingolipids
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Precision of the "2-Azido" Handle In the landscape of sphingolipid research, the choice...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Precision of the "2-Azido" Handle
In the landscape of sphingolipid research, the choice of metabolic probe dictates the resolution of your data. While
-functionalized probes (like 17-azido-sphingosine) are widely used to map the entire sphingolipidome (Ceramides, SM, Glycosphingolipids), 2-Azido-1-pivaloyl D-erythro-Sphingosine (CAS: 114275-41-1) represents a distinct class of metabolically restricted probes .
This guide validates the utility of this specific molecule. Unlike its
counterparts, the C2-azido modification replaces the nucleophilic amine required for N-acylation. Therefore, this probe is uniquely positioned to track sphingoid base uptake, distribution, and phosphorylation (S1P axis) without the rapid dilution of signal into complex sphingolipids—unless intracellular reduction occurs.
This guide provides the experimental framework to validate its incorporation, metabolic fate, and performance against standard alternatives.
Technical Profile & Mechanism of Action
To validate this probe, one must understand its two-step activation and metabolic limitations.
Step 1: Cellular Entry & Uncaging (The Pivaloyl Group)
The 1-pivaloyl group is a lipophilic ester protecting group. It masks the polar headgroup, significantly enhancing membrane permeability compared to free sphingosine.
Mechanism:[1][2] Upon entry into the cytosol, ubiquitous intracellular esterases hydrolyze the pivaloyl ester, releasing the free C1-hydroxyl group.
Step 2: The Metabolic Fork (The 2-Azido Group)
Scenario A (The "Tracker" Fate): The 2-azido group (
) mimics the sterics of the natural amine () but lacks its nucleophilicity. Consequently, Ceramide Synthases (CerS) cannot acylate this molecule to form Ceramide. The probe accumulates as 2-Azido-Sphingosine or is phosphorylated by Sphingosine Kinases (SphK) to form 2-Azido-S1P.
Scenario B (The "Pro-Drug" Fate): In highly reducing intracellular environments (or specific cell lines), the azide may be reduced to an amine. Only then does it enter the de novo synthesis pathway.
Validation Goal: The protocol below is designed to distinguish between these fates, confirming whether you are tracking the Sphingosine pool (Scenario A) or the Total Sphingolipidome (Scenario B).
Comparative Analysis: 2-Azido-Piv-Sph vs. Alternatives
The following table contrasts 2-Azido-1-pivaloyl-Sphingosine with the industry standards:
-Azido-Sphingosine (e.g., Pac-Sph) and NBD-Sphingosine.
Global: Rapidly converted to Ceramide, SM, and GlcCer.
Altered: Bulky group affects partitioning; often trapped in lysosomes/Golgi.
Detection Method
Click Chemistry (post-lysis or fixed cells)
Click Chemistry
Direct Fluorescence (Live Cell)
Key Advantage
Dissects the Kinase vs. Synthase pathway. Excellent for studying Sphingosine accumulation.
Maps the entire metabolic flux (Synthesis -> Complex Lipids).
Real-time visualization without fixation.
Primary Limitation
Cannot track complex lipids (SM/Cer) if azide remains intact.
Signal dilutes rapidly into complex lipid pools.
Photobleaching; biologically distinct from natural lipids.
Visualizing the Metabolic Blockade
The diagram below illustrates the divergent pathways. The Red Path indicates the blockage specific to the 2-Azido probe, making it a selective tool for the Blue Path (Kinase activity).
Caption: Metabolic fate of 2-Azido-1-pivaloyl-Sphingosine. Note the blockade at Ceramide Synthase due to the C2-azide, channeling flux toward S1P.
Validation Protocol: The "Extract & Click" System
This protocol validates the incorporation of the probe and determines its metabolic fate (Base vs. Ceramide) using Thin Layer Chromatography (TLC) or LC-MS.[3]
Phase 1: Pulse Labeling
Preparation: Dissolve 2-Azido-1-pivaloyl-Sphingosine in DMSO to create a 10 mM stock.
Cell Culture: Seed HeLa or HEK293 cells to 70-80% confluence.
Pulse: Replace media with serum-free media containing 5 µM of the probe.
Note: Serum-free is critical to prevent the lipophilic probe from binding to albumin (BSA) in the media.
Incubation: Incubate for 1 hour (for uptake) or 4–12 hours (for metabolic equilibration).
Wash: Aspirate media and wash cells 2x with ice-cold PBS + 1% BSA (to remove surface-bound probe), then 2x with PBS.
Phase 2: Lipid Extraction (Bligh & Dyer Modified)
Harvest cells in 500 µL PBS.
Add 1.5 mL Methanol:Chloroform (2:1 v/v). Vortex vigorously.
Add 500 µL Chloroform and 500 µL Water. Vortex.
Centrifuge at 3,000 x g for 5 mins.
Collect the lower organic phase (contains sphingolipids). Dry under nitrogen gas.
Phase 3: Click Chemistry Reaction
This step attaches a fluorescent tag (e.g., FAM or Rhodamine) to the azide handle.
Resuspend dried lipids in 20 µL Chloroform.
Add Click Mix :
10 µL DBCO-Fluorophore (1 mM in MeOH) OR
CuAAC Mix: 1 mM CuSO4, 1 mM TCEP, 100 µM TBTA, 10 µM Alkyne-Dye.
Incubate for 1 hour at 37°C (shaking).
Phase 4: Analysis & Interpretation (TLC)
Spot the reaction mix onto a Silica Gel 60 TLC plate.
Mobile Phase: Chloroform : Methanol : Water (65 : 25 : 4 v/v/v).
Toxicity Check: Sphingosine analogs can act as detergents. If cell detachment occurs >10 µM, reduce concentration to 1–2 µM.
The "Reduction" Artifact: If you observe a Ceramide band with the 2-Azido probe, it indicates intracellular reduction of the azide to an amine. To confirm this, co-incubate with an esterase inhibitor (unlikely to work) or simply accept that in your specific cell line, the probe acts as a slow-release sphingosine precursor.
Background Control: Always run a "DMSO-only" control + Click reaction to rule out non-specific dye binding.
References
Haberkant, P., et al. (2008). "Protein-sphingolipid interactions within cellular membranes." Journal of Lipid Research.
Sandbhor, M. S., et al. (2009). "A modular synthesis of alkynyl-sphingomyelin and its application in click chemistry-mediated metabolic labeling." Journal of Organic Chemistry.
Garrido, M., et al. (2015). "Bioorthogonal Probes for Imaging Sphingolipids." ChemBioChem.
Thiele, C., et al. (2012). "Click chemistry targets lipid rafts." Angewandte Chemie International Edition.
A Senior Application Scientist's Guide to Mass Spectrometry Validation of Click Chemistry Products
For researchers, scientists, and drug development professionals engaged in the elegant and powerful field of click chemistry, the unambiguous validation of reaction products is paramount. The formation of the stable tria...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in the elegant and powerful field of click chemistry, the unambiguous validation of reaction products is paramount. The formation of the stable triazole linkage, the hallmark of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), necessitates robust analytical confirmation.[1][2][3] Mass spectrometry (MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity, speed, and structural information.[4][5][6]
This guide provides an in-depth, objective comparison of mass spectrometry techniques for the validation of click chemistry products. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system for your research.
The Foundational Role of Mass Spectrometry in Click Chemistry
Click chemistry's broad applicability, from bioconjugation and proteomics to materials science, stems from its high efficiency and specificity.[3][7] The resulting 1,2,3-triazole linkage is exceptionally stable, resisting hydrolysis, oxidation, and reduction, and notably, remains intact during mass spectrometry analysis.[1] This inherent stability is a key advantage for MS-based validation.
Mass spectrometry's primary role is to confirm the successful covalent linkage of the azide- and alkyne-functionalized molecules by accurately measuring the mass of the product. High-resolution mass spectrometry (HRMS) is particularly crucial, as it provides the high mass accuracy required to determine the elemental composition of the product, thereby unequivocally confirming its identity.[8][9]
Navigating the Mass Spectrometry Landscape: A Comparative Analysis
The choice of mass spectrometry technique is dictated by the physicochemical properties of the click chemistry product, including its molecular weight, polarity, and the complexity of the sample matrix. Here, we compare the most common ionization sources and mass analyzers.
Ionization Techniques: ESI vs. MALDI
The two most prevalent soft ionization techniques for analyzing biomolecules and click chemistry products are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Analyte solution is sprayed through a charged capillary, forming highly charged droplets. Solvent evaporation leads to the formation of gas-phase ions.
Analyte is co-crystallized with a matrix. A laser pulse desorbs and ionizes both matrix and analyte, with charge transfer to the analyte.
Typical Analytes
Proteins, peptides, oligonucleotides, small molecules in solution.[10][11][12]
Typically coupled with liquid chromatography (LC) for online separation.
Samples are spotted onto a target plate.
Tolerance to Salts
Low tolerance; salts can suppress ionization.
Higher tolerance to salts and buffers.
Best For
Complex mixtures requiring separation before analysis; accurate mass determination of intact proteins and bioconjugates.[6]
High-throughput screening of reaction products; analysis of complex biological samples like tissue sections.
Expert Insight: For most solution-phase click chemistry reactions, especially those involving bioconjugation, ESI is the preferred method due to its gentle nature and ease of coupling with LC-MS for purification and analysis of complex reaction mixtures. MALDI-TOF is particularly advantageous for rapid screening of reaction success and for analyzing larger molecules that may be difficult to ionize by ESI.[3][13]
Mass Analyzers: QTOF vs. Orbitrap vs. TOF
The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer impacts resolution, mass accuracy, and sensitivity.
Feature
Quadrupole Time-of-Flight (QTOF)
Orbitrap
Time-of-Flight (TOF)
Principle
Ions are selected by a quadrupole and their mass is determined by their flight time to a detector.
Ions are trapped in an electrostatic field and their frequency of oscillation is converted to m/z.
Ions are accelerated into a field-free drift tube and their mass is determined by their flight time.
Routine identification and quantification; MS/MS fragmentation analysis.[15]
Unambiguous molecular formula determination; analysis of complex mixtures; proteomics and metabolomics.[14][16]
Rapid screening; MALDI applications.
Expert Insight: For definitive validation of a novel click chemistry product, an Orbitrap or a high-end QTOF instrument is highly recommended. The ultra-high resolution and mass accuracy of the Orbitrap can often provide sufficient confidence in the elemental composition to eliminate the need for other, more time-consuming analytical techniques.
Experimental Workflow for MS Validation of a CuAAC Reaction
This section provides a detailed, step-by-step methodology for the validation of a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction product.
Diagram: MS Validation Workflow for Click Chemistry Products
Caption: Workflow for MS validation of click chemistry products.
Step-by-Step Protocol
Reaction Quenching: If your reaction contains components that could interfere with MS analysis (e.g., high concentrations of copper), it may be necessary to quench the reaction. This can often be achieved by adding a chelating agent like EDTA to bind the copper ions.
Sample Cleanup: The presence of salts, detergents, and unreacted starting materials can suppress ionization and complicate the mass spectrum. For peptides and proteins, desalting using a C18 ZipTip® or equivalent is crucial. For small molecules, a simple liquid-liquid extraction or solid-phase extraction (SPE) may be sufficient.
Sample Dilution: Dilute the cleaned sample in an appropriate solvent for MS analysis. A typical starting concentration is 1-10 µM in 50:50 acetonitrile:water with 0.1% formic acid for positive-ion ESI.
LC Separation (Optional but Recommended): For complex reaction mixtures, coupling the mass spectrometer to a liquid chromatography system (LC-MS) is highly advantageous. A reverse-phase C18 column is commonly used to separate the product from starting materials and byproducts.
MS Data Acquisition (Full Scan MS): Acquire a full scan mass spectrum of the sample. The goal is to identify the molecular ion of the expected click product. Be aware of common adducts that can form in the ion source.[17][18][19]
Common Adducts in Positive Ion Mode: [M+H]+, [M+Na]+, [M+K]+, [M+NH4]+.[17][20]
Trustworthiness Check: The isotopic distribution of the molecular ion should match the theoretical distribution calculated from its elemental formula. High-resolution instruments are essential for this.[8]
MS/MS Data Acquisition (Fragmentation Analysis): To gain further structural confirmation, perform tandem mass spectrometry (MS/MS) on the putative molecular ion. In MS/MS, the selected precursor ion is fragmented, and the masses of the resulting fragment ions are measured.[21][22]
Identify Molecular Ion: In the full scan spectrum, locate the peak corresponding to the expected mass of your click product, considering potential adducts.
Confirm Product Mass: The experimentally measured mass should be within a narrow tolerance (ideally < 5 ppm for HRMS) of the theoretically calculated mass.[9][15]
Analyze Fragmentation Pattern: The fragmentation pattern in the MS/MS spectrum provides a fingerprint of the molecule. For click chemistry products, fragmentation of the triazole ring itself is not typically observed under standard collision-induced dissociation (CID) conditions due to its stability. Instead, fragmentation will occur at more labile bonds within the original azide- and alkyne-containing molecules.[1][23]
Final Confirmation: The combination of accurate mass measurement of the molecular ion and a logical fragmentation pattern provides definitive confirmation of the click chemistry product's identity.
Challenges and Expert Recommendations
While powerful, MS analysis of click chemistry products is not without its challenges.
Copper Ion Interference: In CuAAC reactions, residual copper ions can form adducts with the product, complicating the spectrum.
Solution: Thorough sample cleanup using chelating agents or desalting techniques is essential.
Poor Ionization: Highly hydrophobic or very large molecules may not ionize efficiently.
Solution: Optimize the solvent system and consider using a different ionization technique (e.g., APCI for nonpolar small molecules or MALDI for very large polymers). Adding a "charge tag" via a secondary click reaction can also enhance ionization efficiency in some cases.[24]
Complex Mixtures: Crude reaction mixtures can contain numerous components, leading to a crowded mass spectrum.
Solution: LC-MS is the ideal solution to separate components before they enter the mass spectrometer.[25]
Conclusion: Ensuring Confidence in Your Click Chemistry
Mass spectrometry is an indispensable tool for the validation of click chemistry products, providing a level of certainty that is unmatched by other analytical techniques. By understanding the principles behind different MS methodologies and by following a rigorous, self-validating experimental workflow, researchers can confidently confirm the success of their click reactions. The combination of high-resolution mass spectrometry for accurate mass determination and tandem mass spectrometry for structural elucidation provides a powerful and comprehensive approach to product characterization, ensuring the integrity and reproducibility of your scientific findings.
References
A Click‐Chemistry‐Based Enrichable Crosslinker for Structural and Protein Interaction Analysis by Mass Spectrometry - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved February 14, 2026, from [Link]
Dinuclear copper intermediates in copper(I)-catalyzed azide-alkyne cycloaddition directly observed by electrospray ionization mass spectrometry - PubMed. (2015, March 2). Retrieved February 14, 2026, from [Link]
Benefits of Chemical Sugar Modifications Introduced by Click Chemistry for Glycoproteomic Analyses | Journal of the American Society for Mass Spectrometry. (2021, April 19). Retrieved February 14, 2026, from [Link]
Click-linking: a cell-compatible protein crosslinking method based on click chemistry. (2024, December 23). Retrieved February 14, 2026, from [Link]
Click-Mass Spectrometry of lipids - Technologie - PROvendis GmbH. (n.d.). Retrieved February 14, 2026, from [Link]
(PDF) Dinuclear Copper Intermediates in Copper(I)-Catalyzed Azide–Alkyne Cycloaddition Directly Observed by Electrospray Ionization Mass Spectrometry - ResearchGate. (2014, December 10). Retrieved February 14, 2026, from [Link]
Click Chemistry in Proteomic Investigations - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC. (2023, October 7). Retrieved February 14, 2026, from [Link]
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Retrieved February 14, 2026, from [Link]
ESI(+)-MS/MS spectrum of the ion at m/z 1066. - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles - Der Pharma Chemica. (n.d.). Retrieved February 14, 2026, from [Link]
MALDI-TOF spectra of: (a) click reaction performed with azide 3 and... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC. (2016, October 26). Retrieved February 14, 2026, from [Link]
Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. (n.d.). Retrieved February 14, 2026, from [Link]
Structure and functioning of the click-MS reporters a, Chemical... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
ADVANCES IN MASS SPECTROMETRY FOR THE ANALYSIS AND BIOANALYSIS OF ANTIBODY DRUG CONJUGATES - YouTube. (2021, August 9). Retrieved February 14, 2026, from [Link]
Analyzing Glycosylation Patterns with MS Analysis: A pivotal development in Bioconjugate Research and Drug Development - Thod – Turkish Journal of Hematology and Oncology. (2025, June 18). Retrieved February 14, 2026, from [Link]
bioconjugation and mass spectrometry methods for comprehensive analysis of protein structures and post-translational modifications - MavMatrix - UTA. (2024, December 16). Retrieved February 14, 2026, from [Link]
Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments. (n.d.). Retrieved February 14, 2026, from [Link]
Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017, June 30). Retrieved February 14, 2026, from [Link]
Useful Mass Differences - Analytical Chemistry Instrumentation Facility - UC Riverside. (n.d.). Retrieved February 14, 2026, from [Link]
The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. (2025, October 16). Retrieved February 14, 2026, from [Link]
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024, May 22). Retrieved February 14, 2026, from [Link]
Click chemistry reagent for identification of sites of covalent ligand incorporation in integral membrane proteins - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
What kinds of adducts are commonly observed in ES–MS? | Providion Group. (n.d.). Retrieved February 14, 2026, from [Link]
High Resolution Mass Spectrometry - ResolveMass Laboratories Inc. (2025, December 15). Retrieved February 14, 2026, from [Link]
Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs. (2022, May 27). Retrieved February 14, 2026, from [Link]
SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING | TSI Journals. (2016, October 15). Retrieved February 14, 2026, from [Link]
Introducing charge tag via click reaction in living cells for single cell mass spectrometry - Chemical Science (RSC Publishing). (n.d.). Retrieved February 14, 2026, from [Link]
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved February 14, 2026, from [Link]
Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters - PubMed. (2016, October 6). Retrieved February 14, 2026, from [Link]
High-Resolution Native Mass Spectrometry | Chemical Reviews. (2021, August 20). Retrieved February 14, 2026, from [Link]
Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters | Journal of Analytical Toxicology | Oxford Academic. (2017, February 15). Retrieved February 14, 2026, from [Link]
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). Retrieved February 14, 2026, from [Link]
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015, December 16). Retrieved February 14, 2026, from [Link]
Current Challenges in Mass Spectrometry Instruments - AZoLifeSciences. (2022, November 28). Retrieved February 14, 2026, from [Link]
Adduct Descriptions and Small Molecule Labels: /home/software/Skyline. (n.d.). Retrieved February 14, 2026, from [Link]
What Is Fragmentation Analysis in Mass Spectrometry? - Mtoz Biolabs. (n.d.). Retrieved February 14, 2026, from [Link]
Development of Strategies to Map Out Metabolic Pathways Using Copper-Catalyzed Azide/Alkyne Cycloaddition Reaction - ProQuest. (n.d.). Retrieved February 14, 2026, from [Link]
PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways | ACS Omega - ACS Publications. (2022, March 8). Retrieved February 14, 2026, from [Link]
A New Perspective on the Challenges of Mass Spectrometry - Spectroscopy Online. (2026, February 6). Retrieved February 14, 2026, from [Link]
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science. (n.d.). Retrieved February 14, 2026, from [Link]
A Senior Application Scientist's Guide to Navigating Azido-Probe Cross-Reactivity in Complex Biological Samples
This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of azido-probes and a technical guide to mitigating their cross-reactivity in complex biological samples. We wil...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of azido-probes and a technical guide to mitigating their cross-reactivity in complex biological samples. We will delve into the chemical underpinnings of common bioorthogonal ligation strategies, explore the primary sources of off-target labeling, and provide detailed, field-proven protocols for validating probe specificity. Our focus is on empowering you to make informed experimental choices and generate robust, publication-quality data.
The Power and Pitfalls of the Azide Handle
The azide group has become an indispensable tool in chemical biology due to its small size, metabolic stability, and bioorthogonality.[1] It can be readily introduced into various biomolecules, including proteins, glycans, and lipids, enabling their visualization and characterization within their native environment. The subsequent ligation with a probe, typically bearing a fluorophore or a biotin tag, is achieved through one of three main bioorthogonal reactions: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]
While these reactions are designed to be highly selective, the complex and reducing environment of the cell presents challenges. Off-target reactions can and do occur, leading to false-positive signals and confounding data interpretation. Understanding the mechanisms of this cross-reactivity is the first step toward mitigating it.
Core Bioorthogonal Ligation Chemistries: A Comparative Overview
The choice of ligation chemistry is a critical first step and depends on the specific biological question and experimental system.
Figure 1: Overview of the three major bioorthogonal ligation reactions involving azides.
Metal-free, fast kinetics, suitable for live-cell imaging.[7][8]
Strained alkynes can be bulky and may have some reactivity with nucleophiles.
Potential for reaction with thiols, though generally less problematic than CuAAC.[9]
The Usual Suspect: Thiol-Mediated Cross-Reactivity
The most significant source of off-target labeling for azido-probes, particularly in the context of CuAAC, arises from reactions with endogenous thiols present in cysteine residues of proteins and glutathione.[6]
Mechanism of Thiol-Mediated Off-Target Labeling in CuAAC
In the CuAAC reaction, the copper(I) catalyst can react with both the alkyne probe and free thiols, leading to the formation of a thiotriazole adduct. This results in the covalent labeling of proteins that do not contain the azide of interest.[6]
Figure 2: On-target vs. off-target reactions in CuAAC mediated by thiol cross-reactivity.
Aryl azides, often used in photoaffinity labeling, can also be susceptible to reduction by endogenous thiols, leading to the formation of anilines and loss of labeling capacity.[10]
A Framework for Validating Probe Specificity
To ensure the scientific integrity of your findings, a series of validation experiments are essential. The following protocols provide a self-validating system to assess the specificity of your azido-probe.
Experimental Workflow for Off-Target Identification
Figure 3: A comprehensive workflow for the identification of off-target proteins.
Protocol 1: In-Gel Fluorescence Scanning for Visualizing Protein Labeling
This protocol allows for the rapid visualization of all proteins labeled by your probe, providing a global view of on- and off-target labeling.
Rationale: By comparing the fluorescence profiles of samples treated with and without the azido-probe, you can quickly identify bands that represent potential off-target interactions.
Materials:
Cell lysate
Azido-probe
Fluorescent alkyne or phosphine probe (e.g., TAMRA-alkyne)
CuAAC or Staudinger ligation reagents
SDS-PAGE gels and running buffer
Fluorescence gel scanner
Procedure:
Sample Preparation: Treat your cell lysate with your azido-probe at the desired concentration and for the optimal time. Include a vehicle-only control.
Ligation: Perform the bioorthogonal ligation reaction with a fluorescent alkyne or phosphine probe.
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
Imaging: Scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for your chosen fluorophore.[11][12]
Analysis: Compare the fluorescent banding pattern between your probe-treated sample and the vehicle control. Bands that appear in both lanes, or are significantly more intense in the probe-treated lane, may represent off-target labeling.
Protocol 2: Mass Spectrometry-Based Proteomics for Off-Target Identification
This protocol provides definitive identification of proteins that are cross-reactively labeled by your probe.
Rationale: By enriching for labeled proteins and analyzing them by mass spectrometry, you can generate a list of potential off-target interactors for further investigation.
Labeling and Ligation: Treat cell lysates with your azido-probe and perform the bioorthogonal ligation with a biotinylated probe as described in Protocol 1.
Enrichment: Incubate the reaction mixture with streptavidin-agarose beads to capture biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
Digestion:
In-Gel Digestion: Run the enriched proteins on an SDS-PAGE gel, excise the entire lane, and perform in-gel trypsin digestion.[6]
In-Solution Digestion: Elute the bound proteins from the beads and perform an in-solution digestion. This involves denaturing the proteins with urea, reducing disulfide bonds with DTT, alkylating cysteines with iodoacetamide, and finally digesting with trypsin.[6]
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.
Data Analysis: Search the acquired spectra against a protein database to identify the enriched proteins. Proteins identified in the probe-treated sample but absent or at significantly lower abundance in the control sample are potential off-targets.
Protocol 3: Competitive Labeling Assay for Probe Specificity
This protocol helps to distinguish between specific, on-target labeling and non-specific, off-target labeling.
Rationale: If your probe binds to a specific target, pre-incubation with an excess of a non-azido version of your probe (the competitor) should reduce the labeling of the target protein. Off-target labeling is less likely to be affected by the competitor.
A Researcher's Guide: Isotopic Labeling as a Superior Alternative to Azido-Alkyne Tagging for Sphingolipid Analysis
For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of sphingolipid metabolism, the choice of analytical methodology is paramount. Sphingolipids, a diverse class of li...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of sphingolipid metabolism, the choice of analytical methodology is paramount. Sphingolipids, a diverse class of lipids, are not merely structural components of cellular membranes but also critical signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the precise and quantitative analysis of these lipids a crucial aspect of biomedical research.[1]
This guide provides an in-depth comparison of two prominent techniques for tracking sphingolipid metabolism: stable isotopic labeling and azido-alkyne tagging (a form of "click chemistry"). While both methods offer powerful means to trace the metabolic fate of sphingolipids, this guide will demonstrate, with supporting experimental rationale, why isotopic labeling, coupled with mass spectrometry, emerges as the superior strategy for achieving unparalleled accuracy, minimal biological perturbation, and comprehensive quantitative analysis.
Understanding the Core Methodologies
At the heart of sphingolipid analysis lies the need to distinguish newly synthesized or modified lipids from the pre-existing cellular pool. Both isotopic labeling and azido-alkyne tagging address this challenge through metabolic incorporation of tagged precursors.
Isotopic Labeling: This technique involves introducing precursors containing stable, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H) into cells or organisms.[][4] These isotopes are heavier than their naturally abundant counterparts.[] Cells utilize these labeled precursors in their natural metabolic pathways, leading to the synthesis of sphingolipids with a predictable mass shift.[5][6] This mass difference is then readily detected and quantified by mass spectrometry (MS), allowing for precise tracking of metabolic flux.[4][5][6]
Azido-Alkyne Tagging (Click Chemistry): This bioorthogonal chemistry approach utilizes precursors modified with a small, chemically inert functional group, typically an azide or an alkyne.[7][8][9] These "tags" are incorporated into sphingolipids through cellular metabolism.[7][10] Subsequently, the tagged sphingolipids are detected by a highly specific and efficient chemical reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), with a complementary reporter molecule (e.g., a fluorophore or biotin).[7][8][11][12]
The Decisive Advantages of Isotopic Labeling
While azido-alkyne tagging offers a valuable tool for certain applications, particularly in imaging, isotopic labeling presents several fundamental advantages for quantitative sphingolipid analysis.
Minimal Biological Perturbation: The cornerstone of any reliable metabolic study is the use of tracers that behave identically to their natural counterparts. Stable isotopes are the gold standard in this regard. The minor increase in mass due to the isotope does not significantly alter the physicochemical properties of the precursor or the resulting sphingolipid.[13] This ensures that the labeled molecules are metabolized and trafficked within the cell in a manner that is virtually indistinguishable from their endogenous, unlabeled forms. In contrast, the introduction of even a small azido or alkyne tag can potentially influence enzyme recognition, membrane partitioning, and protein-lipid interactions, introducing a risk of biological artifacts.[7]
Unparalleled Specificity and Accuracy in Quantification: Mass spectrometry provides exceptional sensitivity and structural specificity for lipid analysis.[14][15] When combined with isotopic labeling, it allows for the direct and unambiguous identification and quantification of labeled sphingolipid species based on their precise mass-to-charge ratio.[4][16] This direct detection method eliminates the need for secondary chemical reactions and purification steps that are inherent to the click chemistry workflow, which can introduce variability and potential for sample loss. Stable isotope-labeled sphingolipids also serve as ideal internal standards for correcting sample extraction efficiency and instrument variability, leading to highly accurate quantification.[13]
Comprehensive Metabolic Flux Analysis: Isotopic labeling enables a holistic view of sphingolipid metabolism. By using labeled precursors that enter the de novo synthesis pathway, such as ¹³C-serine or ¹³C-palmitate, researchers can trace the flow of the label through the entire network of sphingolipid synthesis, interconversion, and catabolism.[6][16][17] This provides a dynamic and quantitative picture of metabolic pathway activity. While azido-alkyne tagging can also trace metabolic pathways, the potential for the tag to alter metabolic rates raises questions about the quantitative accuracy of the observed flux.
Broader Applicability Across Sphingolipid Classes: The minimal structural alteration in isotopic labeling ensures that the labeled precursors can be incorporated into the full diversity of sphingolipid species. This allows for a comprehensive analysis of the sphingolipidome. The bulkier nature of the azido and alkyne tags might sterically hinder the action of certain enzymes, potentially leading to an underrepresentation of specific sphingolipid classes in the final analysis.
Comparative Analysis: Isotopic Labeling vs. Azido-Alkyne Tagging
Feature
Isotopic Labeling
Azido-Alkyne Tagging (Click Chemistry)
Biological Perturbation
Minimal; labeled molecules are virtually identical to endogenous counterparts.[13]
Potential for altered metabolism and localization due to the chemical tag.[7]
Detection Method
Direct detection by mass spectrometry based on mass shift.[4][16]
Indirect detection requiring a secondary chemical "click" reaction.[7][11]
Quantitative Accuracy
High; direct quantification and use of ideal internal standards.[13]
Potentially lower; susceptible to variations in click reaction efficiency.
Specificity
High; based on precise mass-to-charge ratio.[15][16]
High chemical specificity of the click reaction.[9][18]
Qualitative to semi-quantitative; potential for altered metabolic rates.
Primary Application
Quantitative mass spectrometry-based lipidomics and metabolic flux analysis.
Cellular imaging, affinity purification, and activity-based protein profiling.[7][12]
Experimental Workflows
To provide a practical understanding, here are detailed, step-by-step methodologies for both techniques.
This workflow outlines the metabolic labeling of cultured cells with a stable isotope-labeled precursor, followed by lipid extraction and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Isotopic Labeling Workflow for Sphingolipid Analysis.
Detailed Protocol:
Cell Culture and Labeling:
Culture mammalian cells (e.g., HEK293, HeLa) to the desired confluency in standard growth medium.
Replace the standard medium with a medium containing a stable isotope-labeled precursor. For tracing de novo sphingolipid synthesis, L-serine-¹³C₃,¹⁵N is a common choice. The final concentration of the labeled precursor should be optimized for the specific cell line and experimental goals.
Incubate the cells for a time course determined by the desired metabolic labeling window (e.g., 4, 8, 12, 24 hours).
Cell Harvesting and Lipid Extraction:
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
Harvest the cells by scraping in a minimal volume of PBS.
Perform a lipid extraction using a modified Bligh-Dyer method. Briefly, add a mixture of chloroform:methanol (1:2, v/v) to the cell suspension, followed by chloroform and water to induce phase separation.
Collect the lower organic phase containing the lipids.
Sample Preparation for MS Analysis:
Dry the extracted lipids under a stream of nitrogen.
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol:chloroform (9:1, v/v).
LC-MS/MS Analysis:
Inject the lipid extract onto a reverse-phase C18 column for chromatographic separation.
Perform mass spectrometric analysis using a triple quadrupole or high-resolution mass spectrometer operating in a multiple reaction monitoring (MRM) or precursor ion scanning mode to specifically detect the mass shifts corresponding to the incorporated stable isotopes in various sphingolipid classes.[19][20]
Data Analysis:
Process the raw MS data using specialized software to identify and quantify the labeled and unlabeled sphingolipid species.
Calculate the isotopic enrichment to determine the rate of synthesis and turnover of specific sphingolipids.
This workflow describes the metabolic labeling of cells with an alkyne-modified sphingolipid precursor, followed by a click reaction with an azide-functionalized reporter for detection.
Caption: Azido-Alkyne Tagging Workflow for Sphingolipid Analysis.
Detailed Protocol:
Cell Culture and Metabolic Labeling:
Culture cells as described for isotopic labeling.
Introduce a medium containing an alkyne-modified sphingolipid precursor (e.g., ω-alkynyl sphingosine).
Incubate for a defined period to allow for metabolic incorporation.
Cell Lysis and Click Reaction:
Harvest and lyse the cells.
Prepare a "click" reaction cocktail containing the cell lysate, an azide-functionalized reporter molecule (e.g., an azide-fluorophore for imaging or an azide-biotin for enrichment), a copper(I) catalyst (for CuAAC), and a reducing agent.[18][21]
Incubate the reaction mixture to allow for the covalent ligation of the reporter to the alkyne-tagged sphingolipids.
Detection and Analysis:
For visualization, the clicked-labeled proteins can be separated by SDS-PAGE, and the labeled sphingolipids can be visualized by in-gel fluorescence scanning.
For identification of interacting proteins, biotin-tagged sphingolipids can be enriched using streptavidin beads, followed by proteomic analysis.[7]
For mass spectrometry analysis, the clicked products would require further purification and specialized analytical approaches.[11][22][23]
Conclusion: A Clear Choice for Quantitative Rigor
In the pursuit of a deeper understanding of sphingolipid biology and its role in health and disease, the choice of analytical methodology is a critical determinant of experimental success. While azido-alkyne tagging provides a powerful tool for specific applications like cellular imaging and protein interaction studies, its inherent potential for biological perturbation and the indirect nature of its detection limit its utility for precise, quantitative analysis of sphingolipid metabolism.
Isotopic labeling, in contrast, offers an unparalleled combination of biological fidelity, analytical specificity, and quantitative accuracy. By employing tracers that are virtually indistinguishable from their endogenous counterparts, researchers can confidently track the intricate pathways of sphingolipid metabolism without introducing confounding variables. When coupled with the power of modern mass spectrometry, isotopic labeling stands as the definitive and superior choice for scientists and drug development professionals who demand the highest level of scientific rigor in their exploration of the sphingolipidome.
References
Pathways of sphingolipid metabolism. Sphingolipids have three major... - ResearchGate. Available at: [Link]
Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 50(8), 1692-1707. Available at: [Link]
Sphingolipid Metabolism | Pathway - PubChem. National Center for Biotechnology Information. Available at: [Link]
Korra, S., et al. (2021). Mapping Sphingolipid Metabolism Pathways during Phagosomal Maturation. ACS Chemical Biology, 16(11), 2153-2163. Available at: [Link]
Snider, A. J., et al. (2021). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. International Journal of Molecular Sciences, 22(11), 5849. Available at: [Link]
Bielawski, J., et al. (2006). Sphingolipidomics: High-Throughput, Structure-Specific, and Quantitative Analysis of Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry. Methods, 39(2), 82-91. Available at: [Link]
Bielawski, J., & Hannun, Y. A. (2012). Comprehensive Quantitative Analysis of Bioactive Sphingolipids by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. In Lipidomics (pp. 349-366). Humana Press. Available at: [Link]
Sajnani, G., & Acedo, J. Z. (2024). The use of click chemistry in sphingolipid research. Journal of Cell Science, 137(6), jcs261947. Available at: [Link]
Wigger, D., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Chemistry, 7, 665. Available at: [Link]
Ecker, J., & Liebisch, G. (2014). Application of stable isotopes to investigate the metabolism of fatty acids, glycerophospholipid and sphingolipid species. Progress in Lipid Research, 54, 14-31. Available at: [Link]
Wigger, D., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Chemistry, 7. Available at: [Link]
Blanks, M. J., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1811(11), 846-853. Available at: [Link]
Hartler, J., et al. (2020). Automated Annotation of Sphingolipids Including Accurate Identification of Hydroxylation Sites Using MSn Data. Analytical Chemistry, 92(20), 13836-13844. Available at: [Link]
Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information. Available at: [Link]
Triebl, A., & Wenk, M. R. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology, 10, 893941. Available at: [Link]
Bumpus, T. W., & Baskin, J. M. (2020). Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup. Molecules, 25(17), 3986. Available at: [Link]
Triebl, A., & Hartler, J. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules, 8(4), 151. Available at: [Link]
Bioorthogonal chemistry - Wikipedia. Available at: [Link]
Analytical considerations of stable isotope labelling in lipidomics. Aalborg University. Available at: [Link]
van den Berg, T. A., et al. (2015). Liposome functionalization with copper-free “click chemistry”. Chemistry and Physics of Lipids, 185, 12-17. Available at: [Link]
Haberkant, P., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 57(10), 1934-1947. Available at: [Link]
Triebl, A., & Wenk, M. R. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology, 10. Available at: [Link]
McKay, C. S., & Finn, M. G. (2021). Bioorthogonal chemistry. Nature Reviews Methods Primers, 1(1), 1-23. Available at: [Link]
Sletten, E. M., & Bertozzi, C. R. (2014). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Bioengineering and Biotechnology, 2, 69. Available at: [Link]
Gerl, M. J., et al. (2015). Azide-Tagged Sphingolipids: New Tools for Metabolic Flux Analysis. ChemBioChem, 16(4), 641-650. Available at: [Link]
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. Available at: [Link]
Best, M. D. (2009). Click Chemistry and Bioorthogonal Reactions: Unprecedented Selectivity in the Labeling of Biological Molecules. Biochemistry, 48(28), 6571-6584. Available at: [Link]
Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim. Available at: [Link]
Thiele, C., et al. (2019). Multiplexed lipid metabolic tracing using click chemistry mass spectrometric reporter molecules. protocols.io. Available at: [Link]